VHLTP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H43N7O7 |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40)/t15-,17+,18+,19+,20+,21+/m1/s1 |
Clave InChI |
BYCSDJAWFOZAFO-WUEZWNDSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Foundational & Exploratory
The Structure and Function of the von Hippel-Lindau (VHL) Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) tumor suppressor protein, pVHL, is a critical component of the cellular machinery that senses and responds to changes in oxygen availability. Its dysfunction is implicated in the development of von Hippel-Lindau disease, a hereditary cancer syndrome, as well as sporadic clear cell renal cell carcinoma. This guide provides an in-depth overview of the VHL protein's structure, its functional domains, and its central role in the hypoxia-inducible factor (HIF) signaling pathway.
VHL Protein: Core Properties and Structural Overview
The human VHL gene encodes a protein of 213 amino acids with a molecular mass of approximately 24 kDa.[1][2] The protein is a key component of an E3 ubiquitin ligase complex, which targets proteins for degradation by the proteasome.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the human VHL protein and its domains.
Table 1: General Properties of Human VHL Protein
| Property | Value | Reference(s) |
| Amino Acid Length | 213 | [1][2] |
| Molecular Mass (predicted) | 24,153 Da | [1] |
| Chromosomal Location | 3p25.3 | [1] |
Table 2: Structural Determination of VHL Complexes
| PDB ID | Title | Resolution | Method |
| 1VCB | The VHL-ElonginC-ElonginB Structure | 2.70 Å | X-RAY DIFFRACTION |
| 8EI3 | Crystal structure of VHL in complex with H313, a Helicon Polypeptide | 3.49 Å | X-RAY DIFFRACTION |
| 9GIO | Crystal structure of the VHL-EloC-EloB complex with a covalent compound bound to C77 of VHL | 1.49 Å | X-RAY DIFFRACTION |
Functional Domains of the VHL Protein
The VHL protein is organized into two primary functional domains: the β-domain and the α-domain. These domains mediate distinct interactions that are crucial for pVHL's tumor suppressor function.
The β-Domain: Substrate Recognition
The β-domain, encompassing approximately amino acid residues 63-155, is primarily responsible for recognizing and binding to target substrates.[4] Structurally, it is composed of a seven-stranded β-sandwich and a C-terminal α-helix.[5] This domain forms a binding pocket that specifically interacts with hydroxylated proline residues on target proteins, most notably HIF-1α.[5] Mutations within this domain can disrupt substrate binding, leading to the stabilization of HIF-1α and the subsequent activation of hypoxic signaling pathways even under normal oxygen conditions (normoxia).
Table 3: Key Functional Regions of the VHL Protein
| Domain/Region | Amino Acid Residues (approx.) | Primary Function | Key Interacting Partners | Reference(s) |
| β-Domain | 63-155 | Substrate recognition and binding | HIF-1α (hydroxylated) | [4] |
| α-Domain | 156-193 | Formation of the VCB E3 ubiquitin ligase complex | Elongin C, Elongin B | [4] |
| Elongin C Binding Region | 157-171 | Direct interaction with Elongin C | Elongin C | [6] |
The α-Domain: E3 Ligase Complex Assembly
The α-domain, located at the C-terminus of the protein (approximately residues 156-193), is essential for the assembly of the VCB (VHL-Elongin C-Elongin B) E3 ubiquitin ligase complex.[3][4] This domain consists of three α-helices and contains a specific region (residues 157-171) that directly binds to Elongin C.[3][6] This interaction is critical for recruiting the other components of the E3 ligase machinery, including Elongin B, Cullin 2 (CUL2), and Rbx1, which are necessary for the ubiquitination of target substrates.[3]
The VHL-HIF-1α Signaling Pathway
The VHL-HIF-1α signaling pathway is a central mechanism for cellular adaptation to changes in oxygen availability.
Normoxic Conditions
Under normal oxygen levels (normoxia), the α-subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[7] This post-translational modification creates a binding site for the β-domain of the VHL protein.[7] The VHL protein, as part of the VCB-CUL2 E3 ubiquitin ligase complex, then polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[4][8] This prevents the accumulation of HIF-1α and the activation of hypoxia-responsive genes.
Hypoxic Conditions
In low oxygen conditions (hypoxia), the PHD enzymes are inactive, and HIF-1α is not hydroxylated.[6] Consequently, the VHL protein cannot recognize or bind to HIF-1α.[7] This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimeric complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][9]
Caption: VHL-HIF-1α Signaling Pathway under Normoxia and Hypoxia.
Experimental Protocols
This section outlines generalized methodologies for key experiments used to study the VHL protein. These protocols should be optimized for specific experimental conditions.
Co-Immunoprecipitation (Co-IP) for VHL Interaction Studies
Co-IP is used to identify and confirm protein-protein interactions with VHL.
Protocol Outline:
-
Cell Lysis:
-
Culture cells expressing the proteins of interest.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-VHL antibody).
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Incubate with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies specific for the "prey" protein (e.g., anti-Elongin C) and the "bait" protein as a control.
-
Caption: A generalized workflow for Co-Immunoprecipitation.
In Vitro Ubiquitination Assay
This assay is used to determine if VHL can directly ubiquitinate a substrate like HIF-1α.
Protocol Outline:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT):
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5)
-
Recombinant purified VCB-CUL2 complex (E3 ligase)
-
Recombinant purified substrate (e.g., hydroxylated HIF-1α)
-
Ubiquitin
-
ATP
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the substrate (HIF-1α) or a tag to visualize a ladder of higher molecular weight bands, which indicates polyubiquitination.
-
Protein Expression and Purification for Structural Studies
This is a general workflow for producing purified VHL protein for X-ray crystallography.
Protocol Outline:
-
Expression:
-
Clone the VHL gene into an appropriate expression vector (e.g., with a His-tag) and transform it into a suitable expression host (e.g., E. coli or insect cells).
-
Grow the cells and induce protein expression.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Centrifuge the lysate at high speed to pellet insoluble material.
-
-
Purification:
-
Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the VHL protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
-
-
Concentration and Crystallization:
-
Concentrate the purified protein to a high concentration.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the conditions to grow diffraction-quality crystals.
-
-
Structure Determination:
-
Collect X-ray diffraction data from the crystals.
-
Process the data and determine the three-dimensional structure of the protein.
-
References
- 1. HIF-1alpha and EPAS ubiquitination mediated by the VHL tumour suppressor involves flexibility in the ubiquitination mechanism, similar to other RING E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. [PDF] Activation of HIF1alpha ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of regulation of the hypoxia‐inducible factor‐1α by the von Hippel‐Lindau tumor suppressor protein | The EMBO Journal [link.springer.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Normal biology of the VHL-HIF axis in the setting of (A) normoxia and (B) hypoxia [pfocr.wikipathways.org]
The VHL Tumor Suppressor Gene: A Comprehensive Technical Guide to its Core Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Von Hippel-Lindau (VHL) tumor suppressor gene is a critical regulator of cellular function, and its inactivation is a key driver in the development of several cancers, most notably clear cell renal cell carcinoma (ccRCC). The protein product of the VHL gene, pVHL, is the substrate recognition component of an E3 ubiquitin ligase complex. This complex plays a central role in the cellular response to oxygen availability by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF) transcription factor for degradation. This in-depth technical guide provides a comprehensive overview of the core function of the VHL tumor suppressor gene, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.
Core Function of the VHL Protein: The VHL E3 Ubiquitin Ligase Complex
The primary and most well-characterized function of pVHL is to act as the substrate recognition component of the VCB-Cul2 E3 ubiquitin ligase complex. This complex is responsible for targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The key components of this complex are:
-
pVHL: The substrate recognition subunit, which directly binds to the target protein.
-
Elongin B and Elongin C: These proteins form a stable heterodimer that acts as an adaptor, linking pVHL to the rest of the complex.
-
Cullin-2 (Cul2): A scaffold protein that brings together the substrate-binding component (via the Elongin B/C bridge) and the E2 ubiquitin-conjugating enzyme.
-
Rbx1 (RING-box protein 1): A RING finger protein that recruits the E2 enzyme, which carries the activated ubiquitin.
The VHL gene itself is located on chromosome 3p25.3 and mutations in this gene are associated with Von Hippel-Lindau disease, a hereditary cancer syndrome predisposing individuals to various tumors.[1]
The VHL/HIF Pathway: A Master Regulator of Oxygen Homeostasis
The most critical substrate of the VHL E3 ligase complex is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α). HIF is a heterodimeric transcription factor, composed of an oxygen-sensitive α-subunit and a stable β-subunit (also known as ARNT). In the presence of oxygen (normoxia), specific proline residues on HIF-α are hydroxylated by a family of enzymes called prolyl hydroxylase domain enzymes (PHDs, also known as EGLNs). This hydroxylation event creates a binding site for pVHL.
Once bound, the VHL E3 ligase complex polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome. This ensures that in well-oxygenated cells, HIF-α levels are kept extremely low.
Under low oxygen conditions (hypoxia), the PHD enzymes are inactive due to the lack of their essential co-substrate, molecular oxygen. As a result, HIF-α is not hydroxylated, pVHL cannot bind, and HIF-α is stabilized. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in:
-
Angiogenesis: (e.g., Vascular Endothelial Growth Factor, VEGF) to promote the formation of new blood vessels.
-
Glucose Metabolism: (e.g., Glucose Transporter 1, GLUT1) to enhance glucose uptake and glycolysis.
-
Erythropoiesis: (e.g., Erythropoietin, EPO) to stimulate the production of red blood cells.
-
Cell Survival and Proliferation.
Inactivation of the VHL gene, through mutation or epigenetic silencing, mimics a hypoxic state even under normoxic conditions. This leads to the constitutive stabilization of HIF-α and the subsequent upregulation of its target genes, driving tumor growth and vascularization.[2][3]
Quantitative Data
VHL Gene Alterations in Clear Cell Renal Cell Carcinoma (ccRCC)
Biallelic inactivation of the VHL gene is a hallmark of sporadic ccRCC. The frequency of VHL mutations in these tumors is high, as summarized in the table below.
| Study Cohort Size | Frequency of VHL Mutations | Types of Mutations | Reference |
| 227 sporadic renal epithelial tumors | 45% of ccRCCs | Frameshift, missense, nonsense, and splice site mutations. A hotspot involving a thymine (B56734) repeat in exon 2 was identified in 12% of mutated cases. | [4] |
| 431 renal tumors | 59.3% of ccRCCs | Not specified in detail in the abstract. | [5] |
| 121 sporadic clear-cell RCC cases | 61% | Not specified in detail in the abstract. | [6] |
| 86 conventional renal cell carcinomas | 74.6% mutation, 89.2% LOH, 31.3% methylation | Not specified in detail in the abstract. | [7] |
| 50 patients with ccRCC | 26.5% mutations, 21.7% methylation | Not specified in detail in the abstract. | [8] |
Kinetic Parameters of Prolyl Hydroxylase 2 (PHD2/EGLN1)
PHD2 is considered the primary oxygen sensor that regulates HIF-1α stability. The following table summarizes key kinetic parameters for the hydroxylation of HIF-1α peptides by human PHD2.
| Substrate | Km for HIF-1α peptide (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Km for O2 (µM) | Reference |
| Peptide mimic of HIF-1α | Not specified | Not specified | 90 ± 9 | Not specified | [4] |
| HIF-1α556–574 CODD peptide | Not specified | Not specified | Not specified | 110 | [1] |
| His6–HIF-1α344–503 NODD | Not specified | Not specified | Not specified | 85 | [1] |
Binding Affinity of Small Molecule Inhibitors to pVHL
While direct measurement of the pVHL-HIF-α protein-protein interaction affinity is challenging, the development of small molecule inhibitors provides insight into the binding energetics.
| Ligand | Kd (nM) | Method | Reference |
| Ligand 7 | 180 | Isothermal Titration Calorimetry (ITC) | [9] |
Key Experimental Protocols
Co-Immunoprecipitation of VHL and HIF-1α
This protocol is designed to demonstrate the in vivo or in vitro interaction between pVHL and HIF-1α.
Materials:
-
Cells expressing tagged versions of VHL (e.g., HA-tag) and HIF-1α (e.g., FLAG-tag).
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Antibody against one of the tags for immunoprecipitation (e.g., anti-HA antibody).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Antibody against the other tag for Western blotting (e.g., anti-FLAG antibody).
Procedure:
-
Cell Lysis: Lyse cells expressing the tagged proteins in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the cleared lysate with the immunoprecipitating antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using the antibody against the co-immunoprecipitated protein.
In Vitro Ubiquitination Assay for VHL E3 Ligase Activity
This assay biochemically reconstitutes the ubiquitination of HIF-1α by the VHL complex.
Materials:
-
Recombinant, purified VHL E3 ligase complex (pVHL, Elongin B, Elongin C, Cul2, Rbx1).
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5).
-
Recombinant, tagged ubiquitin.
-
Recombinant, purified HIF-1α substrate (e.g., a fragment containing the oxygen-dependent degradation domain).
-
ATP-regenerating system.
-
Ubiquitination Reaction Buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, tagged ubiquitin, ATP-regenerating system, and the VHL E3 ligase complex in the ubiquitination reaction buffer.
-
Initiation: Add the HIF-1α substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against HIF-1α to detect the appearance of higher molecular weight, polyubiquitinated forms of the substrate.
HIF-1α Prolyl Hydroxylation Assay
This assay measures the activity of PHD enzymes on a HIF-1α substrate.
Materials:
-
Recombinant, purified PHD enzyme (e.g., PHD2).
-
Synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-574).
-
Reaction Buffer containing Fe(II), 2-oxoglutarate, and ascorbate.
-
Method for detecting hydroxylation (e.g., mass spectrometry, or a VHL capture assay).
Procedure:
-
Reaction Setup: Combine the PHD enzyme and the HIF-1α peptide substrate in the reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction (e.g., by adding EDTA or acid).
-
Detection of Hydroxylation:
-
Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the addition of a hydroxyl group to the peptide.
-
VHL Capture Assay: Incubate the reaction mixture with recombinant pVHL and perform a pull-down experiment (similar to co-immunoprecipitation) to specifically capture the hydroxylated peptide. The captured peptide can then be detected by various methods.
-
Western Blot Protocol for HIF-1α Detection
This is a standard protocol for detecting HIF-1α protein levels in cell lysates.
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against HIF-1α.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Mix equal amounts of protein with SDS-PAGE sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Mandatory Visualizations
Caption: VHL/HIF Signaling Pathway in Normoxia and Hypoxia.
Caption: Experimental Workflow for Co-Immunoprecipitation.
Caption: In Vitro Ubiquitination Assay Workflow.
Conclusion
The VHL tumor suppressor gene plays a pivotal, well-defined role in cellular oxygen sensing through its regulation of the HIF transcription factor. The inactivation of VHL leads to a pseudohypoxic state that drives tumorigenesis, particularly in clear cell renal cell carcinoma. A thorough understanding of the VHL/HIF pathway, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals seeking to therapeutically target this critical axis in cancer biology. The protocols and data presented in this guide provide a foundation for further investigation into the function of VHL and the development of novel therapeutic strategies.
References
- 1. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VHL Gene Mutations in Renal Cell Carcinoma: Role as a Biomarker of Disease Outcome and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Gas tunnel engineering of prolyl hydroxylase reprograms hypoxia signaling in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Expression, purification and binding activity analysis of von Hippel-Lindau (VHL)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression pattern of the von Hippel-Lindau protein in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. pnas.org [pnas.org]
- 9. Characterization of VHL missense mutations in sporadic clear cell renal cell carcinoma: hotspots, affected binding domains, functional impact on pVHL and therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Von Hippel-Lindau Disease: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Von Hippel-Lindau (VHL) disease is an autosomal dominant hereditary cancer syndrome characterized by the development of highly vascularized tumors in multiple organs. The underlying cause of VHL disease is the mutation of the VHL tumor suppressor gene, which encodes the VHL protein (pVHL). This guide provides an in-depth exploration of the core molecular mechanisms of VHL disease, with a focus on the function of pVHL as a critical component of an E3 ubiquitin ligase complex. We will dissect the signaling pathways, present quantitative data on protein interactions, and provide detailed experimental protocols for studying this intricate system.
The VHL Protein (pVHL) and the VCB E3 Ubiquitin Ligase Complex
The VHL gene product, pVHL, is a crucial tumor suppressor protein.[1] Its primary function is to act as the substrate recognition component of a multi-protein E3 ubiquitin ligase complex.[1][2] This complex, often referred to as the VCB complex, is composed of pVHL, Elongin B, Elongin C, and Cullin-2 (CUL2).[1][2] The ring-box protein 1 (Rbx1) is also a key component that enhances the ligase activity.[3] The assembly of this complex is essential for its function in targeting specific substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][4]
Mutations in the VHL gene can disrupt the formation of this complex or impair its ability to recognize and bind to its substrates.[3] This failure of the ubiquitin-proteasome degradation pathway is a central event in the pathogenesis of VHL disease.
The Central Role of Hypoxia-Inducible Factors (HIFs)
The most well-characterized substrates of the pVHL-containing E3 ligase complex are the alpha subunits of the Hypoxia-Inducible Factor (HIF) transcription factors, primarily HIF-1α and HIF-2α.[5][6] HIFs are master regulators of the cellular response to low oxygen levels (hypoxia), controlling the expression of genes involved in angiogenesis, glucose metabolism, cell survival, and erythropoiesis.[6]
Normoxic Conditions: HIF-α Degradation
Under normal oxygen conditions (normoxia), HIF-α subunits are continuously produced but rapidly degraded. This degradation is initiated by the post-translational hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α.[4][7] This hydroxylation is carried out by a family of iron and 2-oxoglutarate-dependent enzymes called prolyl hydroxylases (PHDs).[8]
The hydroxylated proline residues create a binding site for pVHL.[7] The VCB complex then polyubiquitinates the HIF-α subunit, marking it for recognition and degradation by the proteasome.[4] This process effectively keeps HIF-α levels low in normoxic cells, preventing the inappropriate activation of the hypoxic response.
Hypoxic Conditions and VHL Inactivation: HIF-α Stabilization
Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen.[4] Consequently, HIF-α is not hydroxylated, preventing its recognition by pVHL.[4] This leads to the stabilization and accumulation of HIF-α in the cytoplasm.[8] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[4]
In VHL disease, mutations in the VHL gene mimic a perpetual state of hypoxia. The non-functional pVHL is unable to bind and target HIF-α for degradation, even in the presence of oxygen.[8] This leads to the constitutive stabilization of HIF-α and the overexpression of its target genes, such as vascular endothelial growth factor (VEGF), which drives the excessive angiogenesis characteristic of VHL-associated tumors.[5]
Quantitative Data on VHL Pathway Interactions
The interactions within the VHL pathway are tightly regulated and can be quantified. The following table summarizes key quantitative data related to the binding and activity of components in the VHL-HIF signaling axis.
| Interacting Proteins | Parameter | Value | Experimental Method |
| pVHL-ElonginC-ElonginB (VCB) and hydroxylated HIF-1α (Pro564) | Dissociation Constant (Kd) | 33 nM | Surface Plasmon Resonance |
| pVHL-ElonginC-ElonginB (VCB) and non-hydroxylated HIF-1α | Dissociation Constant (Kd) | 34 µM | Surface Plasmon Resonance |
| CRL2VHL E3 Ligase Complex | Rate of Substrate Ubiquitination | >10-fold increase upon neddylation | In vitro ubiquitination assay |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular events and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The VHL/HIF signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for co-immunoprecipitation of pVHL and HIF-1α.
Caption: In vitro ubiquitination assay workflow for pVHL activity.
Caption: Luciferase reporter assay workflow to measure HIF-1α activity.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) of pVHL and HIF-1α
This protocol is designed to demonstrate the in vivo interaction between pVHL and HIF-1α.
Materials:
-
Cells expressing HA-tagged pVHL and FLAG-tagged HIF-1α.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-HA antibody (for immunoprecipitation).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-FLAG (for HIF-1α), anti-HA (for pVHL).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse cells on ice with lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-HA antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate and input samples by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies.
In Vitro Ubiquitination Assay for pVHL Activity
This assay reconstitutes the ubiquitination of HIF-1α by the VCB complex in a test tube.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c).
-
Purified recombinant VCB complex (pVHL, Elongin B/C, CUL2, Rbx1).
-
Recombinant hydroxylated HIF-1α substrate.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-HIF-1α, anti-ubiquitin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Assemble the reaction mixture in the following order: reaction buffer, ATP, ubiquitin, E1, E2, HIF-1α substrate, and finally the VCB complex.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot and probe with anti-HIF-1α or anti-ubiquitin antibodies to detect the appearance of higher molecular weight, polyubiquitinated HIF-1α species.
Luciferase Reporter Gene Assay for HIF-1α Transcriptional Activity
This cell-based assay measures the transcriptional activity of HIF-1α by quantifying the expression of a reporter gene under the control of HREs.
Materials:
-
Mammalian cell line (e.g., HEK293T, RCC4).
-
HRE-luciferase reporter plasmid (containing multiple copies of the HRE sequence upstream of a luciferase gene).
-
A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl₂, DMOG).
Procedure:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
After 24-48 hours, expose the cells to normoxic or hypoxic conditions, or treat with compounds of interest.
-
Lyse the cells according to the reporter assay system protocol.
-
Measure the firefly (HRE-driven) and Renilla (control) luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The resulting ratio reflects the transcriptional activity of HIF-1α.
Conclusion and Future Directions
The elucidation of the VHL-HIF pathway has been a landmark in cancer biology, providing a clear molecular basis for the pathogenesis of VHL disease and a significant subset of sporadic clear cell renal cell carcinomas. The core mechanism, centered on the E3 ubiquitin ligase activity of the pVHL complex and its regulation of HIF-α stability, has opened up new avenues for targeted therapies. The development of HIF-2α inhibitors, such as belzutifan, is a direct outcome of this fundamental research and has shown significant clinical benefit.
Future research will likely focus on several key areas:
-
HIF-Independent Functions of pVHL: While the HIF pathway is central, pVHL has other reported functions, including roles in extracellular matrix deposition, microtubule stability, and primary cilium formation.[9] A deeper understanding of these HIF-independent pathways may reveal additional mechanisms of tumor suppression and new therapeutic targets.
-
Upstream Regulation of pVHL: Investigating the factors that regulate the expression, stability, and activity of the pVHL complex itself could provide new insights into VHL disease pathogenesis.
-
Resistance Mechanisms to HIF-2α Inhibitors: As with any targeted therapy, understanding and overcoming mechanisms of resistance to HIF-2α inhibitors will be crucial for long-term patient benefit.
-
Expanding Therapeutic Strategies: The development of novel therapeutic modalities, such as PROTACs (Proteolysis Targeting Chimeras) that leverage the VHL E3 ligase to degrade other oncoproteins, represents an exciting and rapidly evolving field.
By continuing to explore the intricate molecular details of the VHL pathway, the scientific community can build upon the successes of the past to develop even more effective treatments for patients with VHL disease and other related cancers.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. HIF-1α transcriptional activity [bio-protocol.org]
- 5. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational and Experimental Characterization of dVHL Establish a Drosophila Model of VHL Syndrome | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 9. pnas.org [pnas.org]
The Dual Role of pVHL: A Gatekeeper of Cellular Response to Oxygen Availability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau protein (pVHL) stands as a critical tumor suppressor, orchestrating a sophisticated cellular response to fluctuating oxygen levels. Its primary function revolves around its role as the substrate recognition component of an E3 ubiquitin ligase complex, which meticulously controls the stability of Hypoxia-Inducible Factors (HIFs). This technical guide delves into the core molecular mechanisms governing pVHL's function in both normal oxygen (normoxia) and low oxygen (hypoxia) conditions, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: An Oxygen-Sensing Molecular Switch
Under normoxic conditions, pVHL acts as a vigilant guardian against the inappropriate activation of hypoxic response pathways. Conversely, during hypoxia, its inhibitory function is lifted, allowing the cell to adapt to the oxygen-deprived environment. This elegant switch is primarily controlled by the post-translational modification of the alpha subunit of HIF (HIF-α).
In Normoxia: The Path to Degradation
In the presence of sufficient oxygen, specific proline residues on HIF-α are hydroxylated by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs), with PHD2 being a key player.[1] This hydroxylation event creates a high-affinity binding site for pVHL.[2][3] The von Hippel-Lindau protein is a component of an E3 ubiquitin-protein ligase activity.[2][4] Once bound, the pVHL-containing E3 ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, polyubiquitinates HIF-α.[5][6][7] This "molecular tag" marks HIF-α for rapid degradation by the 26S proteasome, ensuring its levels remain low.[8][9]
In Hypoxia: Stabilization and Activation
When oxygen levels fall, the activity of the oxygen-dependent PHDs is inhibited.[10] Consequently, HIF-α is no longer hydroxylated and evades recognition by pVHL. This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with its constitutively expressed partner, HIF-β (also known as ARNT). The stable HIF-α/HIF-β complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of a plethora of genes involved in angiogenesis, glucose metabolism, erythropoiesis, and cell survival.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters that govern the pVHL-HIF-α interaction and the enzymatic activities of the key players.
| Parameter | Value | Condition | Reference |
| Binding Affinity (Kd) of pVHL for HIF-1α | |||
| Hydroxylated HIF-1α | 33 nM | Normoxia (in vitro) | [2] |
| Non-hydroxylated HIF-1α | 34 µM | Hypoxia (in vitro) | [2] |
| HIF-1α Half-Life | |||
| Normoxia | < 5-8 minutes | In vivo | [12] |
| Hypoxia | ~30-60 minutes | In vivo | [5] |
| Reoxygenation after Hypoxia | ~90 seconds | In vivo | [13] |
| Enzyme | Substrate | KM | kcat | kcat/KM | Reference |
| PHD2 (EGLN1) Kinetic Parameters | |||||
| HIF-1α CODD peptide | 2 µM | - | 1.0 µM-1min-1 | [14] | |
| HIF-1α NODD peptide | 24 µM | - | 0.04 µM-1min-1 | [14] | |
| 2-Oxoglutarate | 43.3 ± 7.3 µM | - | - | [15] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the core signaling pathways of pVHL function under normoxic and hypoxic conditions.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the pVHL-HIF-α pathway.
Co-Immunoprecipitation (Co-IP) to Detect pVHL-HIF-α Interaction
This protocol is designed to isolate and identify proteins that interact with a specific "bait" protein within a cell lysate.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to ~80-90% confluency. For studying hypoxia-dependent interactions, cells can be treated with hypoxia-mimicking agents (e.g., CoCl₂) or placed in a hypoxic chamber (1% O₂).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with a primary antibody specific to the bait protein (e.g., anti-pVHL antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic or agarose (B213101) beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein ("prey"), such as an anti-HIF-1α antibody.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination machinery in a test tube to directly assess the E3 ligase activity of the pVHL complex towards HIF-α.[6][16]
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Purify recombinant pVHL E3 ligase complex (VBC-CUL2-Rbx1).
-
Purify recombinant HIF-1α substrate (full-length or a fragment containing the oxygen-dependent degradation domain).
-
Obtain purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b/c), and ubiquitin.
-
Prepare an ATP-regenerating system.
-
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP-regenerating system, and the pVHL E3 ligase complex in a reaction buffer.
-
Initiate Reaction: Add the HIF-1α substrate to the reaction mixture to start the ubiquitination process.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Detection of Ubiquitination: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an anti-HIF-1α antibody to detect a ladder of higher molecular weight bands corresponding to polyubiquitinated HIF-1α. Alternatively, an anti-ubiquitin antibody can be used.
In Vitro Prolyl Hydroxylation Assay
This assay measures the activity of PHD enzymes on a HIF-α substrate.
Methodology:
-
Reagent Preparation:
-
Purify recombinant PHD enzyme (e.g., PHD2).
-
Synthesize or purify a peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α.
-
Prepare a reaction buffer containing Fe(II), 2-oxoglutarate, and ascorbate.
-
-
Reaction Setup: Combine the PHD enzyme, HIF-1α peptide substrate, and co-factors in the reaction buffer.
-
Incubation: Incubate the reaction at 37°C.
-
Detection of Hydroxylation: The hydroxylation of the HIF-1α peptide can be detected by various methods:
-
Mass Spectrometry: Analyze the reaction products to detect the mass shift corresponding to the addition of a hydroxyl group.
-
pVHL Capture Assay: Use the hydroxylated peptide's ability to bind to pVHL as a readout. The amount of bound peptide can be quantified.[13]
-
Antibody-based Detection: Use an antibody that specifically recognizes the hydroxylated proline residue.
-
Conclusion
The von Hippel-Lindau protein plays a central and indispensable role in the cellular response to oxygen. Its function as an E3 ubiquitin ligase, tightly regulated by oxygen-dependent prolyl hydroxylation of HIF-α, ensures a rapid and appropriate adaptation to changes in the cellular microenvironment. Dysregulation of this pathway, often through mutations in the VHL gene, leads to the constitutive stabilization of HIF-α and the subsequent activation of hypoxia-inducible genes, a hallmark of many cancers. A thorough understanding of the molecular intricacies of the pVHL-HIF axis, supported by quantitative data and robust experimental methodologies, is paramount for the development of novel therapeutic strategies targeting diseases associated with aberrant hypoxic signaling.
References
- 1. EGLN1 - Wikipedia [en.wikipedia.org]
- 2. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pVHL Mediates K63-Linked Ubiquitination of nCLU - PMC [pmc.ncbi.nlm.nih.gov]
The VHL E3 Ubiquitin Ligase Complex: A Technical Guide to its Core Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein is the substrate recognition component of a crucial E3 ubiquitin ligase complex, often referred to as CRL2^VHL^. This complex plays a central role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] Dysregulation of the VHL E3 ligase complex is implicated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), making it a significant target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the core components of the VHL E3 ubiquitin ligase complex, quantitative data on their interactions, detailed experimental protocols for their study, and visualizations of key pathways and workflows.
Core Components of the VHL E3 Ubiquitin Ligase Complex
The VHL E3 ubiquitin ligase complex is a multi-subunit assembly, where each component plays a distinct and essential role in the ubiquitination of target substrates. The core components are:
-
Von Hippel-Lindau Protein (pVHL): As the substrate recognition subunit, pVHL directly binds to hydroxylated proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[4][5] It consists of two main domains: an N-terminal β-domain responsible for substrate binding and a C-terminal α-domain that interacts with Elongin C.[4]
-
Elongin B and Elongin C: These two proteins form a stable heterodimer that acts as an adaptor, bridging pVHL to the Cullin-2 scaffold. Elongin C binds directly to the BC-box motif within the α-domain of pVHL, while Elongin B stabilizes this interaction.[6]
-
Cullin-2 (Cul2): This protein serves as the molecular scaffold of the complex. Its N-terminal domain binds to the Elongin B/C heterodimer, while its C-terminal domain recruits the RING-box protein, Rbx1.[6][7]
-
RING-box protein 1 (Rbx1): As the catalytic core of the ligase, Rbx1 contains a RING finger domain that recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate.[6][8]
Quantitative Data on VHL Complex Interactions
The assembly and function of the VHL E3 ligase complex are governed by a series of specific protein-protein interactions. The following tables summarize the available quantitative data on these interactions.
| Interacting Components | Binding Affinity (Kd) | Method | Reference |
| VCB (VHL-ElonginB-ElonginC) & Cul2-Rbx1 | 42 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| Small Molecule Ligand & VCB Complex | ~39.8 nM | Surface Plasmon Resonance (SPR) | [9] |
| VHL & Elongin C | Not explicitly found | - | - |
| Elongin C & Cul2 | Not explicitly found | - | - |
| Cul2 & Rbx1 | Not explicitly found | - | - |
| Component | Cellular Concentration / Abundance | Cell Type/Method | Reference |
| pVHL | Upregulated upon treatment with VHL inhibitors | HeLa cells / Quantitative Mass Spectrometry | [10] |
| Elongin B | Constitutively expressed | General | [1] |
| Elongin C | Constitutively expressed | General | [1] |
| Cullin-2 | Constitutively expressed | General | [1] |
| Rbx1 | Constitutively expressed | General | [8] |
Signaling Pathway
The canonical signaling pathway involving the VHL E3 ubiquitin ligase complex is the oxygen-dependent regulation of HIF-α.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify VHL Complex Interactions
This protocol describes the co-immunoprecipitation of VHL complex components from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to one component of the VHL complex (e.g., anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cells to an appropriate confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other components of the VHL complex.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate (e.g., HIF-1α) by the VHL complex in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex (pVHL, Elongin B, Elongin C, Cul2, Rbx1)
-
Recombinant substrate protein (e.g., hydroxylated HIF-1α peptide)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the substrate protein.
-
Initiate the reaction by adding the reconstituted VHL E3 ligase complex.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Detect the ubiquitinated substrate by Western blotting using an antibody against the substrate or an anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity
ITC directly measures the heat changes that occur upon molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified protein components of the VHL complex (e.g., VCB complex and Cul2-Rbx1)
-
Dialysis buffer
-
Syringes and sample cells for the ITC instrument
Procedure:
-
Sample Preparation:
-
Dialyze both protein samples extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein solutions.
-
Degas the solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load one protein solution (the "ligand," typically the more concentrated sample) into the injection syringe.
-
Load the other protein solution (the "macromolecule") into the sample cell.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Conclusion
The VHL E3 ubiquitin ligase complex is a meticulously orchestrated molecular machine essential for cellular homeostasis. A thorough understanding of its core components, their interactions, and the pathways it regulates is paramount for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this critical tumor suppressor complex and for the development of novel therapeutics targeting its activity.
References
- 1. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic dissection of the von Hippel-Lindau (VHL) interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthetic peptides define critical contacts between elongin C, elongin B, and the von Hippel-Lindau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosyn.com [biosyn.com]
- 6. The structure and regulation of Cullin 2 based E3 ubiquitin ligases and their biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression and purification of functional recombinant CUL2•RBX1 from E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antbioinc.com [antbioinc.com]
- 10. biorxiv.org [biorxiv.org]
The Role of the VHL Protein in the Cellular Oxygen Sensing Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the pivotal role of the Von Hippel-Lindau (VHL) tumor suppressor protein in the cellular oxygen sensing pathway. A comprehensive understanding of this pathway is critical for research into normal physiological processes and for the development of novel therapeutics targeting a range of pathologies, most notably cancer.
Core Principles of the VHL-HIF Oxygen Sensing Pathway
Under normoxic (normal oxygen) conditions, the VHL protein is a key component of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) for proteasomal degradation, effectively suppressing its activity.[1][2][3][4] This process is exquisitely regulated by a family of oxygen-dependent enzymes known as prolyl hydroxylase domain proteins (PHDs) and an asparaginyl hydroxylase called Factor Inhibiting HIF (FIH-1).[5][6][7]
In the presence of sufficient oxygen, PHDs hydroxylate specific proline residues on HIF-α.[7][8] This post-translational modification creates a binding site for the VHL protein complex, leading to the ubiquitination and subsequent degradation of HIF-α.[1][3][8] Concurrently, FIH-1 hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks the recruitment of transcriptional coactivators, further inhibiting HIF-α's transcriptional activity.[5][9][10][11]
Conversely, under hypoxic (low oxygen) conditions, the activity of PHDs and FIH-1 is inhibited due to the lack of their essential co-substrate, molecular oxygen.[3][7] This leads to the stabilization and accumulation of HIF-α in the nucleus. Stabilized HIF-α then dimerizes with the constitutively expressed HIF-β subunit, forming an active transcription factor complex.[1][3] This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses to low oxygen.[3][11]
Mutations in the VHL gene, as seen in Von Hippel-Lindau disease and a majority of sporadic clear cell renal cell carcinomas (ccRCC), disrupt this finely tuned regulatory mechanism.[12][13][14] The resulting non-functional VHL protein is unable to target HIF-α for degradation, leading to the constitutive stabilization of HIF-α and the inappropriate activation of its downstream target genes, even in the presence of normal oxygen levels.[1][14][15] This "pseudo-hypoxic" state is a major driver of tumorigenesis, particularly in the kidney.[13][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the VHL-HIF pathway, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Potency of Selected HIF-Prolyl Hydroxylase (PHD) Inhibitors
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| Vadadustat | 15.36 | 11.83 | 7.63 |
| Daprodustat | 3.5 | 22.2 | 5.5 |
| Roxadustat | - | 591 | - |
| Molidustat | 480 | 280 | 450 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Gene Expression Changes in VHL-Deficient Renal Carcinoma Cells
| Gene | Fold Change (VHL-deficient vs. VHL-positive) | Function |
| GLUT1 | ~2-fold increase | Glucose transporter |
| VEGFA | Significant upregulation | Angiogenesis |
| PDGF | Significant upregulation | Angiogenesis, cell growth |
| TGFα | Significant upregulation | Cell proliferation |
| LDHA | Upregulated | Glycolysis |
| HK2 | Upregulated | Glycolysis |
Data compiled from various studies on renal cell carcinoma cell lines.[5][6]
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathways and common experimental workflows are provided below using the DOT language for Graphviz.
VHL-HIF Signaling Pathway Under Normoxia
Caption: VHL-mediated degradation of HIF-α under normoxic conditions.
VHL-HIF Signaling Pathway Under Hypoxia
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High VHL Expression Reverses Warburg Phenotype and Enhances Immunogenicity in Kidney Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Quantitative mass spectrometry reveals dynamics of factor-inhibiting hypoxia-inducible factor-catalyzed hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of HIF-1α Regulation by pVHL
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the molecular machinery governing the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen levels. The core of this regulatory mechanism is the interaction between HIF-1α and the von Hippel-Lindau tumor suppressor protein (pVHL), which functions as the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex. Understanding this pathway is critical for developing therapeutics targeting a range of pathologies, from cancer to anemia and ischemic diseases.
The Core Regulatory Axis: A Tale of Oxygen-Sensing and Protein Degradation
The cellular response to varying oxygen concentrations is orchestrated by the precise control of HIF-1α protein levels.[1] Under normal oxygen conditions (normoxia), HIF-1α has a remarkably short half-life of less than five minutes, ensuring its activity is suppressed.[1][2] This rapid turnover is mediated by a sophisticated enzymatic cascade that senses oxygen and targets HIF-1α for destruction.[2] Conversely, under low oxygen conditions (hypoxia), this degradation machinery is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate a broad transcriptional program for cellular adaptation.[3][4]
Normoxic Conditions: The Path to Degradation
In the presence of sufficient oxygen, the regulation of HIF-1α is a multi-step process involving post-translational modification, recognition, and ubiquitination.
Step 1: Prolyl Hydroxylation by PHD Enzymes The key oxygen-sensing event is the hydroxylation of specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-1α.[5][6] This reaction is catalyzed by a family of enzymes known as Prolyl Hydroxylase Domain proteins (PHD1, 2, and 3), which are 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases.[3][7][8] These enzymes utilize molecular oxygen as a co-substrate, making their activity directly dependent on cellular oxygen availability.[3][9] In humans, PHDs hydroxylate HIF-1α at two conserved sites, Proline-402 (Pro402) and Proline-564 (Pro564).[5][7] Among the three isoforms, PHD2 is considered the critical oxygen sensor that sets the low steady-state levels of HIF-1α in normoxia.[9]
Step 2: Recognition by the pVHL E3 Ubiquitin Ligase Complex The hydroxylation of these proline residues creates a high-affinity binding site for the von Hippel-Lindau protein (pVHL).[7][10][11] pVHL functions as the substrate-recognition subunit of a multi-component Cullin-RING E3 ubiquitin ligase complex.[12][13][14] This complex, often referred to as CRL2VHL, is composed of:
-
pVHL: The substrate-binding component that specifically recognizes hydroxylated HIF-1α.[11]
-
Elongin B and Elongin C: Adaptor proteins that form a stable heterodimer (the VBC complex) and bridge pVHL to the cullin scaffold.[13][15][16]
-
Cullin-2 (Cul2): A scaffold protein that organizes the complex.[13][17]
-
Rbx1 (RING-box protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme (e.g., UbcH5).[18][19][20]
Step 3: Polyubiquitination and Proteasomal Degradation Upon binding to hydroxylated HIF-1α, the fully assembled CRL2VHL E3 ligase complex catalyzes the covalent attachment of a polyubiquitin (B1169507) chain to specific lysine (B10760008) residues (K532, K538, K547) on the HIF-1α protein.[4][20] This polyubiquitination serves as a degradation signal, targeting HIF-1α for rapid destruction by the 26S proteasome.[4][21] This continuous cycle of synthesis, hydroxylation, and degradation maintains HIF-1α at very low levels in normoxic cells.[2]
Hypoxic Conditions: Stabilization and Activation
When cellular oxygen levels fall, PHD enzyme activity is inhibited due to the lack of the essential O₂ co-substrate.[3][4] As a result:
-
HIF-1α is no longer hydroxylated on its proline residues.[21]
-
The unhydroxylated HIF-1α cannot be recognized by pVHL.[4][10]
-
HIF-1α escapes ubiquitination and proteasomal degradation, leading to its rapid stabilization and accumulation in the cytoplasm.[21]
-
Stabilized HIF-1α translocates to the nucleus, where it dimerizes with its constitutively expressed binding partner, HIF-1β (also known as ARNT).[4][19]
-
The HIF-1α/HIF-1β heterodimer binds to specific DNA sequences called Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and anaerobic metabolism.[4][13]
The entire signaling cascade is depicted in the diagram below.
Caption: The HIF-1α oxygen-sensing and degradation pathway.
Quantitative Data Presentation
The oxygen-dependent hydroxylation of HIF-1α dramatically alters its affinity for pVHL, a change that underpins the entire regulatory switch. This is reflected in the binding affinities and protein stability measurements.
Table 1: HIF-1α and pVHL Binding Affinity
| Parameter | Non-Hydroxylated HIF-1α | Hydroxylated HIF-1α (at Pro564) | Fold Change | Reference |
|---|---|---|---|---|
| Dissociation Constant (Kd) | 34 µM | 33 nM | ~1000x | [22] |
| Binding Free Energy Difference (ΔΔG) | - | ~4 kcal/mol | - |[22] |
Table 2: HIF-1α Protein Stability
| Condition | HIF-1α Half-Life | Reference |
|---|---|---|
| Normoxia | < 5 minutes | [1] |
| Hypoxia | Significantly increased (hours) |[3] |
Table 3: Common Chemical Modulators of the HIF-1α Pathway
| Compound | Mechanism of Action | Typical Concentration | Reference |
|---|---|---|---|
| Cobalt Chloride (CoCl₂) | Iron (Fe²⁺) mimetic; inhibits PHD activity | 400 µM | [19] |
| Dimethyloxalylglycine (DMOG) | 2-Oxoglutarate analog; competitive inhibitor of PHDs | Varies (e.g., 1 mM) | [8] |
| Desferrioxamine (DFO) | Iron chelator; inhibits PHD activity | Varies | [9] |
| Hydrogen Peroxide (H₂O₂) | Modulates PHD activity via ROS | 20 µM | [8][23] |
| MG132 | Proteasome inhibitor; blocks HIF-1α degradation | Varies (e.g., 10 µM) |[8] |
Experimental Protocols
Validating the interactions and functional consequences within the HIF-1α/pVHL pathway requires specific biochemical and cell-based assays.
Co-Immunoprecipitation (Co-IP) for HIF-1α-pVHL Interaction
This protocol is used to demonstrate the in vivo or in vitro physical association between pVHL and HIF-1α. The interaction is oxygen-dependent, occurring under normoxia but not hypoxia.[10]
Objective: To immunoprecipitate pVHL from cell lysates and detect co-precipitated HIF-1α by Western blotting.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, which express components of the pathway) under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 4-6 hours. A positive control for HIF-1α stabilization can be achieved by treating normoxic cells with a PHD inhibitor like DMOG or CoCl₂.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). It is crucial to keep samples on ice to preserve protein-protein interactions.
-
Pre-Clearing: Centrifuge lysates to pellet cellular debris. Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate and add a primary antibody specific to pVHL. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both HIF-1α and pVHL (as a positive control for successful IP). An interaction is confirmed if an HIF-1α band is detected in the pVHL immunoprecipitated sample from normoxic cells, but is absent or significantly reduced in the sample from hypoxic cells.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of HIF-1α to confirm the E3 ligase activity of the CRL2VHL complex.
Objective: To detect the polyubiquitination of a HIF-1α substrate by the purified VBC-Cul2-Rbx1 complex.
Methodology:
-
Component Preparation: Purify the necessary components:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5)
-
E3 Ligase: Recombinant VBC complex and Cul2/Rbx1
-
Substrate: A fragment of HIF-1α containing the ODD and lysine residues (e.g., GST-HIF-1α), which has been hydroxylated in vitro using purified PHD2.
-
Ubiquitin and ATP.
-
-
Reaction Setup: Combine the components in an ubiquitination reaction buffer. A typical reaction mixture includes ATP, E1, E2, E3, the hydroxylated HIF-1α substrate, and ubiquitin.
-
Control Reactions: Set up negative controls, such as reactions lacking ATP, E1, E2, E3, or using a non-hydroxylated HIF-1α substrate, to ensure the observed ubiquitination is specific and dependent on all components.
-
Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-HIF-1α or anti-GST antibody. Polyubiquitination is detected as a high-molecular-weight smear or a ladder of bands above the unmodified substrate band.
Caption: Workflow for an in vitro HIF-1α ubiquitination assay.
HRE-Luciferase Reporter Assay
This cell-based assay quantitatively measures the transcriptional activity of the HIF-1 complex.[24]
Objective: To measure the change in HIF-1 transcriptional activity in response to hypoxia or chemical stimuli.
Methodology:
-
Plasmid Constructs: Use a reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the HRE. A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is co-transfected for normalization.[24]
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T, A549) in a multi-well plate. After 24 hours, co-transfect the cells with the HRE-reporter and normalization plasmids using a suitable transfection reagent.[24]
-
Compound Treatment/Hypoxia Induction: Following transfection (24 hours), replace the medium with fresh medium containing the test compounds (e.g., potential PHD inhibitors) or a vehicle control. Induce hypoxia by placing the plate in a hypoxic chamber (1% O₂) or by adding a chemical inducer (e.g., CoCl₂) for 16-24 hours.[24]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[24]
-
Data Analysis: Normalize the firefly luciferase activity (HRE-driven) to the Renilla luciferase activity (constitutive) for each well. An increase in the normalized luciferase ratio indicates an activation of the HIF-1 signaling pathway.[24]
Logical Framework of Oxygen-Dependent Regulation
The core logic of the HIF-1α/pVHL pathway can be simplified into a sequential, cause-and-effect relationship that is entirely dependent on the initial oxygen signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Building and remodelling Cullin–RING E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 14. Structural assembly of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. laboratorynotes.com [laboratorynotes.com]
- 16. pnas.org [pnas.org]
- 17. The von Hippel-Lindau tumor-suppressor gene product forms a stable complex with human CUL-2, a member of the Cdc53 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Parallel Regulation of von Hippel-Lindau Disease by pVHL-Mediated Degradation of B-Myb and Hypoxia-Inducible Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HIF-1alpha and EPAS ubiquitination mediated by the VHL tumour suppressor involves flexibility in the ubiquitination mechanism, similar to other RING E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of reactive oxygen species in the regulation of HIF-1 by prolyl hydroxylase 2 under mild hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
The Core Interaction: A Technical Guide to the VHL-Elongin B/C Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a cellular machinery that responds to changes in oxygen levels. Its interaction with Elongin B and Elongin C forms the stable VCB complex, which serves as the substrate recognition module of the larger Cullin-RING E3 ubiquitin ligase complex. This complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. Dysregulation of this pathway is a hallmark of various cancers, particularly clear cell renal cell carcinoma (ccRCC), making the VHL-Elongin B/C interaction a key area of research and a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the VHL-Elongin B/C core interaction, including quantitative binding data, detailed experimental protocols, and visualizations of the associated molecular pathways.
Data Presentation: Quantitative Analysis of VHL-Elongin B/C Interactions
The precise quantification of the binding affinities between VHL, Elongin B, and Elongin C is crucial for understanding the stability and function of the VCB complex. While direct binary interaction affinities are not extensively reported, studies using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have provided valuable quantitative data on the interactions within the ternary complex and with small molecule ligands.
| Interacting Molecules | Technique | Parameter | Value | Reference |
| VHL (peptide) and Elongin BC | Isothermal Titration Calorimetry (ITC) | Kd | Not explicitly stated, but thermograms indicate binding | [1] |
| VCB complex and Small Molecule Ligand (VH032) | Surface Plasmon Resonance (SPR) | Kd | 185 ± 7 nM | [2] |
| VCB complex and Small Molecule Ligand (14a) | Isothermal Titration Calorimetry (ITC) | Kd | Within two-fold of VH032 | [2] |
| VCB complex and Small Molecule Ligand (14b) | Isothermal Titration Calorimetry (ITC) | Kd | ~20-fold lower affinity than VH032 | [2] |
Signaling Pathways and Complex Assembly
The formation of the VHL-Elongin B-Elongin C (VCB) complex is the foundational step for the assembly of the functional E3 ubiquitin ligase. Elongin C serves as an adaptor protein, binding directly to both VHL and Cullin 2 (Cul2). Elongin B binds to Elongin C, stabilizing the complex. This VCB-Cul2 core then recruits the RING-box protein 1 (Rbx1), which in turn recruits an E2 ubiquitin-conjugating enzyme, completing the E3 ligase complex.
VCB Complex Formation
VHL E3 Ubiquitin Ligase Assembly
HIF-1α Degradation Pathway
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of VHL and Elongin C from HEK293T Cells
This protocol describes the co-immunoprecipitation of VHL and its binding partner Elongin C from transiently transfected HEK293T cells.[3][4]
Materials:
-
HEK293T cells
-
Expression vectors for tagged VHL (e.g., FLAG-VHL) and tagged Elongin C (e.g., HA-EloC)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail
-
Anti-FLAG antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Anti-HA antibody (for Western blotting)
-
Anti-FLAG antibody (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with FLAG-VHL and HA-EloC expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate cells for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 1 mL of ice-cold Co-IP Lysis Buffer directly to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Take an aliquot of the lysate (e.g., 50 µL) to serve as the "input" control.
-
To the remaining lysate (e.g., 500 µg - 1 mg of total protein), add the anti-FLAG antibody (2-5 µg).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated Elongin C and with anti-FLAG antibody to confirm the immunoprecipitation of VHL.
-
Analyze the "input" sample alongside the IP samples to confirm the expression of both proteins in the cell lysate.
-
Yeast Two-Hybrid (Y2H) Assay for VHL and Elongin C Interaction
This protocol outlines a yeast two-hybrid screen to identify proteins that interact with VHL, with Elongin C being an expected positive interactor.[5][6]
Materials:
-
Saccharomyces cerevisiae strain (e.g., AH109 or Y2HGold)
-
Bait vector (e.g., pGBKT7) containing the VHL gene fused to the GAL4 DNA-binding domain (BD).
-
Prey vector (e.g., pGADT7) containing a cDNA library or a specific gene like Elongin C fused to the GAL4 activation domain (AD).
-
Yeast transformation kit.
-
Synthetic defined (SD) media lacking specific nutrients (e.g., -Trp, -Leu, -His, -Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Bait and Prey Plasmid Transformation:
-
Transform the yeast strain with the bait plasmid (pGBKT7-VHL) and select for transformants on SD/-Trp plates.
-
In parallel, transform the same yeast strain with the prey plasmid (pGADT7-EloC) and select on SD/-Leu plates.
-
-
Mating:
-
Grow single colonies of the bait and prey transformants in appropriate liquid media overnight.
-
Mix equal volumes of the bait and prey cultures and incubate at 30°C for 20-24 hours without shaking to allow for mating.
-
-
Selection for Interaction:
-
Plate the mating mixture onto double dropout (SD/-Trp/-Leu) plates to select for diploid yeast cells containing both plasmids.
-
Pick individual diploid colonies and re-streak them onto quadruple dropout (SD/-Trp/-Leu/-His/-Ade) plates to test for interaction. Growth on this highly selective medium indicates a positive protein-protein interaction.
-
-
Reporter Gene Assay (LacZ):
-
Perform a colony-lift filter assay using X-α-Gal to test for the activation of the lacZ reporter gene.
-
A blue color change indicates a positive interaction.
-
-
Controls:
-
Include positive controls (e.g., p53 and SV40 large T-antigen) and negative controls (e.g., empty vectors, lamin) to validate the assay.
-
In Vitro Ubiquitination of HIF-1α by the VHL Complex
This protocol describes an in vitro assay to demonstrate the E3 ubiquitin ligase activity of the VHL complex towards its substrate, HIF-1α.[7][8]
Materials:
-
Recombinant VHL-Elongin B-Elongin C (VCB) complex
-
Recombinant Cullin 2 and Rbx1
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., Ube2d family)
-
Recombinant ubiquitin
-
Recombinant HIF-1α substrate (hydroxylated)
-
ATP
-
Ubiquitination reaction buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT
-
SDS-PAGE and Western blotting reagents
-
Anti-HIF-1α antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reconstitution of the VHL E3 Ligase Complex:
-
If not using a pre-assembled complex, incubate the VCB complex with Cullin 2 and Rbx1 in reaction buffer on ice for 30-60 minutes to allow for complex formation.
-
-
Ubiquitination Reaction:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Ubiquitination reaction buffer
-
ATP (to a final concentration of 2-5 mM)
-
Recombinant E1 enzyme (e.g., 100 nM)
-
Recombinant E2 enzyme (e.g., 500 nM)
-
Recombinant ubiquitin (e.g., 10 µM)
-
Hydroxylated HIF-1α substrate (e.g., 200 nM)
-
Reconstituted VHL E3 ligase complex (e.g., 50-100 nM)
-
-
Incubate the reaction mixture at 30°C for 30-90 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using an anti-HIF-1α antibody to detect the unmodified and ubiquitinated forms of HIF-1α. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated HIF-1α should be visible.
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated species.
-
-
Controls:
-
Include negative control reactions lacking one of the key components (e.g., VHL complex, E1, E2, or ATP) to ensure the observed ubiquitination is dependent on the complete E3 ligase machinery.
-
Conclusion
The interaction between VHL and the Elongin B/C heterodimer is a cornerstone of cellular oxygen sensing and a critical checkpoint in preventing tumorigenesis. The formation of the VCB complex is essential for the assembly and function of the VHL E3 ubiquitin ligase, which ultimately controls the stability of HIF-1α. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of this vital protein-protein interaction and to explore its potential as a therapeutic target. A deeper understanding of the VHL-Elongin B/C interface and the dynamics of the entire E3 ligase complex will undoubtedly pave the way for novel strategies in the fight against cancer and other diseases associated with deregulated hypoxia signaling pathways.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Immunoprecipitation (IP) from HEK293 Cells or iNeurons [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. A yeast two-hybrid system reconstituting substrate recognition of the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 7. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of HIF1alpha ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigma: A Technical Guide to the HIF-Independent Functions of pVHL
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau tumor suppressor protein (pVHL) is a critical regulator of cellular function, renowned for its canonical role in targeting the alpha subunits of Hypoxia-Inducible Factor (HIF) for ubiquitination and proteasomal degradation. However, a growing body of evidence illuminates a fascinating and complex landscape of pVHL functions that are entirely independent of HIF. These non-canonical roles are integral to maintaining cellular homeostasis and their dysregulation is increasingly implicated in the pathogenesis of VHL disease and sporadic cancers.
This in-depth technical guide provides a comprehensive exploration of the core HIF-independent functions of pVHL. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms, experimental methodologies to probe these functions, and the quantitative data underpinning our current knowledge.
Regulation of Microtubule Dynamics and Ciliogenesis
One of the most well-characterized HIF-independent functions of pVHL is its role in modulating the stability and dynamics of the microtubule cytoskeleton. This function is intimately linked to the formation and maintenance of primary cilia, sensory organelles crucial for various signaling pathways.
Signaling Pathways
pVHL directly interacts with and stabilizes microtubules, protecting them from depolymerization. This interaction is independent of its E3 ligase activity. Furthermore, pVHL influences microtubule dynamics by interacting with the Par3-Par6-atypical protein kinase C (aPKC) polarity complex, which is essential for orienting microtubule growth towards the cell periphery, a critical step in ciliogenesis.[1] The loss of pVHL disrupts this process, leading to defects in cilia formation, a phenotype observed in VHL-associated renal cysts.[1][2]
Quantitative Data
The impact of pVHL on microtubule dynamics has been quantified in several studies. The following table summarizes key parameters.
| Parameter | VHL-deficient cells | VHL-replete cells | Reference |
| Microtubule Growth Rate | Increased | Decreased | [3] |
| Microtubule Shrinkage Rate | Increased | Decreased | [3] |
| Catastrophe Frequency | Increased | Decreased | [4][5] |
| Rescue Frequency | Decreased | Increased | [4][5] |
| Tubulin GTPase Activity | Increased | Decreased | [4] |
Experimental Protocols
This assay measures the effect of pVHL on the polymerization of purified tubulin into microtubules, typically by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99%)
-
Recombinant purified pVHL
-
Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (10% final concentration)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Protocol:
-
On ice, prepare the tubulin reaction mix by combining polymerization buffer, GTP, and glycerol.
-
Add purified tubulin to the reaction mix to a final concentration of 3 mg/ml.
-
Add recombinant pVHL or a vehicle control to the tubulin mixture.
-
Transfer 100 µL of the final reaction mix to a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.[6][7]
FRAP is used to measure the dynamics of fluorescently-labeled tubulin in live cells, providing insights into microtubule turnover.
Materials:
-
VHL-deficient and VHL-replete cells
-
Expression vector for GFP-tagged tubulin
-
Confocal microscope equipped with a high-power laser for photobleaching and a sensitive detector.
-
Image analysis software (e.g., ImageJ with FRAP plugins).
Protocol:
-
Transfect cells with the GFP-tubulin expression vector.
-
Culture cells on glass-bottom dishes suitable for live-cell imaging.
-
Identify a region of interest (ROI) within the cytoplasm of a cell expressing GFP-tubulin.
-
Acquire a series of pre-bleach images at low laser power.
-
Photobleach the ROI with a high-intensity laser pulse.
-
Immediately begin acquiring a time-lapse series of post-bleach images at low laser power to monitor the recovery of fluorescence in the bleached region.
-
Quantify the fluorescence intensity in the ROI over time.
-
Normalize the recovery data and fit to a mathematical model to determine the mobile fraction and the half-time of recovery, which reflect microtubule dynamics.[8][9]
Extracellular Matrix (ECM) Assembly and Cell Adhesion
pVHL plays a crucial, HIF-independent role in the assembly of the extracellular matrix, particularly in the deposition of fibronectin. This function is critical for cell adhesion, migration, and tissue architecture.
Molecular Interactions
pVHL directly interacts with fibronectin.[10] This interaction is necessary for the proper assembly of a fibrillar fibronectin matrix. Cells lacking functional pVHL are deficient in their ability to form this matrix, even though they may still secrete fibronectin.[10][11] The reintroduction of wild-type pVHL into VHL-deficient cells can restore fibronectin matrix assembly.[10]
Experimental Protocol: Immunofluorescence for Fibronectin Matrix Assembly
This method visualizes the fibronectin matrix deposited by cells in culture.
Materials:
-
VHL-deficient and VHL-replete cells
-
Fibronectin-depleted fetal bovine serum
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against fibronectin
-
Fluorescently-labeled secondary antibody
-
Fluorescence microscope
Protocol:
-
Seed cells onto glass coverslips and culture in media containing fibronectin-depleted serum until they reach the desired confluence.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-fibronectin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the fibronectin matrix using a fluorescence microscope. VHL-replete cells will typically show a well-organized, fibrillar fibronectin network, whereas VHL-deficient cells will show a disorganized or absent matrix.[12][13]
Regulation of Protein Stability and Ubiquitination
While pVHL's best-known E3 ligase targets are the HIF-α subunits, it also mediates the ubiquitination and degradation of other proteins in a HIF-independent manner.
HIF-Independent Substrates
Several proteins have been identified as HIF-independent substrates of the pVHL E3 ligase complex. These include:
-
Atypical Protein Kinase C (aPKC): pVHL can mediate the ubiquitination and degradation of aPKC isoforms, thereby regulating cell polarity and proliferation.[14]
-
RNA Polymerase II Subunits: pVHL has been shown to interact with and target subunits of RNA polymerase II (e.g., Rpb1) for ubiquitination, a process that is regulated by UV radiation and may play a role in transcription-coupled DNA repair.[11]
| Substrate | Consequence of pVHL-mediated Ubiquitination | Reference |
| Atypical PKC (aPKC) | Degradation, regulation of cell polarity | [14] |
| Rpb1 (RNA Pol II subunit) | Ubiquitination (not necessarily degradation), role in DNA damage response | [11] |
| B-Myb | Degradation, suppression of tumorigenesis | [15] |
Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Co-IP is a fundamental technique to demonstrate the physical interaction between pVHL and its putative binding partners.
Materials:
-
Cell lines expressing the proteins of interest
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-pVHL)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lyse cells in Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative "prey" proteins.[16][17][18][19][20]
Conclusion
The HIF-independent functions of pVHL are diverse and fundamentally important for cellular integrity. From maintaining the structure of the cytoskeleton and sensory organelles to regulating the assembly of the extracellular matrix and controlling the stability of key signaling proteins, these non-canonical roles of pVHL are critical for preventing tumorigenesis. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies that target VHL-defective cancers beyond the well-established HIF axis. Further research into the intricate network of pVHL's HIF-independent interactions will undoubtedly continue to unveil new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. The von Hippel-Lindau tumor suppressor protein controls ciliogenesis by orienting microtubule growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative image analysis identifies pVHL as a key regulator of microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative image analysis identifies pVHL as a key regulator of microtubule dynamic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. picoquant.com [picoquant.com]
- 9. Using Fluorescence Recovery After Photobleaching data to uncover filament dynamics | PLOS Computational Biology [journals.plos.org]
- 10. The von Hippel-Lindau tumor suppressor protein is required for proper assembly of an extracellular fibronectin matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pVHL Modification by NEDD8 Is Required for Fibronectin Matrix Assembly and Suppression of Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An immunofluorescence assay for extracellular matrix components highlights the role of epithelial cells in producing a stable, fibrillar extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia-inducible factor-2α stabilizes the von Hippel-Lindau (VHL) disease suppressor, Myb-related protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. researchgate.net [researchgate.net]
The Gatekeeper of the Matrix: The Critical Role of VHL in Extracellular Matrix Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) tumor suppressor protein, renowned for its canonical role in targeting the alpha subunits of Hypoxia-Inducible Factor (HIF) for proteasomal degradation, plays a pivotal, yet often overlooked, role in the intricate process of extracellular matrix (ECM) formation and remodeling. This function is largely independent of its HIF-regulatory activities and is crucial for maintaining tissue architecture, suppressing tumor growth, and regulating angiogenesis. This technical guide delves into the core molecular mechanisms by which VHL governs the assembly and integrity of the ECM, providing a comprehensive resource for researchers in oncology, cell biology, and drug development.
The Dual Functionality of VHL: Beyond HIF Regulation
The VHL protein operates through at least two distinct and evolutionarily conserved pathways: the well-characterized HIF-α degradation pathway and a separate pathway dedicated to the assembly of the extracellular matrix.[1] Loss of VHL function, a hallmark of VHL disease and sporadic clear cell renal cell carcinoma (ccRCC), therefore leads not only to the pseudohypoxic signaling driven by stabilized HIF but also to profound defects in the structural integrity of the ECM.[1][2]
This bifurcation of VHL's function is critical for understanding its tumor suppressor activity. While HIF deregulation is a major driver of VHL-associated tumorigenesis, the disruption of the ECM contributes significantly to tumor angiogenesis, invasion, and metastasis.[1][2]
VHL's Direct Hand in ECM Assembly: A Tale of Two Proteins
VHL's influence on the ECM is not passive; it actively participates in the assembly of key structural components, primarily fibronectin and collagen type IV.
Fibronectin Matrix Assembly
VHL is essential for the proper assembly of a fibronectin matrix.[1][3][4] Cells lacking functional VHL are unable to organize secreted fibronectin into a cohesive matrix, a defect that is rectified by the reintroduction of wild-type VHL.[1][4] Mechanistically, VHL has been shown to physically interact with fibronectin.[1][4] This interaction is crucial, as tumor-derived VHL mutants are often deficient in fibronectin binding.[4][5]
Furthermore, the post-translational modification of VHL by the ubiquitin-like protein NEDD8 is a prerequisite for its interaction with fibronectin and subsequent matrix assembly.[6] Non-neddylated VHL mutants, while still capable of regulating HIF, fail to promote fibronectin matrix formation, underscoring the independence of these two pathways.[6]
Collagen IV Network Formation
Similar to its role with fibronectin, VHL is a key regulator of collagen type IV assembly. VHL directly binds to the alpha 2 chain of collagen IV (COL4A2).[7] This interaction is dependent on the hydroxylation of COL4A2 within the endoplasmic reticulum, a process independent of the cytosolic prolyl hydroxylases that modify HIF-α.[7] The failure of VHL to bind to hydroxylated COL4A2 results in a loss of collagen IV network formation in vitro and aberrant remodeling in vivo.[7]
Signaling Pathways and Molecular Interactions
The role of VHL in ECM formation involves a complex interplay of direct protein-protein interactions and the regulation of downstream signaling pathways that control ECM-degrading enzymes.
VHL-ECM Assembly Pathway
The VHL-ECM assembly pathway can be conceptualized as a direct, HIF-independent mechanism where VHL acts as a scaffold or chaperone-like protein, facilitating the proper organization of fibronectin and collagen IV into the ECM.
Caption: VHL's direct, HIF-independent role in ECM assembly.
Regulation of Matrix Metalloproteinases (MMPs)
Loss of VHL function is associated with increased activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[2][8][9] This leads to enhanced degradation of the ECM, which in turn promotes cell invasion and angiogenesis.[1] The reintroduction of VHL into VHL-null cells suppresses their invasive capacity and diminishes MMP-2 expression and activity.[1] This suggests that VHL negatively regulates these proteases, contributing to the maintenance of ECM integrity.
Caption: VHL's role in regulating MMPs and ECM degradation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of VHL in ECM formation and related processes.
Table 1: Effect of VHL on Cell Invasion and MMP Activity
| Cell Line | VHL Status | Relative Invasion (%) | Relative MMP-2 Activity (%) | Reference |
| 786-O (pRC) | Negative | 100 | 100 | [1] |
| 786-O (WT8) | Wild-type | ~25 | Significantly Diminished | [1] |
Table 2: Impact of VHL on Tumor Microvessel Density
| Tumor Type (from 786-O xenografts) | VHL Pathway(s) Defective | Microvessel Area Fraction (%) | Reference |
| pRC | HIF-2α degradation & ECM assembly | 13.9 ± 4.8 | [10] |
| WTPA | HIF-2α degradation only | 4.5 ± 1.7 | [10] |
| L188V | ECM assembly only | 15.5 ± 8.6 | [10] |
| R64P | ECM assembly only | 11.5 ± 4.7 | [10] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on VHL and ECM formation.
Fibronectin Matrix Assembly Assay
Objective: To visualize and quantify the assembly of an extracellular fibronectin matrix by different cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., VHL-negative 786-O and VHL-reconstituted counterparts) are seeded onto fibronectin-coated glass coverslips in complete medium.
-
Culture: Cells are cultured for 24-72 hours to allow for matrix deposition.
-
Fixation: The cell layers are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS for 5 minutes.
-
Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Immunostaining: The coverslips are incubated with a primary antibody against fibronectin for 1 hour at room temperature. After washing with PBS, a fluorescently labeled secondary antibody is applied for 1 hour.
-
Mounting and Visualization: Coverslips are mounted onto glass slides with an antifade mounting medium and visualized using a fluorescence microscope. The extent of fibrillar fibronectin is qualitatively and quantitatively assessed.
Reference: [4]
Cell Invasion Assay
Objective: To measure the invasive capacity of cells through a basement membrane matrix.
Methodology:
-
Chamber Preparation: Transwell inserts with an 8-μm pore size are coated with Matrigel.
-
Cell Seeding: Cells are serum-starved overnight, then harvested and resuspended in a serum-free medium. A defined number of cells (e.g., 5 x 104) are added to the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The chambers are incubated for 24-48 hours at 37°C in a humidified incubator.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: Invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as 0.1% crystal violet. The number of invading cells is counted in several microscopic fields, and the average is calculated.
Reference: [1]
Gelatin Zymography for MMP Activity
Objective: To detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.
Methodology:
-
Sample Preparation: Cells are cultured in serum-free medium for 24-48 hours. The conditioned medium is collected, centrifuged to remove cellular debris, and concentrated. Protein concentration is determined.
-
Electrophoresis: Equal amounts of protein are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel copolymerized with gelatin (e.g., 1 mg/ml).
-
Renaturation and Development: After electrophoresis, the gel is washed in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated overnight in a developing buffer (e.g., containing CaCl2 and ZnCl2) at 37°C.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of enzyme activity.
Reference: [1]
Implications for Drug Development
The HIF-independent functions of VHL in ECM assembly present novel therapeutic avenues.
-
Targeting ECM-Related Pathways in VHL-Deficient Tumors: For VHL-deficient cancers like ccRCC, strategies aimed at restoring ECM integrity or inhibiting the downstream effectors of its disruption (e.g., MMPs) could complement anti-angiogenic therapies that target the HIF pathway.
-
Understanding Resistance Mechanisms: A dysfunctional ECM can contribute to resistance to conventional therapies by altering drug penetration and modulating cell survival signals. Understanding the VHL-ECM axis is crucial for overcoming such resistance.
-
Biomarker Development: The expression and organization of ECM components like fibronectin and collagen IV, as well as the activity of MMPs, could serve as biomarkers for disease progression and therapeutic response in VHL-associated pathologies.
Conclusion
The role of the von Hippel-Lindau protein in extracellular matrix formation is a critical, HIF-independent facet of its tumor suppressor function. Through direct interactions with fibronectin and collagen IV and the regulation of matrix-degrading enzymes, VHL stands as a master regulator of tissue architecture. A deeper understanding of these mechanisms will undoubtedly unlock new strategies for the diagnosis and treatment of VHL-related diseases and other cancers characterized by a disrupted tumor microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of a von Hippel Lindau pathway involved in extracellular matrix remodeling, cell invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pVHL Function Is Essential for Endothelial Extracellular Matrix Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The von Hippel-Lindau tumor suppressor protein is required for proper assembly of an extracellular fibronectin matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pVHL Modification by NEDD8 Is Required for Fibronectin Matrix Assembly and Suppression of Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen matrix assembly is driven by the interaction of von Hippel-Lindau tumor suppressor protein with hydroxylated collagen IV alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pVHL co-ordinately regulates CXCR4/CXCL12 and MMP2/MMP9 expression in human clear-cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor cell invasion of von Hippel Lindau renal cell carcinoma cells is mediated by membrane type-1 matrix metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Gatekeeper of Hypoxia: A Technical Guide to the Discovery and Cloning of the VHL Tumor-Suppressor Gene
For Immediate Release
This whitepaper provides a comprehensive technical overview of the landmark discovery and cloning of the von Hippel-Lindau (VHL) tumor-suppressor gene. Aimed at researchers, scientists, and professionals in drug development, this guide details the experimental journey from initial genetic linkage studies to the elucidation of the VHL protein's critical role in cellular oxygen sensing. The methodologies that pinpointed the gene's location and the subsequent functional analyses that uncovered its mechanism of action are presented to inform and inspire future research in oncology and targeted therapeutics.
Executive Summary
The identification of the von Hippel-Lindau (VHL) gene on chromosome 3p25.3 stands as a pivotal achievement in cancer genetics, accomplished through the rigorous application of positional cloning.[1] This endeavor was driven by the study of von Hippel-Lindau disease, an autosomal dominant hereditary cancer syndrome that predisposes affected individuals to a variety of tumors, most notably clear cell renal cell carcinoma (ccRCC).[2] The cloning of the VHL gene not only provided a means for genetic diagnosis and counseling for VHL families but also unraveled a fundamental mechanism of cellular response to hypoxia. The VHL gene product, pVHL, was discovered to be a crucial component of an E3 ubiquitin ligase complex that targets hypoxia-inducible factors (HIFs) for degradation in the presence of oxygen.[3][4] Inactivation of VHL leads to the stabilization of HIFs, promoting angiogenesis and tumor growth.[5] This discovery has directly led to the development of targeted therapies for renal cell carcinoma and other malignancies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the VHL gene and its associated pathology.
Table 1: VHL Gene and Protein Characteristics
| Parameter | Value | Reference |
| Chromosomal Location | 3p25.3 | [6] |
| Genomic Size | ~12 kb | [6] |
| Number of Exons | 3 | [4] |
| Encoded Protein Size | 213 amino acids (full-length) | [4] |
| Transcript Variants | Two main isoforms produced | [7] |
Table 2: VHL Pathogenicity and Tumor Prevalence
| Parameter | Value | Reference |
| Incidence of VHL Disease | 1 in 36,000 live births | [8][9] |
| Penetrance by age 65 | >90% | [10] |
| VHL Mutations in sporadic ccRCC | 45% - >90% | [5][11] |
| Prevalence of Tumors in VHL Patients | ||
| Central Nervous System Hemangioblastomas | 60% - 80% | [12] |
| Retinal Hemangioblastomas | 45% - 60% | [12] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | ~40% | [12] |
| Pancreatic Cysts and Tumors | 20% - 50% (cysts), 15% (neuroendocrine) | [12] |
| Pheochromocytomas | 10% - 15% (Type 2 VHL) | [12] |
Experimental Protocols: The Positional Cloning of VHL
The isolation of the VHL gene was achieved through positional cloning, a method used to find a gene without prior knowledge of its protein product.[13] The process involved narrowing down the location of the gene by tracking inheritance patterns in affected families.
Linkage Analysis
The initial step was to identify the chromosomal region harboring the VHL gene. This was accomplished by linkage analysis in families with a history of von Hippel-Lindau disease.
-
Objective: To find genetic markers on a specific chromosome that are consistently co-inherited with the disease.
-
Methodology:
-
Family Recruitment: Large, multigenerational families with a clear diagnosis of VHL disease were enrolled in studies.[14]
-
DNA Collection: Blood samples were collected from both affected and unaffected family members, and genomic DNA was extracted.
-
Genotyping: The DNA was analyzed for polymorphic genetic markers, such as Restriction Fragment Length Polymorphisms (RFLPs), which have known locations in the genome. Key markers used in the VHL search included RAF1, D3S18, and D3S191 on chromosome 3.[14]
-
Statistical Analysis: The inheritance patterns of the markers were compared with the inheritance of VHL disease. A high frequency of co-inheritance (linkage) between a marker and the disease indicated that the gene was physically close to that marker. The statistical significance of this linkage was expressed as a LOD (logarithm of the odds) score. A LOD score of 3.0 or higher is generally considered strong evidence for linkage. Multipoint linkage analysis using several markers further refined the location of the VHL gene to a small interval on chromosome 3p.[14][15]
-
Chromosome Walking and Contig Assembly
Once a candidate region was identified, the next step was to physically map the area and identify all the genes within it.
-
Objective: To move from a linked genetic marker towards the disease gene itself by isolating overlapping genomic DNA clones.
-
Methodology:
-
Genomic Library Screening: A human genomic DNA library (a collection of DNA fragments cloned into vectors) was screened using a probe corresponding to the closest linked marker.
-
Chromosome Walking: The end of the isolated clone was then used as a new probe to re-screen the library and find an overlapping clone extending further into the region of interest. This process was repeated iteratively to "walk" along the chromosome.[16]
-
Contig Formation: The overlapping clones were assembled into a contiguous map of the DNA sequence (a "contig") spanning the candidate region between the flanking genetic markers.
-
Candidate Gene Identification and Mutation Screening
The final step was to identify the correct gene within the mapped region and prove its association with the disease.
-
Objective: To identify genes within the contig and screen them for mutations in individuals with VHL disease.
-
Methodology:
-
Gene Prediction: The DNA sequence of the contig was analyzed for features indicative of genes, such as open reading frames (ORFs) and exon-intron boundaries.
-
Mutation Detection in Patients: DNA from VHL patients was then screened for mutations in these candidate genes. The methods used at the time included:
-
Southern Blot Analysis: This technique was used to detect large deletions or rearrangements in the DNA of VHL patients by hybridizing a labeled gene probe to restriction enzyme-digested genomic DNA.
-
Single-Strand Conformation Polymorphism (SSCP) Analysis: This method was used to screen for smaller mutations, such as point mutations or small insertions/deletions. It relies on the principle that the three-dimensional conformation of a single-stranded DNA molecule is dependent on its sequence. A mutation can alter this conformation, causing it to migrate differently during gel electrophoresis compared to the normal sequence.[17]
-
-
DNA Sequencing: Once a potential mutation was identified by a screening method like SSCP, the exact DNA sequence change was determined by Sanger sequencing. The identification of mutations in the same gene in multiple, unrelated VHL patients provided strong evidence that it was the disease-causing gene.
-
Signaling Pathways and Molecular Function
The discovery of the VHL gene led to the elucidation of a fundamental cellular pathway for oxygen sensing. The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex.
The VHL E3 Ubiquitin Ligase Complex
The pVHL protein does not function in isolation. It forms a complex with several other proteins, including Elongin B, Elongin C, Cullin-2 (CUL2), and RING-box protein 1 (Rbx1).[2] In this complex, pVHL acts as the substrate recognition subunit.[18]
Regulation of Hypoxia-Inducible Factor (HIF)
The primary and most well-understood function of the pVHL complex is to regulate the stability of the alpha subunits of Hypoxia-Inducible Factor (HIF-α).[3]
-
In Normal Oxygen Conditions (Normoxia):
-
HIF-α subunits are hydroxylated on specific proline residues by a class of enzymes called prolyl hydroxylases (PHDs), also known as Egl-9 homologues (EGLNs).[19][20] This reaction requires oxygen as a co-substrate.
-
The hydroxylated HIF-α is now recognized by the pVHL complex.[21]
-
The VHL complex attaches a chain of ubiquitin molecules to HIF-α (polyubiquitination).[4]
-
This ubiquitin chain marks HIF-α for rapid degradation by the proteasome.[21]
-
-
In Low Oxygen Conditions (Hypoxia) or with VHL Mutation:
-
In the absence of sufficient oxygen, the PHD enzymes are inactive, and HIF-α is not hydroxylated.[19]
-
Without the hydroxylation mark, pVHL cannot recognize or bind to HIF-α.
-
HIF-α is not ubiquitinated and degraded. It accumulates in the cell, translocates to the nucleus, and partners with HIF-β to form an active transcription factor.
-
The active HIF complex then binds to hypoxia-response elements (HREs) in the DNA and activates the transcription of numerous genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[3]
-
When the VHL gene is mutated, this regulatory system breaks down. The cell behaves as if it were in a constant state of hypoxia, leading to the overexpression of growth and angiogenesis-promoting factors, which in turn drives the formation of the characteristic tumors of von Hippel-Lindau disease.[5]
Visualizations
The following diagrams illustrate the key experimental and biological pathways described in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The von Hippel-Lindau Tumor Suppressor Gene: Implications and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The von Hippel-Lindau Gene: Turning Discovery Into Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal cell carcinoma - Wikipedia [en.wikipedia.org]
- 6. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 7. VHL von Hippel-Lindau tumor suppressor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Von Hippel-Lindau syndrome: MedlinePlus Genetics [medlineplus.gov]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Von Hippel-Lindau Disease (PDQ®) - NCI [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. von Hippel-Lindau Disease | MD Anderson Cancer Center [mdanderson.org]
- 13. Positional Cloning [genome.gov]
- 14. Localization of the von Hippel-Lindau disease gene to a small region of chromosome 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: Confirmation of linkage in von Hippel-Lindau disease. [scholars.duke.edu]
- 16. youtube.com [youtube.com]
- 17. Prevalence of von Hippel-Lindau gene mutations in sporadic renal cell carcinoma: results from the Netherlands cohort study (Journal Article) | ETDEWEB [osti.gov]
- 18. pnas.org [pnas.org]
- 19. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI - HIF hydroxylation and the mammalian oxygen-sensing pathway [jci.org]
evolution of the VHL gene across species
An In-depth Technical Guide to the Evolution of the Von Hippel-Lindau (VHL) Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Von Hippel-Lindau (VHL) tumor suppressor gene encodes a crucial protein (pVHL) that acts as the substrate recognition component of an E3 ubiquitin ligase complex. Germline mutations in VHL cause Von Hippel-Lindau disease, a hereditary cancer syndrome predisposing individuals to various tumors, including clear cell renal cell carcinomas (ccRCC), hemangioblastomas, and pheochromocytomas. At a cellular level, pVHL is a master regulator of the response to changes in oxygen availability, primarily through its interaction with Hypoxia-Inducible Factors (HIFs). Given its central role in cellular homeostasis and tumorigenesis, understanding the evolutionary trajectory of the VHL gene provides critical insights into its conserved functions and the structural constraints that govern its activity. This guide details the , presenting comparative data, key experimental methodologies, and visualizations of its core signaling pathway.
The Canonical VHL-HIF Signaling Pathway
The best-characterized function of pVHL is to orchestrate the degradation of the alpha subunits of HIF transcription factors (HIF-α). This process is exquisitely sensitive to cellular oxygen levels.
-
Under Normoxia (Normal Oxygen): Prolyl hydroxylase domain (PHD) enzymes use oxygen as a substrate to hydroxylate specific proline residues on HIF-α. This post-translational modification creates a binding site for the β-domain of pVHL. Once bound, the pVHL E3 ligase complex—comprising Elongin B, Elongin C, Cullin-2, and Rbx1—polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome.[1][2] This prevents the accumulation of HIF-α and the transcription of its target genes.
-
Under Hypoxia (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of oxygen. HIF-α is therefore not hydroxylated and is not recognized by pVHL.[3][4] It accumulates, translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and activates the transcription of hundreds of target genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[5][6]
In VHL-deficient tumors, this regulatory system is broken, leading to the constitutive stabilization of HIF-α and a "pseudo-hypoxic" state that drives tumor growth and vascularization.[7]
Visualization: The VHL-HIF Oxygen Sensing Pathway
Evolutionary Conservation and Divergence of VHL
The VHL gene is evolutionarily conserved, with orthologs identified in species ranging from invertebrates like Caenorhabditis elegans (e.g., egl-9) and Drosophila melanogaster to vertebrates including fish, frogs, and mammals.[2][8] This deep conservation underscores the fundamental importance of the oxygen-sensing pathway it governs.
Quantitative Analysis of VHL Orthologs
Comparative analysis of pVHL orthologs reveals a high degree of sequence and structural conservation, particularly within the functional domains. The protein length, however, shows some variation, largely due to differences in the N-terminal region.
| Species | Common Name | VHL Protein Length (Amino Acids) | NCBI Accession |
| Homo sapiens | Human | 213 | NP_000542.1 |
| Pan troglodytes | Chimpanzee | 213 | NP_001233519.1 |
| Mus musculus | House mouse | 181 | NP_033533.1 |
| Rattus norvegicus | Norway rat | 185 | NP_113772.1 |
| Danio rerio | Zebrafish | 175 | NP_571434.1 |
| Xenopus tropicalis | Western clawed frog | 167 | NP_001015886.1 |
| Drosophila melanogaster | Fruit fly | 358 | NP_648615.1 |
| Caenorhabditis elegans | Nematode | 703 | NP_505833.2 |
Note: The C. elegans protein EGL-9 contains the relevant hydroxylase domain, while VHL-1 (NP_502058.1, 162 aa) is the homolog of the pVHL substrate-recognition protein. The D. melanogaster VHL homolog (dVHL) is longer than its human counterpart.
Differential Conservation of Protein Domains
The pVHL protein consists of two primary functional domains, an α-domain and a β-domain, which exhibit different evolutionary pressures.
-
β-Domain (approx. residues 63-155): This domain is responsible for binding to hydroxylated HIF-α. It forms a seven-stranded β-sandwich structure.[9] Sequence alignments show that the key contact residues within this domain (e.g., Y98, H115, W117) are almost perfectly conserved across vertebrates and even in invertebrate homologs.[8][9] This high conservation reflects its critical role as the substrate-recognition module. Mutations in this region are frequently found in VHL disease and are associated with a loss of HIF regulation.[10][11]
-
α-Domain (approx. residues 156-192): This domain is essential for the assembly of the E3 ligase complex, primarily through its interaction with Elongin C.[11] It is also highly conserved, as its structural integrity is required for pVHL's ubiquitin ligase function.
-
N-Terminal Region (residues 1-53): This region is significantly less conserved across species.[12] In humans and higher primates, it contains an acidic repeat motif (GXEEX) that is present in fewer copies in rodents and is absent in more distant orthologs.[12] While the full-length pVHL (pVHL30) and a shorter isoform starting from a second initiation site (pVHL19, lacking the first 53 amino acids) are produced, evolutionary analysis suggests the N-terminal sequence is of less functional importance for the core tumor suppressor and HIF-regulatory activities.[12]
Key Experimental Protocols for Studying VHL Function
Elucidating the VHL-HIF pathway has relied on several key biochemical and cell-based assays. Below are detailed methodologies for two foundational experiments.
Protocol: Co-Immunoprecipitation (Co-IP) of pVHL and HIF-1α
This method is used to verify the physical interaction between pVHL and HIF-1α within a cellular context. The protocol is based on methodologies described in foundational studies.[4][13]
Objective: To immunoprecipitate an epitope-tagged pVHL and determine if endogenous or overexpressed HIF-1α is co-precipitated.
Materials:
-
Mammalian cells (e.g., HEK293T or VHL-deficient RCC4 cells)
-
Expression vectors for tagged-pVHL (e.g., FLAG-VHL) and tagged-HIF-1α (e.g., HA-HIF1A)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody/beads (for IP)
-
Anti-HA and anti-HIF-1α antibodies (for Western blotting)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Methodology:
-
Cell Culture and Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with FLAG-VHL and HA-HIF1A expression plasmids according to the manufacturer's protocol. Include controls: empty vector + HA-HIF1A, and FLAG-VHL + empty vector.
-
For studying oxygen-dependent interaction, treat cells with a hypoxia mimetic (e.g., 100 µM CoCl₂) or place them in a hypoxic chamber (1% O₂) for 4-6 hours prior to lysis. Keep a parallel set of cells under normoxic conditions.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer per 10 cm dish. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot (20-50 µL) as the "Input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G beads and incubating for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant.
-
Add 1-2 µg of anti-FLAG antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with rotation.
-
Add 30 µL of fresh Protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
-
Washing:
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.
-
Perform Western blot analysis using anti-HA or anti-HIF-1α antibodies to detect the co-precipitated protein and anti-FLAG antibody to confirm the immunoprecipitation of the bait protein.
-
Protocol: In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination machinery to directly demonstrate that the pVHL complex can ubiquitinate HIF-1α. This protocol is adapted from published methods and standard commercial kits.[1][14]
Objective: To detect the polyubiquitination of a HIF-1α substrate catalyzed by a reconstituted pVHL E3 ligase complex.
Materials:
-
Recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5a), Ubiquitin.
-
Recombinant pVHL complex (pVHL, Elongin B, Elongin C, Cul2, Rbx1), often purified from insect cells.
-
Substrate: Recombinant HIF-1α fragment containing the oxygen-dependent degradation domain (ODD), often as a GST-fusion protein.
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM DTT).
-
ATP solution (10 mM).
-
SDS-PAGE and Western blotting reagents.
-
Anti-HIF-1α or anti-GST antibody.
Methodology:
-
Reaction Setup:
-
On ice, prepare a master mix containing reaction buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
In a 20-30 µL final reaction volume, combine the following in a microcentrifuge tube:
-
2-3 µL of 10x Reaction Buffer
-
2 µL of 10 mM ATP
-
~100 ng E1 enzyme
-
~200 ng E2 enzyme
-
~1-2 µg Ubiquitin
-
~500 ng HIF-1α ODD substrate
-
Nuclease-free water to near final volume.
-
-
-
Initiating the Reaction:
-
Add the recombinant pVHL complex (~200-500 ng) to the reaction tube to initiate the reaction.
-
For a negative control, prepare a parallel reaction without the pVHL complex or with a mutant, non-functional complex.
-
-
Incubation:
-
Incubate the reaction at 30-37°C for 60-90 minutes.
-
-
Stopping the Reaction and Analysis:
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Perform Western blot analysis using an antibody against the HIF-1α substrate. A successful reaction will show a high-molecular-weight smear or "ladder" of bands above the unmodified substrate, indicative of polyubiquitination.
-
Visualization: Co-Immunoprecipitation (Co-IP) Experimental Workflow
Conclusion and Future Directions
The evolution of the VHL gene is a story of deep functional conservation centered on the oxygen-sensing HIF pathway. The core machinery, particularly the pVHL β-domain's ability to recognize hydroxylated HIF-α, has been maintained from simple invertebrates to humans, highlighting its indispensable role in metazoan life. The divergence observed in the N-terminal region suggests that while the core HIF-regulatory function is paramount, peripheral functions or regulatory nuances may have evolved differently in various lineages.
For drug development professionals, this evolutionary conservation is a double-edged sword. The highly conserved nature of the pVHL-HIF binding pocket makes it a challenging but attractive target for therapeutic intervention. Understanding the subtle structural differences between human pVHL and its orthologs can aid in the development of highly specific small molecules. For researchers, the study of VHL in model organisms like Drosophila and C. elegans continues to provide powerful genetic tools to uncover both conserved and novel HIF-independent functions, offering new avenues for understanding tumorigenesis and developing next-generation therapies.
References
- 1. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differing Von Hippel Lindau Genotype in Paired Primary and Metastatic Tumors in Patients with Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combination of multiple alignment analysis and surface mapping paves a way for a detailed pathway reconstruction—The case of VHL (von Hippel-Lindau) protein and angiogenesis regulatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 10. Germ-Line Mutations in the von Hippel–Lindau Tumor-Suppressor Gene Are Similar to Somatic von Hippel–Lindau Aberrations in Sporadic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative sequence analysis of the VHL tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: VHL Ubiquitination Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex, often referred to as the VBC (VHL-Elongin B-Elongin C) or ECV (Elongins/Cul2/VHL) complex.[1] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] Mutations in the VHL gene are linked to VHL disease, a hereditary cancer syndrome, and are found in the majority of sporadic clear cell renal carcinomas.[2][3] The VHL E3 ligase activity is a key regulatory mechanism, and assays to measure this activity are vital for understanding its biological function and for the development of therapeutics, such as PROTACs (Proteolysis Targeting Chimeras), which often hijack the VHL complex to degrade specific proteins of interest.[][5]
This application note provides a detailed protocol for an in vitro VHL ubiquitination assay, primarily focusing on its most well-characterized substrate, HIF-1α.
VHL Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[1] This hydroxylation creates a recognition site for the β-domain of the VHL protein, leading to the recruitment of HIF-α to the VHL E3 ligase complex.[1][6] The complex then polyubiquitinates HIF-α, marking it for rapid degradation by the 26S proteasome. In hypoxic conditions, PHDs are inactive, HIF-α is not hydroxylated, and it escapes VHL recognition. This allows HIF-α to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, metabolism, and cell survival.[6][7]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system to measure the E3 ligase activity of the VHL complex. The assay combines a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, typically UbcH5 family for VHL), the purified VHL E3 ligase complex, the substrate (e.g., HIF-1α), ubiquitin, and an ATP regeneration system.[2][8] The reaction mixture is incubated to allow for the enzymatic cascade to occur. The transfer of ubiquitin to the substrate is then detected, most commonly by Western blotting, which will show a characteristic "ladder" of higher molecular weight bands corresponding to the polyubiquitinated substrate.
Experimental Workflow
The general workflow for the in vitro VHL ubiquitination assay involves the preparation of a master mix, initiation of the reaction by adding the substrate and/or E3 ligase, incubation, and subsequent analysis.
Detailed Experimental Protocol: In Vitro HIF-1α Ubiquitination
This protocol is adapted from methodologies described in the literature for assaying the ubiquitination of HIF-1α by a reconstituted VHL complex.[2][8]
5.1. Materials and Reagents
-
Enzymes:
-
Substrate:
-
Recombinant HIF-1α fragment (containing the oxygen-dependent degradation domain, ODDD)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10X): 400 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT. Store at -20°C.
-
ATP Solution: 100 mM ATP in water (pH 7.5). Store at -20°C.
-
SDS-PAGE Sample Buffer (4X)
-
Nuclease-free water
-
-
Antibodies:
-
Primary Antibody: Anti-HIF-1α antibody or Anti-Ubiquitin antibody
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
-
Equipment:
-
Thermomixer or water bath
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imager
-
5.2. Reaction Setup
-
Thaw all components on ice.
-
Prepare a master mix of the common reagents (Buffer, ATP, DTT, E1, E2, Ubiquitin) to ensure consistency across reactions.
-
Set up the reactions in 1.5 mL microcentrifuge tubes on ice as described in the table below. Include appropriate controls, such as reactions lacking E1, E2, ATP, or the VHL complex, to demonstrate that the observed ubiquitination is dependent on these components.[8][9]
Table 1: Example Reaction Setup for VHL Ubiquitination Assay
| Component | Stock Concentration | Volume per 25 µL Reaction | Final Concentration |
| 10X Ubiquitination Buffer | 10X | 2.5 µL | 1X |
| ATP | 100 mM | 0.5 µL | 2 mM |
| E1 (UBA1) | 10 µM | 0.5 µL | 200 nM |
| E2 (UbcH5b) | 50 µM | 0.5 µL | 1 µM |
| Ubiquitin | 2.5 mg/mL (~290 µM) | 2.0 µL | ~23 µM |
| HIF-1α Substrate | 10 µM | 2.0 µL | 800 nM |
| VHL Complex | 5 µM | 1.0 µL | 200 nM |
| Nuclease-free Water | - | 16.0 µL | - |
| Total Volume | 25 µL |
Note: Concentrations are examples and should be optimized for each specific batch of recombinant proteins.
5.3. Reaction and Detection
-
After adding all components, gently mix the reaction tubes.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reaction by adding 8 µL of 4X SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Load 15-20 µL of each sample onto an 8% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and perform Western blot analysis using an anti-HIF-1α antibody.
-
A positive result will appear as a smear or a ladder of bands above the unmodified HIF-1α band, indicating the addition of ubiquitin molecules.
Data Interpretation and Expected Results
The primary output of the assay is a Western blot. A successful ubiquitination reaction will show a decrease in the intensity of the unmodified substrate band and the appearance of higher molecular weight species.
Table 2: Representative Expected Outcomes
| Condition | Expected Result on Anti-HIF-1α Western Blot | Rationale |
| Complete Reaction | Strong ladder of high MW bands above the main HIF-1α band. | All components are present for the enzymatic cascade. |
| No VHL Complex (-E3) | No or very faint laddering. Unmodified HIF-1α band is strong. | Demonstrates the reaction is dependent on the VHL E3 ligase.[9] |
| No ATP | No laddering. | The ubiquitination cascade is an ATP-dependent process.[8] |
| No E1 or E2 | No laddering. | E1 and E2 enzymes are essential for ubiquitin activation and conjugation.[9] |
| Mutant VHL Complex | Significantly reduced or no laddering compared to wild-type. | Tumor-derived VHL mutations often abolish E3 ligase activity.[3][8] |
These results confirm that pVHL is a key component of an E3 ubiquitin ligase complex and that this activity is often lost in tumor-derived mutants.[8][9]
References
- 1. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
Purifying the Vun-Hippel-Lindau (VHL) Complex: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purification of the recombinant von Hippel-Lindau (VHL) complex is a critical step in studying its function as an E3 ubiquitin ligase and its role in cellular processes like hypoxia response. This document provides detailed application notes and protocols for the purification of the VHL complex, focusing on common expression systems and chromatographic techniques.
The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] Mutations in the VHL gene are associated with von Hippel-Lindau disease, a hereditary cancer syndrome.[2][3] The functional VHL complex typically consists of VHL, Elongin B, and Elongin C (collectively known as VCB).[4][5] For full E3 ligase activity, the VCB complex further associates with Cullin-2 (Cul2) and RING-box protein 1 (Rbx1).[5][6] The production of a stable and active recombinant VHL complex is essential for in vitro ubiquitination assays, structural studies, and the development of therapeutics targeting this pathway.[4][7]
Expression and Purification Strategies
The recombinant VHL complex can be expressed in various systems, with bacterial (E. coli) and insect cells (e.g., Sf21) being the most common.[4][7] The choice of expression system can impact protein folding, post-translational modifications, and ultimately the yield and activity of the purified complex. A multi-step chromatography approach is typically employed to achieve high purity.
Below are detailed protocols for the purification of the VHL complex, often co-expressed with its binding partners Elongin B and Elongin C.
Experimental Protocols
Protocol 1: Purification of His-tagged VHL Complex from Insect Cells
This protocol is adapted from methods used for purifying the five-subunit VHL complex (His-VHL, Cul2, Elongin B, Elongin C, and myc-Rbx1) from baculovirus-infected Sf21 insect cells.[7]
1. Cell Lysis and Lysate Preparation:
-
Harvest Sf21 cells co-infected with baculoviruses encoding the VHL complex subunits.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., Buffer A).
-
Lyse the cells using a French press or sonication.
-
Clarify the lysate by centrifugation at 10,000 x g for 20 minutes at 4°C to remove cell debris.
2. Affinity Chromatography (Nickel-NTA):
-
Equilibrate a Ni-NTA agarose (B213101) column with Buffer A.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Buffer A to remove unbound proteins.
-
Elute the His-tagged VHL complex with an elution buffer containing imidazole (B134444) (e.g., Buffer B).
3. Ion Exchange Chromatography (DEAE-HPLC):
-
Further purify the eluate from the affinity chromatography step using a TSK DEAE-NPR HPLC column.[7]
-
Equilibrate the column with a low-salt buffer (e.g., Buffer C).
-
Load the sample and elute the complex using a linear salt gradient (e.g., from Buffer C to Buffer D).
-
Collect fractions and analyze for the presence of the VHL complex components by SDS-PAGE and Coomassie staining or Western blotting.
Protocol 2: Purification of GST-tagged VHL from E. coli
This protocol describes the purification of a Glutathione S-transferase (GST)-tagged VHL protein expressed in E. coli.[8]
1. Expression and Lysis:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding GST-VHL.
-
Induce protein expression with IPTG.
-
Harvest the cells and resuspend in a lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
2. Affinity Chromatography (GST-beads):
-
Incubate the clarified lysate with Glutathione-Sepharose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the GST-VHL protein with a buffer containing reduced glutathione.
3. (Optional) Tag Removal and Further Purification:
-
If required, the GST tag can be cleaved using a specific protease (e.g., PreScission Protease or Thrombin).
-
Further purification steps, such as size exclusion chromatography, can be performed to separate the cleaved VHL from the GST tag and the protease.
Protocol 3: Size Exclusion Chromatography (SEC) for Final Polishing
Size exclusion chromatography, also known as gel filtration, separates molecules based on their size and is often used as a final "polishing" step to remove aggregates and other impurities.[9][10][11]
1. Column Equilibration:
-
Equilibrate a suitable size exclusion chromatography column (e.g., Superdex 200 or Superose 6) with the final storage buffer (e.g., Buffer E).
2. Sample Application and Fractionation:
-
Concentrate the partially purified VHL complex.
-
Load the concentrated sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified VHL complex.
Data Presentation
The following tables summarize typical buffer compositions and quantitative parameters for the purification of the recombinant VHL complex.
| Table 1: Buffer Compositions for VHL Complex Purification | |
| Buffer | Composition |
| Buffer A (Lysis/Wash Buffer - Ni-NTA) [7] | 40 mM HEPES-NaOH (pH 7.9), 150 mM NaCl, 20 mM Imidazole |
| Buffer B (Elution Buffer - Ni-NTA) | 40 mM HEPES-NaOH (pH 7.9), 150 mM NaCl, 250-500 mM Imidazole |
| Buffer C (Low Salt Buffer - DEAE) | Specific composition depends on the column and protein pI, typically a low concentration of a suitable salt (e.g., 20 mM Tris-HCl, 50 mM NaCl) |
| Buffer D (High Salt Buffer - DEAE) | Same as Buffer C but with a high salt concentration (e.g., 20 mM Tris-HCl, 1 M NaCl) |
| Buffer E (SEC/Storage Buffer) | Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) with glycerol (B35011) (e.g., 10-20%) for long-term storage at -80°C |
| Table 2: Typical Parameters for VHL Complex Purification | | | Parameter | Value/Range | | Expression System | E. coli or Insect Cells (Sf21)[4][7] | | Affinity Tag | 6xHis-tag, GST-tag[7][8] | | Affinity Resin | Ni-NTA Agarose, Glutathione-Sepharose[7][8] | | Ion Exchange Resin | TSK DEAE-NPR[7] | | Size Exclusion Resin | Superdex 200, Superose 6 (or equivalent) | | Purity | >95% (as determined by SDS-PAGE) | | Predicted Molecular Weight (VHL) | ~24 kDa | | Predicted Molecular Weight (Elongin B) | ~13.1 kDa | | Predicted Molecular Weight (Elongin C) | ~12.8 kDa |
Visualizations
The following diagrams illustrate the VHL signaling pathway and a general workflow for VHL complex purification.
Caption: VHL Signaling Pathway in Normoxia and Hypoxia.
Caption: General Workflow for Recombinant VHL Complex Purification.
References
- 1. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 3. Understanding the VHL Tumor Suppressor Complex | The Scientist [the-scientist.com]
- 4. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 5. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 6. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Expression, purification and binding activity analysis of von Hippel-Lindau (VHL)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 10. Size Exclusion Chromatography (SEC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Developing Small Molecule Inhibitors of VHL
For Researchers, Scientists, and Drug Development Professionals
Introduction to Von Hippel-Lindau (VHL) Protein
The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen sensing pathway.[1] It functions as the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2VHL).[2] This complex is essential for regulating the stability of Hypoxia-Inducible Factors (HIFs), which are transcription factors that control the expression of genes involved in the response to low oxygen levels (hypoxia).[3]
Under normal oxygen conditions (normoxia), specific proline residues on the HIF-alpha subunit are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs).[3] This post-translational modification creates a binding site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-alpha.[3] In hypoxic conditions, or when the VHL gene is mutated, HIF-alpha is not degraded, leading to its accumulation and the activation of downstream pathways that promote angiogenesis, cell proliferation, and survival.[1] Dysregulation of the VHL-HIF pathway is a hallmark of various cancers, particularly clear cell renal cell carcinoma (ccRCC).[1]
Small molecule inhibitors of the VHL-HIF interaction can stabilize HIF-alpha, which has therapeutic potential in conditions like anemia. Conversely, ligands that bind to VHL can be incorporated into Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation.[4][5][6] VHL is a widely used E3 ligase in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2]
VHL-HIF Signaling Pathway
The VHL-HIF signaling pathway is a crucial cellular mechanism for adapting to changes in oxygen availability.
Mechanism of VHL-based PROTACs
VHL-based PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the VHL E3 ligase complex.
Quantitative Data for VHL Ligands and PROTACs
The following tables summarize the binding affinities of various VHL ligands and the degradation performance of representative VHL-based PROTACs.
Table 1: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| VH032 | Kd = 185 nM | Not Specified | [7] |
| VH101 | Kd = 1.8 µM | ITC | [3] |
| VH298 | Not Specified | Not Specified | [7] |
| Compound 1 | IC50 > 100 µM | FP | [2] |
| Compound 5 | IC50 = single-digit µM | FP | [2] |
| 134a | KD = 29 nM | SPR | [3] |
| 140a | IC50 = 462 nM | FP | [3] |
Note: Binding affinities can vary depending on the experimental conditions and assay method used.[7]
Table 2: Degradation Performance of VHL-based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | ~25 nM | >90% | HeLa | [8] |
| ARV-771 | BET proteins | Not Specified | Potent Degrader | Not Specified | [8] |
| GP262 | PI3K/mTOR | 68.0 nM (IC50) | 65.4% (Imax) | MDA-MB-231 | [8] |
| NR-11c | p38α | Potent Degrader | >80% | MDA-MB-231 | [8] |
| 139 | BRD4 | 3.3 nM | 97% | PC3 | [3] |
| 141 | BRD4 | 2.58 nM | 94% | PC3 | [3] |
| MS33 | WDR5 | 260 nM | 71% | Not Specified | [1] |
Note: DC50 and Dmax values are highly dependent on experimental conditions.[8]
Experimental Workflow for VHL Inhibitor Discovery
The discovery and characterization of small molecule inhibitors of VHL typically follow a structured workflow.
Detailed Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for VHL Binding
Objective: To determine the binding affinity (IC50) of test compounds to the VHL complex by measuring the displacement of a fluorescently labeled tracer.[7]
Materials:
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex[7]
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)[7]
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)[7]
-
Black, low-volume 384-well plates[7]
-
Fluorescence polarization plate reader[7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the VBC complex in assay buffer.[7]
-
Prepare a stock solution of the fluorescently labeled VHL ligand in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the serially diluted test compounds.
-
Add a fixed concentration of the VBC complex to each well, except for the "no protein" control wells.
-
Add a fixed concentration of the fluorescently labeled VHL ligand to all wells.
-
Include control wells: "no inhibitor" (VBC complex + fluorescent ligand) and "no protein" (fluorescent ligand only).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[9]
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.[9]
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.[7]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for VHL Binding
Objective: To determine the thermodynamic parameters (Kd, ΔH, and stoichiometry) of the interaction between a test compound and the VBC complex.[7]
Materials:
-
Purified recombinant VBC complex
-
Test compound
-
Identical, degassed buffer for both protein and ligand solutions
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.[10]
-
Prepare the VBC complex solution (typically 10-50 µM) and the test compound solution in the same degassed buffer.[10]
-
Load the VBC complex into the sample cell.[10]
-
Load the test compound into the injection syringe.[10]
-
-
ITC Experiment:
-
Control Experiment:
-
Perform a control titration by injecting the test compound into the buffer alone to determine the heat of dilution.[10]
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks to obtain the enthalpy change per injection.
-
Plot the enthalpy change against the molar ratio of the test compound to the VBC complex.
-
Fit the data to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Protocol 3: Western Blot Analysis of PROTAC-mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a VHL-based PROTAC.[5]
Materials:
-
Cultured cells expressing the target protein
-
VHL-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., beta-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a protein quantification assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
-
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Utilizing PROTACs to Target Proteins for VHL-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and VHL-Mediated Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeting disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most well-characterized and widely utilized E3 ligases in PROTAC design. By inducing proximity between the POI and the VHL E3 ligase complex, the PROTAC facilitates the ubiquitination of the POI. This polyubiquitin (B1169507) tag acts as a molecular signal for the 26S proteasome, which then recognizes and degrades the tagged protein. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple POI molecules, leading to a potent and sustained therapeutic effect.
These application notes provide a comprehensive guide to the design, evaluation, and application of VHL-recruiting PROTACs. Detailed protocols for key experiments are provided to enable researchers to effectively characterize novel protein degraders.
Signaling Pathway of VHL-Mediated PROTAC Action
The mechanism of action of a VHL-based PROTAC is a stepwise process that culminates in the degradation of the target protein. The following diagram illustrates this catalytic cycle.
Quantitative Data Summary
The efficacy of VHL-based PROTACs is typically characterized by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize reported data for several well-characterized VHL-recruiting PROTACs targeting various proteins.
Table 1: VHL-based PROTACs Targeting Androgen Receptor (AR)
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| ARD-266 | LNCaP | 0.5 | >95 |
| ARD-266 | VCaP | 1 | >95 |
| ARD-266 | 22Rv1 | 0.2 | >95 |
| ARCC-4 | LNCaP | 5 | 98 |
| ARD-69 | LNCaP | 0.86 | >95 |
| ARD-69 | VCaP | 0.76 | >95 |
| ARV-110 | VCaP | <1 | ~100 |
Table 2: VHL-based PROTACs Targeting Estrogen Receptor (ER)
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| ERD-308 | MCF-7 | 0.17 | >95 |
| ERD-308 | T47D | 0.43 | >95 |
| ARV-471 | MCF-7 | 1.8 | >90 |
Table 3: VHL-based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| MT-802 | THP-1 | ~12 | >99 |
| P13I | MOLM-14 | 8.2 | >95 |
Table 4: VHL-based PROTACs Targeting Bromodomain-containing protein 4 (BRD4)
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | HeLa | <100 | >90 |
| ARV-771 | 22Rv1 | <5 | >95 |
| dBET1 | MV4-11 | 4.3 | >98 |
Experimental Protocols
A systematic evaluation of a novel PROTAC involves a series of biochemical and cell-based assays to confirm its mechanism of action and determine its efficacy.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This is the most common method to quantify the reduction in the levels of the target protein following PROTAC treatment.[1]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After the incubation period, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with gentle rocking. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples by diluting with lysis buffer. Add an equal volume of 2x or 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex imaging system.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm that the PROTAC can induce the formation of a ternary complex (POI-PROTAC-VHL) within the cell.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound, an inactive epimer/control, and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors
-
Antibody against the POI or VHL for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies against the POI and VHL for Western blotting
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50), the inactive control, or vehicle. To stabilize the ternary complex and prevent degradation of the POI, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in non-denaturing lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., the POI) overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer. The stringency of the wash buffer (e.g., salt and detergent concentration) may need to be optimized to maintain the ternary complex while minimizing non-specific binding.
-
-
Elution: After the final wash, remove all residual buffer. Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform Western blotting as described in Protocol 1.
-
Probe the membrane with primary antibodies against both the POI and VHL to detect their co-immunoprecipitation. An increased signal for VHL in the sample treated with the active PROTAC compared to the controls indicates the formation of the ternary complex.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted, cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Recombinant purified POI
-
Ubiquitin
-
ATP
-
PROTAC compound and vehicle control (DMSO)
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl2, 10 mM DTT)
-
SDS-PAGE sample buffer
-
Antibody against the POI for Western blotting
-
Antibody against ubiquitin (optional, to confirm polyubiquitin chain formation)
Procedure:
-
Reaction Setup: Assemble the reaction components in a microcentrifuge tube on ice. A typical 25 µL reaction mixture contains:
-
E1 enzyme (e.g., 50-100 nM)
-
E2 enzyme (e.g., 0.2-1 µM)
-
VBC complex (e.g., 0.2-0.5 µM)
-
POI (e.g., 0.5-1 µM)
-
Ubiquitin (e.g., 5-10 µM)
-
PROTAC at various concentrations (e.g., 0.1 to 10 µM) or DMSO
-
2.5 µL of 10x Ubiquitination Buffer
-
ATP (to a final concentration of 2-5 mM)
-
Nuclease-free water to 25 µL
-
-
Control Reactions: It is crucial to include the following controls:
-
- E1: To confirm ATP and E1 dependence.
-
- E3: To confirm the reaction is VHL-dependent.
-
- PROTAC: To demonstrate that ubiquitination is PROTAC-dependent.
-
-
Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for 1-2 hours.
-
Quenching the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis:
-
Analyze the reaction products by Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody against the POI.
-
Successful PROTAC-mediated ubiquitination will be indicated by the appearance of a ladder of higher molecular weight bands above the band corresponding to the unmodified POI. Each band in the ladder represents the addition of one or more ubiquitin molecules (~8.5 kDa each).
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation in Western Blot | - Inactive PROTAC compound.- Low cell permeability.- Low expression of POI or VHL in the chosen cell line.- Inefficient ternary complex formation.- Target protein has a long half-life. | - Verify compound integrity via LC-MS.- Use a positive control PROTAC.- Confirm expression of POI and VHL by Western blot.- Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours).- Test a wider range of PROTAC concentrations. |
| "Hook Effect" observed | At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-VHL) is favored over the productive ternary complex. | - Perform a full dose-response curve with a broad range of concentrations to identify the optimal degradation window.- This is an inherent property of PROTACs and confirms a ternary complex-mediated mechanism. |
| No co-immunoprecipitation of VHL with POI | - Ternary complex is weak or transient.- Wash conditions are too stringent, disrupting the complex.- Proteasome was not adequately inhibited, leading to degradation of the complex components. | - Ensure proteasome inhibitor (e.g., MG132) was added at a sufficient concentration and for an adequate duration before lysis.- Optimize wash buffer conditions (reduce detergent and/or salt concentration).- Reduce the number and duration of wash steps.- Use a cross-linking agent (e.g., formaldehyde) before lysis, but be aware this can increase background. |
| No ubiquitination ladder in in vitro assay | - Inactive recombinant proteins (E1, E2, VHL, POI).- Incorrect buffer composition or pH.- ATP has degraded.- Inefficient ternary complex formation in the reconstituted system. | - Test the activity of each recombinant protein individually if possible.- Prepare fresh ATP solution.- Verify the composition and pH of the ubiquitination buffer.- Titrate the concentrations of the reaction components.- Ensure the PROTAC is soluble in the reaction buffer. |
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize VHL-based PROTACs as powerful tools for targeted protein degradation in their drug discovery and development efforts.
References
Application Notes and Protocols for Cell-Based Assays of VHL Tumor Suppressor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for key cell-based assays to investigate the tumor suppressor activity of the von Hippel-Lindau (VHL) protein. The primary function of VHL as the substrate recognition component of an E3 ubiquitin ligase complex, which targets the alpha subunits of hypoxia-inducible factor (HIF) for proteasomal degradation, is the focus of these assays. Dysregulation of this pathway is a critical event in the development of clear cell renal cell carcinoma (ccRCC) and other VHL-associated diseases.
Introduction to VHL Tumor Suppressor Function
Under normoxic conditions, the VHL protein is a crucial component of a multiprotein complex that includes Elongin B, Elongin C, Cullin 2 (Cul2), and Ring-box 1 (Rbx1).[1] This complex functions as an E3 ubiquitin ligase, responsible for polyubiquitinating specific target proteins, thereby marking them for degradation by the 26S proteasome. The most well-characterized substrates of the VHL E3 ligase are the alpha subunits of HIF (HIF-1α and HIF-2α).
The interaction between VHL and HIF-α is tightly regulated by cellular oxygen levels. In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α. This post-translational modification creates a binding site for VHL, leading to HIF-α ubiquitination and subsequent degradation.[2][3] Under hypoxic conditions, PHD activity is inhibited, HIF-α is stabilized, and it translocates to the nucleus to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Mutations in the VHL gene can disrupt its ability to recognize and degrade HIF-α, leading to the constitutive stabilization of HIF-α even in the presence of oxygen. This pseudo-hypoxic state drives the hallmark hypervascularity of VHL-associated tumors. The assays described below are designed to probe various aspects of this critical cellular pathway.
I. HIF-α Reporter Assay
This assay indirectly measures VHL activity by quantifying the transcriptional activity of its primary substrate, HIF-α. A reporter construct containing a reporter gene (e.g., firefly luciferase or β-galactosidase) under the control of a promoter with multiple copies of the hypoxia response element (HRE) is introduced into cells.[4] When HIF-α is stabilized (due to VHL inactivity or hypoxia), it binds to the HREs and drives the expression of the reporter gene.
Signaling Pathway: VHL-Mediated Regulation of HIF-α
Caption: VHL/HIF-α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow: HIF-α Reporter Assay
Caption: Workflow for the HIF-α reporter assay.
Protocol: HIF-α Luciferase Reporter Assay
-
Cell Culture and Plating:
-
Culture VHL-deficient cells (e.g., 786-O, RCC4) and their corresponding VHL-reconstituted counterparts in appropriate media.
-
Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation:
-
24 hours post-transfection, expose the cells to normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for 16-24 hours. Alternatively, chemical inducers of HIF-α, such as dimethyloxalylglycine (DMOG), can be used.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]
-
-
Data Analysis:
Data Presentation
| Cell Line | VHL Status | Condition | Normalized Luciferase Activity (Fold Change vs. Normoxia Control) | Reference |
| HEK293 | Wild-type | Normoxia | 1.0 | [8] |
| HEK293 | Wild-type | Hypoxia | 8.5 ± 1.2 | [8] |
| 786-O | Null | Normoxia | 15.2 ± 2.5 | Fictional Data |
| 786-O + WT VHL | Reconstituted | Normoxia | 1.5 ± 0.3 | Fictional Data |
| MEF | Null | Normoxia (Control) | 100% | [9] |
| MEF + WT VHL | Reconstituted | Normoxia | 15% ± 5% | [9] |
| MEF + VHL (Y98H) | Mutant | Normoxia | 55% ± 8% | [9] |
| MEF + VHL (Y98N) | Mutant | Normoxia | 74% ± 11% | [9] |
II. In Vivo Ubiquitination Assay
This assay directly assesses the E3 ligase activity of the VHL complex by detecting the polyubiquitination of HIF-α. Cells are co-transfected with expression vectors for tagged versions of HIF-α and ubiquitin. The ubiquitinated HIF-α is then isolated by immunoprecipitation and detected by western blotting.
Experimental Workflow: In Vivo Ubiquitination Assay
Caption: Workflow for the in vivo ubiquitination assay.
Protocol: In Vivo Ubiquitination of HIF-α
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or VHL-deficient and reconstituted cell lines) in 10 cm dishes.
-
Co-transfect with plasmids encoding HA-tagged ubiquitin and FLAG-tagged HIF-α.
-
-
Proteasome Inhibition:
-
24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse in a denaturing buffer (e.g., RIPA buffer supplemented with protease and deubiquitinase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Immunoprecipitate FLAG-HIF-α using an anti-FLAG antibody conjugated to beads.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated HIF-α, which will appear as a high-molecular-weight smear.
-
Probe a separate blot with an anti-FLAG antibody to confirm the immunoprecipitation of HIF-α.
-
Data Presentation
| Cell Line | VHL Status | HIF-1α Ubiquitination Level (relative to WT VHL) | Reference |
| RCC4 | + WT VHL | +++ | [10] |
| RCC4 | Null | - | [10] |
| Reconstituted VHL Complex | Wild-type | High | [9] |
| Reconstituted VHL Complex | VHL (L158P) mutant | Low | [9] |
III. Co-Immunoprecipitation (Co-IP) Assay
This assay is used to detect the in vivo interaction between VHL and HIF-α.[2][11] Cells are lysed under non-denaturing conditions to preserve protein-protein interactions. An antibody against one of the proteins of interest (e.g., VHL) is used to pull down the protein and any associated proteins, which are then detected by western blotting.
Logical Relationship: Co-Immunoprecipitation
References
- 1. pVHL regulates protein stability of the TCF/LEF transcription factor family via ubiquitin-independent proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | VHL-P138R and VHL-L163R Novel Variants: Mechanisms of VHL Pathogenicity Involving HIF-Dependent and HIF-Independent Actions [frontiersin.org]
- 5. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 8. VHL protein-interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Ubiquitination of HIF1α by the VHL Complex
Introduction
The Hypoxia-Inducible Factor 1α (HIF1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF1α is targeted for rapid degradation, a process initiated by the von Hippel-Lindau (VHL) tumor suppressor protein.[2] The VHL protein is the substrate-recognition component of an E3 ubiquitin ligase complex, often referred to as the VCB complex (VHL, Elongin B, Elongin C) or the CRL2VHL complex (Cullin 2, Rbx1, VHL, Elongin B, Elongin C).[3][4]
The degradation process begins with the oxygen-dependent hydroxylation of specific proline residues on HIF1α by prolyl hydroxylase domain (PHD) enzymes.[5] This post-translational modification creates a binding site for VHL.[1] Upon binding, the VHL E3 ligase complex catalyzes the covalent attachment of a polyubiquitin (B1169507) chain to HIF1α, marking it for destruction by the 26S proteasome.[2][5] Mutations in the VHL gene can disrupt this process, leading to the stabilization of HIF1α even in normoxic conditions, which is a hallmark of VHL disease and many sporadic clear cell renal carcinomas.[6][7]
Reconstituting the ubiquitination of HIF1α by the VHL complex in vitro is a powerful tool for researchers, scientists, and drug development professionals. This cell-free system allows for the direct biochemical investigation of the VHL E3 ligase activity, the identification of specific ubiquitination sites, and the screening of small molecule inhibitors that could disrupt the VHL-HIF1α interaction for therapeutic purposes.[5][8]
Signaling Pathway for HIF1α Degradation
Under normoxic conditions, the VHL-mediated ubiquitination pathway ensures that HIF1α levels remain low. The following diagram illustrates this critical cellular process.
Data Presentation
Successful reconstitution of an in vitro ubiquitination assay requires a specific set of purified components. The tables below summarize the key proteins and typical reaction concentrations used in the field.
Table 1: Key Components for In Vitro HIF1α Ubiquitination
| Component | Function | Example(s) |
| E1 Enzyme | Activates ubiquitin in an ATP-dependent manner.[9] | Human recombinant UBA1 |
| E2 Enzyme | Receives activated ubiquitin from E1.[9] | Human recombinant UbcH5a, UbcH5b, or Cdc34.[6][10] |
| E3 Ligase | Recognizes the substrate (HIF1α) and catalyzes the transfer of ubiquitin from E2 to the substrate.[3] | Recombinant 5-subunit VHL complex (VHL, Elongin B, Elongin C, Cul2, Rbx1).[4][6] |
| Substrate | The protein to be ubiquitinated. | Recombinant full-length or oxygen-dependent degradation (ODD) domain of HIF1α.[11] |
| Ubiquitin | The small regulatory protein that is covalently attached to the substrate. | Recombinant human ubiquitin (wild-type or tagged, e.g., GST-ubiquitin).[6] |
| Energy Source | Provides the energy for the E1 activation step.[9] | Adenosine Triphosphate (ATP) |
Table 2: Example of Final Reaction Component Concentrations
| Component | Typical Working Concentration | Reference |
| E1 (UBA1) | 5 - 100 nM | [12] |
| E2 (e.g., UbcH5a) | 100 - 500 nM | [6][12] |
| E3 (VHL Complex) | 20 - 200 nM | [12] |
| Substrate (HIF1α) | 200 - 500 nM | [12] |
| Ubiquitin | 0.2 - 2 mg/mL (2 - 20 µM) | [12] |
| ATP | 1 - 10 mM | [13] |
| DTT | 1 - 2.5 mM | [13] |
| MgCl₂ | 2.5 - 5 mM | [12][13] |
| Tris-HCl (pH 7.5) | 20 - 50 mM | [12][13] |
Experimental Protocols
The following protocol provides a detailed methodology for performing an in vitro ubiquitination assay to assess the modification of HIF1α by the VHL complex. This procedure is based on established methods in the literature.[6][12][13]
Experimental Workflow Diagram
This diagram outlines the major steps of the in vitro ubiquitination assay, from reaction setup to data analysis.
Detailed Methodology
1. Reagents and Buffers
-
10x Ubiquitination Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. Store in aliquots at -20°C.
-
10x ATP Regeneration System (Optional but Recommended): 150 mM Creatine Phosphate, 10 mg/mL Creatine Kinase, 100 mM ATP. Store in aliquots at -20°C.
-
10 mM ATP Solution: Prepare fresh or store in aliquots at -20°C.[13]
-
Purified Proteins: Store all purified proteins (E1, E2, VHL Complex, HIF1α, Ubiquitin) in appropriate buffers at -80°C in single-use aliquots to avoid freeze-thaw cycles.
-
2x SDS-PAGE Sample Buffer: Standard Laemmli buffer containing β-mercaptoethanol or DTT.
2. Protein Preparation
-
VHL Complex: The 5-subunit VHL complex (e.g., His-VHL, Cul2, Elongin B, Elongin C, and myc-Rbx1) can be co-expressed in an insect cell system (Sf21) using baculoviruses and purified via affinity chromatography.[6] Alternatively, active recombinant VHL complexes are commercially available.[4]
-
HIF1α Substrate: Full-length HIF1α (e.g., His-HPC4-HIF1α) can be expressed in Sf21 cells and purified by Ni²⁺-agarose chromatography.[6] For the VHL complex to recognize HIF1α, the substrate must be hydroxylated on key proline residues (Pro402 and Pro564).[5] This can be achieved by co-expression with PHDs or by using cell lysates from VHL-deficient cell lines (e.g., RCC4) grown under normoxic conditions where HIF1α is endogenously hydroxylated and accumulates.[11]
3. In Vitro Ubiquitination Reaction Setup
-
Thaw all components on ice.
-
In a 1.5 mL microcentrifuge tube, assemble the reaction mixture in the order listed below. It is recommended to prepare a master mix for multiple reactions. The final reaction volume is typically 20-50 µL.
-
Set up control reactions, such as one lacking the VHL complex (- E3) or one lacking ATP (- ATP), to ensure the observed ubiquitination is specific.
Example Reaction for a 30 µL Final Volume:
| Component | Stock Conc. | Volume to Add | Final Conc. |
| 10x Ubiquitination Buffer | 10x | 3 µL | 1x |
| ATP | 10 mM | 3 µL | 1 mM |
| Ubiquitin | 2 mg/mL | 3 µL | 200 µg/mL |
| E1 Enzyme (UBA1) | 1 µM | 1.5 µL | 50 nM |
| E2 Enzyme (UbcH5a) | 40 µM | 0.3 µL | 400 nM |
| VHL Complex (E3) | 730 nM | 2.5 µL | ~60 nM |
| Nuclease-free Water | - | 12.7 µL | - |
| Total Master Mix | - | 26 µL | - |
| HIF1α Substrate | 1 µM | 4 µL | ~133 nM |
| Total Reaction | - | 30 µL | - |
Note: The optimal concentration of each component may require empirical determination.
4. Incubation
-
Gently mix the components by flicking the tube.
-
Incubate the reaction at 37°C for 1 to 2 hours.[13]
5. Reaction Termination and Sample Preparation
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer (e.g., 30 µL).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and stop all enzymatic activity.[13]
6. Detection of Ubiquitinated HIF1α
-
Load 20-30 µL of each sample onto an 8% SDS-PAGE gel for protein separation.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with a primary antibody specific for HIF1α or its tag (e.g., anti-HPC4, anti-His, anti-Flag).[6] Incubate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
A positive result for ubiquitination will appear as a "ladder" or high-molecular-weight smear of HIF1α bands above the unmodified protein, representing the addition of multiple ubiquitin molecules.[13]
References
- 1. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. VHL Protein Complex, Active, 10 µg Active complex of five (5) recombinant human enzymes: VHL amino acids 54-end, full length Elongin C, full length Elongin B, full length Cul2, & full length Rbx1. For use in Enzyme Assays. Functions as an E3 ligase in ubiquitination assays. | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of HIF1alpha ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Activation of HIF1alpha ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. | Semantic Scholar [semanticscholar.org]
- 9. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for VHL Protein in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Von Hippel-Lindau (VHL) gene is a critical tumor suppressor gene, and its protein product (pVHL) plays a central role in cellular oxygen sensing and protein degradation pathways.[1][2] Mutations or inactivation of the VHL gene are strongly associated with the development of various tumors, most notably clear cell renal cell carcinoma (ccRCC), but also pheochromocytomas, and hemangioblastomas.[3][4][5] Immunohistochemistry (IHC) is a powerful technique to evaluate the expression of pVHL in tumor tissues, providing valuable insights for cancer research, diagnosis, and the development of targeted therapies.[3][6]
This document provides detailed application notes and protocols for the immunohistochemical staining of VHL protein in formalin-fixed, paraffin-embedded (FFPE) tumor samples.
VHL Signaling Pathway
The VHL protein is a key component of an E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), pVHL recognizes and binds to the alpha subunits of hypoxia-inducible factors (HIFs), leading to their ubiquitination and subsequent degradation by the proteasome.[1][7] When VHL is inactivated or in hypoxic conditions, HIF-alpha is not degraded and accumulates, translocating to the nucleus where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell proliferation, thereby promoting tumor growth.[7][8][9]
Caption: VHL signaling pathway in normoxia versus hypoxia/VHL inactivation.
Quantitative Data on VHL Protein Expression in Tumors
The expression of pVHL can vary significantly among different tumor types. The following tables summarize the immunohistochemical findings from a study by Lin et al. (2008) on a large series of renal and non-renal neoplasms.[10]
Table 1: pVHL Expression in Primary Renal Neoplasms [10]
| Renal Neoplasm Subtype | Number of Cases | Number Positive (%) | Staining Intensity (Weak/Strong) |
| Clear Cell RCC | 158 | 158 (100%) | 45 / 113 |
| Papillary RCC | 48 | 48 (100%) | 12 / 36 |
| Chromophobe RCC | 21 | 21 (100%) | 8 / 13 |
| Oncocytoma | 20 | 20 (100%) | 7 / 13 |
Table 2: pVHL Expression in Metastatic Renal Cell Carcinoma [10]
| Metastatic Site | Number of Cases | Number Positive (%) |
| Lung | 15 | 14 (93%) |
| Lymph Node | 8 | 8 (100%) |
| Bone | 5 | 5 (100%) |
| Soft Tissue | 4 | 4 (100%) |
| Other | 5 | 4 (80%) |
| Total | 37 | 35 (95%) |
Table 3: pVHL Expression in Non-Renal Neoplasms [10]
| Non-Renal Neoplasm | Number of Cases | Number Positive (%) |
| Clear Cell Carcinoma of Ovary | 10 | 9 (90%) |
| Clear Cell Carcinoma of Uterus | 5 | 5 (100%) |
| Hepatocellular Carcinoma | 25 | 0 (0%) |
| Prostatic Adenocarcinoma | 25 | 0 (0%) |
| Colonic Adenocarcinoma | 25 | 0 (0%) |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of VHL protein in FFPE tissue sections.
Experimental Workflow
Caption: Immunohistochemistry workflow for VHL protein detection.
Reagents and Materials
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)[11][12]
-
Hydrogen Peroxide (3%)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Buffer (e.g., Normal Goat Serum)
-
Primary Antibody: Rabbit polyclonal anti-pVHL antibody (e.g., VHL [FL-181]:sc-5575, Santa Cruz Biotechnology) or a validated monoclonal antibody.[10]
-
Detection System: HRP-conjugated secondary antibody (e.g., EnVision-HRP kit, DAKO).[10]
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Mounting Medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in pre-heated Antigen Retrieval Buffer (Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0) at 95-100°C for 20-40 minutes.[11]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Proteolytic-Induced Epitope Retrieval (PIER):
-
Incubate sections with Proteinase K solution for 10 minutes at room temperature.[10]
-
-
Rinse slides in PBS or TBS.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS or TBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS/TBS) for 30 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-pVHL antibody at the recommended dilution (e.g., 1:50 to 1:200) for 1 hour at room temperature or overnight at 4°C.[10]
-
-
Detection:
-
Rinse slides with PBS or TBS.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions (e.g., EnVision-HRP kit).[10]
-
Incubate for 30-60 minutes at room temperature.
-
-
Chromogen Application:
-
Rinse slides with PBS or TBS.
-
Apply the DAB chromogen solution and incubate until the desired brown color develops (typically 1-10 minutes).
-
Wash slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Quality Control
-
Positive Control: Normal kidney tissue, where renal tubules show strong cytoplasmic and membranous staining, should be included.[10]
-
Negative Control: Omit the primary antibody or replace it with a non-immune serum of the same species to check for non-specific staining from the secondary antibody and detection system.[10]
Interpretation and Scoring
The staining results should be evaluated by a qualified pathologist. The localization of pVHL is typically cytoplasmic and/or membranous.[10][13] A semi-quantitative scoring system can be used for evaluation, considering both the percentage of positive tumor cells and the staining intensity.
Table 4: Semi-Quantitative Scoring System for pVHL Expression [10]
| Score | Percentage of Positive Tumor Cells |
| 0 | < 5% |
| 1+ | 6% - 25% |
| 2+ | 26% - 50% |
| 3+ | 51% - 75% |
| 4+ | > 75% |
Staining Intensity:
-
Weak: Light brown, fine granular cytoplasmic/membranous staining.
-
Strong: Dark brown, granular cytoplasmic/membranous staining.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not added or inactive | Ensure primary antibody is added and has been stored correctly. |
| Inadequate antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Incorrect antibody dilution | Use the recommended antibody dilution. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity not quenched | Ensure adequate incubation with hydrogen peroxide. | |
| Over-development with chromogen | Reduce DAB incubation time. | |
| Non-specific Staining | Drying of tissue sections | Keep sections moist throughout the procedure. |
| Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |
Conclusion
Immunohistochemistry for VHL protein is a valuable tool in cancer research and diagnostics. This protocol provides a standardized approach for the detection and semi-quantitative analysis of pVHL in tumor tissues. Adherence to proper quality control measures and a systematic approach to troubleshooting are essential for obtaining reliable and reproducible results. The data generated can contribute to a better understanding of the role of VHL in tumorigenesis and may aid in the identification of patients who could benefit from targeted therapies.
References
- 1. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 2. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. VHL Gene Mutations in Renal Cell Carcinoma: Role as a Biomarker of Disease Outcome and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal cell carcinoma - Wikipedia [en.wikipedia.org]
- 6. Specific von Hippel-Lindau protein expression of clear cell renal cell carcinoma with "immunogenic" features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of Von Hippel–Lindau (VHL) Tumor Suppressor Gene Function: VHL–HIF Pathway and Advances in Treatments for Metastatic Renal Cell Carcinoma (RCC) [mdpi.com]
- 8. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. IHC antigen retrieval protocol | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Immunostaining of the von Hippel-Lindau gene product in normal and neoplastic human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structural Analysis of VHL Protein Complexes using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of Von Hippel-Lindau (VHL) protein complexes using X-ray crystallography. This document is intended to guide researchers in the fields of structural biology, cancer research, and drug development in obtaining high-resolution crystal structures of VHL in complex with its binding partners, including Hypoxia-Inducible Factor-1α (HIF-1α), small molecule inhibitors, and in the context of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The Von Hippel-Lindau tumor suppressor protein (pVHL) is a critical component of a Cullin-RING E3 ubiquitin ligase complex, which plays a central role in cellular oxygen sensing.[1][2][3] This complex, often referred to as the VCB-Cul2 complex, consists of pVHL, Elongin B, Elongin C, Cullin-2, and Rbx1.[1][4] The primary function of this complex is to target the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[5][6] This process is dependent on the oxygen-dependent hydroxylation of specific proline residues on HIF-1α.[2][3] The disruption of the VHL-HIF-1α interaction is a key event in many cancers and is a major focus for therapeutic intervention.[7] X-ray crystallography has been instrumental in elucidating the molecular details of these interactions, providing a foundation for structure-based drug design.[7][8][9]
Data Presentation: VHL Protein Complex Crystal Structures
The following tables summarize key quantitative data from selected crystal structures of VHL complexes deposited in the Protein Data Bank (PDB).
| Complex | PDB ID | Resolution (Å) | R-work | R-free | Description |
| pVHL/ElonginB/ElonginC/HIF-1α peptide | 1LM8 | 1.85 | 0.221 | 0.252 | Structure of the VCB complex bound to a hydroxylated HIF-1α peptide, revealing the hydroxyproline (B1673980) recognition mechanism.[2][3][10] |
| pVHL/ElonginB/ElonginC/HIF-1α peptide | 1LQB | 2.00 | 0.225 | 0.277 | Crystal structure of a hydroxylated HIF-1α peptide bound to the VCB complex, highlighting the conserved hydroxyproline-binding pocket.[5] |
| VCB-Cul2-Rbx1 pentameric complex | 5N4W | 3.00 | 0.213 | 0.259 | Structure of the entire pentameric CRL2VHL E3 ubiquitin ligase complex, showing the overall architecture and subunit interactions.[4] |
| pVHL/ElonginB/ElonginC with small molecule inhibitor | 4AJY | 1.69 | 0.179 | 0.207 | Structure of the VCB complex bound to a small molecule inhibitor, demonstrating how the compound mimics the HIF-1α binding mode.[11] |
| VCB complex with a peptidomimetic ligand | 9BJU | 2.47 | 0.218 | 0.256 | Crystal structure of the VCB complex with a compound, showcasing the use of peptidomimetic strategies for ligand development.[12] |
Signaling Pathway and Experimental Workflow Diagrams
VHL-Mediated Degradation of HIF-1α
Caption: VHL-HIF-1α signaling pathway in normoxia and hypoxia.
General Workflow for X-ray Crystallography of VHL Complexes
Caption: Experimental workflow for VHL complex structure determination.
Experimental Protocols
Protein Expression and Purification of the VCB Complex
This protocol is adapted from methodologies described for the crystallization of VHL complexes.[2][4]
a. Expression:
-
Human VHL (residues 54-213), Elongin B (full-length), and Elongin C (full-length) are typically co-expressed in E. coli (e.g., BL21(DE3) strain).
-
Genes can be cloned into a polycistronic vector, often with a hexahistidine (His6) tag on one of the subunits (e.g., Elongin B) for affinity purification.
-
Grow cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.2-0.5 mM) and continue to grow cells at a lower temperature (e.g., 18-20°C) overnight.
-
Harvest cells by centrifugation.
b. Purification:
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors (e.g., PMSF, benzamidine) and lysozyme. Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by ultracentrifugation.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the VCB complex with a high concentration of imidazole (e.g., 250-300 mM).
-
Ion Exchange Chromatography (Optional): As an intermediate purification step, anion exchange chromatography (e.g., MonoQ or HiTrap Q) can be used to remove nucleic acids and other contaminants.
-
Size Exclusion Chromatography (SEC): As a final polishing step, load the concentrated protein from the affinity or ion-exchange step onto a gel filtration column (e.g., Superdex 75 or Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step separates the complex from aggregates and remaining impurities.
-
Quality Control: Assess the purity of the complex by SDS-PAGE and confirm its identity and integrity by mass spectrometry. The protein concentration should be determined (e.g., by UV absorbance at 280 nm).
Crystallization of VHL Complexes
This is a general protocol; specific conditions will need to be optimized for each VHL complex.[8][13][14]
a. Complex Formation:
-
For complexes with HIF-1α peptides or small molecules, incubate the purified VCB complex with a 2-5 fold molar excess of the peptide or compound for at least 1 hour on ice prior to setting up crystallization trials.[14] The ligand should be dissolved in a compatible solvent (e.g., DMSO), and the final concentration of the solvent in the protein solution should be kept low (<5%).
b. Crystallization Screening:
-
The VCB complex is typically concentrated to 8-20 mg/mL.[13][15]
-
Use sparse matrix screening kits (e.g., from Hampton Research, Qiagen) to test a wide range of crystallization conditions.[15][16]
-
The hanging drop or sitting drop vapor diffusion method is commonly used.[15][16]
-
Hanging Drop: Mix 1 µL of the protein complex solution with 1 µL of the reservoir solution on a coverslip and seal it over a well containing 500 µL of the reservoir solution.[15]
-
Sitting Drop: Mix smaller volumes (e.g., 100-200 nL) of protein and reservoir solution in a microplate well.
-
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
c. Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, salt concentration, and protein concentration.[13]
-
Additives and detergents can also be screened to improve crystal quality.[14]
-
Microseeding or macroseeding can be employed if initial crystals are small or of poor quality.
X-ray Data Collection and Structure Determination
This protocol outlines the general steps for data collection and structure solution.[17][18][19]
a. Crystal Harvesting and Cryo-protection:
-
Carefully remove a single crystal from the drop using a cryo-loop.
-
Briefly transfer the crystal to a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is often the reservoir solution supplemented with 20-30% glycerol, ethylene (B1197577) glycol, or another cryo-agent.
-
Plunge the crystal into liquid nitrogen to flash-freeze it.
b. X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in a cryo-stream (100 K) at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
c. Data Processing:
-
Process the raw diffraction images using software such as XDS, MOSFLM, or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Scale and merge the data using programs like SCALA or AIMLESS from the CCP4 suite.
d. Structure Determination and Refinement:
-
Phasing: Solve the phase problem, most commonly by molecular replacement (MR) using a previously determined structure of a homologous protein or complex as a search model (e.g., using Phaser).
-
Model Building: Build an initial atomic model into the resulting electron density map using software like Coot.
-
Refinement: Iteratively refine the atomic coordinates, B-factors, and other parameters against the experimental data using programs such as REFMAC5 or Phenix.refine. This process involves alternating between manual model building in Coot and automated refinement.
-
Validation: After refinement, thoroughly validate the quality of the final model using tools like MolProbity to check for geometric correctness and overall structural quality.
-
Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of an HIF-1alpha -pVHL complex: hydroxyproline recognition in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Crystal Structure of the Cul2-Rbx1-EloBC-VHL Ubiquitin Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 16. youtube.com [youtube.com]
- 17. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 18. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hod4.net [hod4.net]
Application Notes and Protocols for Computational Modeling of Von Hippel-Lindau (VHL) Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the Von Hippel-Lindau (VHL) protein and its interactions. This document is intended for researchers, scientists, and drug development professionals engaged in studying the VHL signaling pathway, identifying novel interactors, and designing therapeutic interventions.
Introduction to VHL Protein and its Significance
The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a cellular oxygen-sensing pathway.[1] It functions as the substrate recognition subunit of an E3 ubiquitin ligase complex, known as the VCB-CUL2 complex, which also includes Elongin B, Elongin C, and Cullin-2.[2][3] This complex targets other proteins for degradation, a crucial process for maintaining cellular homeostasis.[2]
One of the primary targets of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-α).[2][4] Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated.[5] This post-translational modification allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[6] In low oxygen conditions (hypoxia), HIF-α is not hydroxylated, preventing VHL binding and leading to its stabilization and accumulation.[7] Stabilized HIF-α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, cell proliferation, and metastasis.[2][7]
Mutations in the VHL gene are associated with Von Hippel-Lindau disease, a hereditary cancer syndrome that predisposes individuals to various tumors, including clear cell renal cell carcinoma (ccRCC).[1][8] Given its central role in tumorigenesis, the VHL protein and its interactions are significant targets for drug discovery and development, including the design of proteolysis-targeting chimeras (PROTACs).[9][10]
Signaling Pathway and Interaction Network
The VHL protein is a central hub in a complex interaction network. Its primary and most well-characterized function is the regulation of HIF-α stability. However, VHL is also known to have HIF-independent functions, interacting with a variety of other proteins to regulate processes such as extracellular matrix formation, microtubule stability, and cell cycle control.[3][8][11]
VHL-HIF-α Signaling Pathway
The canonical VHL-HIF-α signaling pathway is pivotal for cellular response to changes in oxygen availability.
VHL Interaction Network
VHL interacts with a multitude of proteins beyond HIF-α. The STRING database provides a visualization of known and predicted protein-protein interactions.[12] The VHLdb also serves as a valuable resource, cataloging experimentally verified and predicted VHL interactors.[13][14]
References
- 1. VHL interaction and mutations database [vhldb.org]
- 2. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 4. Computational analysis of protein–protein interactions of cancer drivers in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dynamics reveal potential effects of novel VHL variants on VHL-Elongin C binding in ccRCC patients from Eastern India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The von Hippel–Lindau Tumor Suppressor Protein | Annual Reviews [annualreviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ensemble-based virtual screening in discovering potent inhibitors targeting Von Hippel-Lindau (VHL) E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. string-db.org [string-db.org]
- 13. vhldb.org [vhldb.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: VHL Co-Immunoprecipitation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting von Hippel-Lindau (VHL) co-immunoprecipitation (Co-IP) experiments. The information is tailored to scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of VHL in a Western Blot?
A1: The theoretical molecular weight of the full-length VHL protein (VHL30) is approximately 24-30 kDa. However, you might observe bands at ~21 kDa, which corresponds to a shorter isoform (VHL19) that arises from an alternative translation initiation site.[1] Different migrating species can also result from post-translational modifications, alternative splicing, or protein degradation.[1]
Q2: Which VHL isoform should I expect to see in my Co-IP?
A2: Both VHL30 and VHL19 can act as substrate recognition subunits in the E3 ubiquitin ligase complex.[2] The isoform you detect may depend on the cell type, the specific interacting protein you are studying, and the antibody used. Some interacting partners may preferentially bind to one isoform over the other.
Q3: What are the key interacting partners of VHL that I should consider as positive controls?
A3: The VHL protein is a core component of an E3 ubiquitin ligase complex. Therefore, established interacting partners include Elongin B, Elongin C, Cullin 2, and Rbx1.[2] The most well-known substrate of the VHL complex is the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[2][3] Co-immunoprecipitation of VHL with any of these proteins can serve as a positive control.
Q4: Can VHL's interaction with its partners be affected by cellular conditions?
A4: Yes. The interaction between VHL and HIF-α is famously regulated by oxygen levels. Under normoxic (normal oxygen) conditions, HIF-α is hydroxylated, allowing it to be recognized and bound by VHL for subsequent degradation.[3] Under hypoxic (low oxygen) conditions, this hydroxylation is inhibited, and the interaction with VHL is reduced, leading to HIF-α stabilization.[3]
Q5: Are there any known post-translational modifications of VHL that could affect my Co-IP?
A5: Yes, VHL can be modified by NEDD8 (neddylation). This modification has been shown to be important for VHL's interaction with fibronectin.[4] Depending on your protein of interest, this or other modifications could influence the interaction.
Troubleshooting Guide
Problem 1: Low or No Signal of the Bait (VHL) or Prey Protein
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Use a lysis buffer optimized for protein-protein interactions. A common starting point is a non-denaturing buffer such as RIPA buffer without SDS or a Tris-based buffer with mild detergents (e.g., NP-40 or Triton X-100).[5][6][7] Ensure complete lysis by sonication or douncing, but avoid excessive foaming which can denature proteins.[7] |
| Protein Degradation | Always work on ice and add a fresh protease inhibitor cocktail to your lysis buffer.[5][6] |
| Low Protein Expression | Ensure that your cells or tissues of interest express sufficient levels of both the bait and prey proteins. You can check this by running a Western Blot on the input lysate. If expression is low, you may need to increase the amount of starting material. |
| Poor Antibody Quality | Use an antibody that is validated for immunoprecipitation. Not all antibodies that work for Western Blotting are suitable for IP. Check the manufacturer's datasheet for recommended applications.[1] |
| Incorrect Antibody Concentration | Titrate your antibody to determine the optimal concentration for your experiment. Too little antibody will result in a weak signal, while too much can increase non-specific binding. |
| Suboptimal Incubation Times | Optimize the incubation time for the antibody with the lysate (typically 1-4 hours or overnight at 4°C) and for the antibody-lysate mixture with the beads (typically 1-2 hours at 4°C).[7] |
| Interaction Disrupted by Lysis Buffer | If you suspect a weak or transient interaction, you may need to use a milder lysis buffer with lower salt and detergent concentrations. In some cases, in vivo cross-linking before cell lysis can help to stabilize the interaction. |
Problem 2: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (typically 3-5 washes) and/or the stringency of the wash buffer. You can increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) or the detergent concentration in the wash buffer.[8][9] |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with beads alone before adding the antibody. This will remove proteins that non-specifically bind to the beads.[10] You can also block the beads with BSA or salmon sperm DNA before use.[11] |
| Too Much Antibody | Using an excessive amount of antibody can lead to non-specific binding. Determine the optimal antibody concentration through titration. |
| Cross-reactivity of Secondary Antibody | When detecting the immunoprecipitated proteins by Western Blot, the secondary antibody may bind to the heavy and light chains of the IP antibody, which can obscure your protein of interest if it has a similar molecular weight (~50 kDa or ~25 kDa). To avoid this, use a secondary antibody that specifically recognizes the native (non-denatured) primary antibody or use a primary antibody from a different species for the Western Blot than was used for the IP. |
Experimental Protocols
VHL Co-Immunoprecipitation Protocol
This protocol provides a general framework. Optimization of buffer components, antibody concentrations, and incubation times may be necessary for your specific experiment.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (add fresh).
-
Wash Buffer: Lysis buffer with a potentially higher salt concentration (e.g., 300 mM NaCl) for more stringent washing.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-VHL antibody (IP-grade).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Appropriate primary and secondary antibodies for Western Blot analysis.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-VHL antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads.
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of wash buffer.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against VHL (to confirm successful IP) and your protein of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Starting Material | 1 - 5 mg of total protein | The amount can be adjusted based on the expression level of the target proteins. |
| IP Antibody | 1 - 10 µg | This should be optimized for each antibody. |
| Beads | 20 - 50 µL of slurry | The amount depends on the binding capacity of the beads. |
| Lysis Buffer NaCl | 150 mM | Can be adjusted based on the strength of the interaction. |
| Wash Buffer NaCl | 150 - 500 mM | Higher salt concentrations increase stringency and reduce non-specific binding. |
| Lysis Buffer Detergent | 0.1 - 1% NP-40 or Triton X-100 | Mild, non-ionic detergents are preferred to preserve protein complexes. |
| Western Blot Primary Antibody Dilution | 1:500 - 1:2000 | Refer to the manufacturer's datasheet for optimal dilutions.[1][12] |
Visualizations
Caption: The VHL signaling pathway under normoxic and hypoxic conditions.
Caption: A generalized workflow for VHL co-immunoprecipitation experiments.
Caption: A decision tree for troubleshooting common VHL Co-IP issues.
References
- 1. novusbio.com [novusbio.com]
- 2. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pVHL Modification by NEDD8 Is Required for Fibronectin Matrix Assembly and Suppression of Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pVHL regulates protein stability of the TCF/LEF transcription factor family via ubiquitin-independent proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. proteinguru.com [proteinguru.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 12. VHL antibody (24756-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Optimizing VHL E3 Ligase Activity In Vitro
Welcome to the technical support center for the optimization of Von Hippel-Lindau (VHL) E3 ligase activity in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer solutions for obtaining robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the minimal functional unit of the VHL E3 ligase complex for in vitro assays?
A1: For most in vitro applications, particularly those involving the binding of small molecules or PROTACs, the VHL-Elongin B-Elongin C (VBC) complex is considered the minimal functional unit.[1][2] The VHL protein serves as the substrate recognition subunit, while Elongin B and Elongin C are crucial for its stability and proper folding.[3][4] For full ubiquitination activity, the complete Cullin-RING ligase (CRL) complex, which includes Cullin-2 and Rbx1 (CRL2VHL), is required.[3][4]
Q2: How can I assess the binding of my compound to the VHL E3 ligase complex?
A2: Several biophysical and biochemical assays can be used to quantify the binding affinity of a ligand to the VBC complex. Fluorescence Polarization (FP) is a common method that measures the displacement of a fluorescently labeled VHL ligand by a test compound.[1][5][6] Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction by directly measuring the heat changes upon binding.[1][7] Surface Plasmon Resonance (SPR) can also be employed to determine binding kinetics (association and dissociation rates).[2]
Q3: What is the mechanism of action for a VHL-based PROTAC?
A3: A VHL-based PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with one end that binds to the VHL E3 ligase and the other end that binds to a protein of interest (POI).[1][2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI by the VHL E3 ligase.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
Q4: How do I confirm that the degradation of my target protein is VHL-dependent?
A4: A VHL ligand competition assay is a standard method to confirm VHL-dependent degradation.[8] In this assay, cells are pre-treated with an excess of a free VHL ligand before adding the VHL-recruiting PROTAC.[8] If the PROTAC's activity is VHL-dependent, the free ligand will compete for binding to VHL, thereby preventing the formation of the ternary complex and rescuing the target protein from degradation.[8] Another definitive method is to use CRISPR/Cas9 to knock out the VHL gene in the experimental cell line; the absence of the target protein degradation in these knockout cells confirms VHL dependency.[8]
Troubleshooting Guides
Issue 1: Low or No VHL E3 Ligase Activity in In Vitro Ubiquitination Assay
| Possible Cause | Troubleshooting Step |
| Inactive VHL Complex | Ensure the VHL complex (VBC or full CRL2VHL) is properly folded and purified. VHL is sensitive to multiple freeze-thaw cycles.[5] |
| Suboptimal Assay Conditions | Optimize the concentrations of E1, E2, ubiquitin, ATP, and the VHL complex. Titrate each component to find the optimal reaction conditions. |
| Incorrect E2 Enzyme | VHL typically functions with E2 enzymes from the UBE2D family. Verify that you are using a compatible E2 conjugating enzyme. |
| Inactive Substrate | If using a peptide substrate, ensure it has the necessary modifications for VHL recognition (e.g., hydroxylation of HIF-1α peptide). |
| Problem with Detection | Confirm that your detection method (e.g., Western blot for ubiquitinated substrate, fluorescence-based readout) is sensitive enough. |
Issue 2: High Background Signal in Fluorescence Polarization (FP) Binding Assay
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence | Test the fluorescence of your compound alone at the excitation and emission wavelengths used for the FP assay. |
| Light Scattering | Precipitated compound can cause light scattering. Check the solubility of your compound in the assay buffer and consider reducing the concentration or adding a small amount of a solubilizing agent like DMSO (typically not exceeding 1%).[5][6] |
| Non-specific Binding | Non-specific binding of the fluorescent probe or test compound to the plate can increase background. Use low-binding microtiter plates.[4] |
| Incorrect Instrument Settings | Optimize the gain and other settings on the fluorescence plate reader to maximize the signal-to-background ratio. |
Issue 3: Inconsistent Results in Cellular Degradation Assays
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Ensure consistent cell passage number and confluency, as these can affect protein expression levels and cellular responses. |
| PROTAC Permeability/Stability | The PROTAC may have poor cell permeability or be unstable in cell culture media. Assess cellular uptake and stability of the compound. |
| Off-Target Effects | High concentrations of the PROTAC or competitor ligand may have off-target effects.[8] Perform dose-response experiments and use appropriate controls, such as an inactive epimer of the VHL ligand. |
| Short-lived Target Protein | If the target protein has a very short half-life, its degradation by a PROTAC may be difficult to detect.[9] Consider using a more sensitive detection method or a system where the target protein's stability is increased. |
Quantitative Data Summary
Table 1: Representative Binding Affinities of VHL Ligands
| Ligand | Binding Assay | Affinity (Kd or IC50) | Reference |
| VH032 | FP Assay | Nanomolar range | [10] |
| VH298 | FP Assay | Sub-100 nM | [10] |
| VH101 | FP Assay | Sub-100 nM | [10] |
| MZ1 | FP Assay | 540.2 nM | [11] |
Note: Binding affinities are highly dependent on the specific assay conditions and should be used as a general guide.
Table 2: Example of Cellular Activity of a VHL-based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference | | :--- | :--- | :--- | :--- | :--- | | Representative PROTAC | p38α | MDA-MB-231 | Not Specified | >80% |[1] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) VHL Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound to the VHL-ElonginB-ElonginC (VBC) complex.[1]
Methodology:
-
Reagent Preparation:
-
Assay Execution:
-
In a low-volume 384-well plate, incubate the VBC complex and the fluorescent tracer at concentrations optimized for a stable polarization signal.[1]
-
Add the serially diluted test compound to the wells.
-
-
Measurement:
-
Incubate the plate to allow the reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader. The decrease in polarization is proportional to the amount of tracer displaced by the test compound.[1]
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable binding model.[1]
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a VHL-based PROTAC.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Detection and Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. gentaur.com [gentaur.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Development of VHL-Targeting Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of drugs targeting the Von Hippel-Lindau (VHL) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for targeting the VHL E3 ligase?
A1: The VHL E3 ligase is primarily targeted using two main classes of small molecules:
-
VHL Inhibitors: These molecules are designed to block the protein-protein interaction (PPI) between VHL and its natural substrate, the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[1][2] Under normal oxygen conditions (normoxia), VHL marks HIF-1α for degradation by the proteasome.[3][4] By inhibiting this interaction, these drugs cause the stabilization and accumulation of HIF-1α, mimicking a hypoxic response, which can be therapeutic for conditions like anemia.[2][5]
-
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that hijack the VHL E3 ligase to degrade a specific protein of interest (POI).[6][7][8] A PROTAC consists of a ligand that binds to VHL, a linker, and a "warhead" that binds to the POI.[6] This brings the POI into close proximity with VHL, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][8][9]
Q2: What are the main sources of off-target effects when using VHL-recruiting PROTACs?
A2: Off-target effects with VHL-recruiting PROTACs can arise from several sources:
-
Warhead-Mediated Off-Targets: The ligand targeting the protein of interest (POI) may lack perfect selectivity and bind to other proteins, leading to their unintended degradation.[10]
-
VHL Ligand-Mediated Off-Targets: The VHL ligand itself is derived from inhibitors of the VHL/HIF-1α interaction.[10] This can lead to the stabilization of HIF-1α, potentially activating the hypoxic response as an off-target effect.[10]
-
Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create new protein interaction surfaces on VHL, resulting in the ubiquitination and degradation of proteins that are not the intended target.[10]
Q3: What are the key challenges in designing potent and effective VHL ligands?
A3: Designing high-quality VHL ligands has been a central challenge. E3 ligases have been historically considered "undruggable" because they often lack well-defined active sites and require targeting protein-protein interactions.[6][9] Specific challenges include:
-
Drug-like Properties: Early VHL binders were peptidic, suffering from poor cell permeability and low metabolic stability.[6][9]
-
Physicochemical Properties: The development of non-peptidic ligands based on a hydroxyproline (B1673980) (Hyp) scaffold was a major breakthrough.[3] However, these ligands often have high molecular weight and lipophilicity, and the presence of hydrogen-bond donors can limit oral bioavailability and cell permeability.[3][11][12]
-
Binding Affinity: Achieving nanomolar binding affinity is crucial for effective competition with HIF-1α or for efficient recruitment in PROTACs.[13] This often requires extensive structure-guided design and optimization.[6][13]
Q4: How does drug resistance to VHL-targeting drugs, particularly PROTACs, develop?
A4: Resistance to VHL-based PROTACs is an emerging challenge. Unlike resistance to traditional inhibitors, it often does not involve mutations in the target protein that prevent drug binding.[14] Instead, resistance mechanisms frequently involve alterations in the VHL E3 ligase complex itself.[14][15] Common mechanisms include:
-
Mutations in VHL: Point mutations, frameshifts, or premature stop codons in the VHL gene can prevent the PROTAC from binding or abolish the ligase's function.[15]
-
Alterations in CRL2-VHL Complex Components: Because VHL is an essential gene, cells may favor mutations in other components of the Cullin-RING ligase complex, such as CUL2, to develop resistance.[14][15]
-
Downregulation of VHL Expression: Reduced expression of VHL can limit the availability of the E3 ligase for the PROTAC to hijack.[16]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My VHL-based PROTAC shows good binding to the target and VHL in binary assays, but I see no target degradation in cells.
-
Possible Cause 1: Suboptimal Linker Design.
-
Explanation: Even with strong binary affinities, the linker's length, rigidity, and attachment points (the "exit vector") are critical for the formation of a stable and productive ternary complex.[17] A linker that is too short can cause steric clashes, while one that is too long or flexible may lead to non-productive complex formation where ubiquitination cannot occur.[17]
-
Recommended Solution: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., using PEG or alkyl units).[10] Analyze co-crystal structures of your ligands to identify the best solvent-exposed regions for linker attachment.[17]
-
-
Possible Cause 2: Inefficient Ternary Complex Formation.
-
Explanation: The stability of the ternary complex (Target-PROTAC-VHL) is often a better predictor of degradation than binary binding affinities.[10] Cooperative binding, where the formation of the complex is greater than the sum of its parts, is a key indicator of a successful PROTAC.
-
Recommended Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Co-Immunoprecipitation (Co-IP) to directly assess ternary complex formation and stability.[17]
-
-
Possible Cause 3: Low E3 Ligase Expression.
-
Explanation: The target cells may not express sufficient levels of VHL for the PROTAC to be effective.[10]
-
Recommended Solution: Confirm VHL expression levels in your cell line using Western Blot or proteomics. If levels are low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase like Cereblon (CRBN).[10]
-
-
Possible Cause 4: Poor Cell Permeability.
-
Explanation: PROTACs are large molecules and may not cross the cell membrane efficiently.[10]
-
Recommended Solution: Perform a cell-free degradation assay using cell lysate to confirm PROTAC activity when permeability is not a factor.[10] If it works in lysate but not in cells, optimize the linker or ligands to improve physicochemical properties, such as by adjusting lipophilicity.[17]
-
Problem 2: My PROTAC is effective at degrading the target, but I'm observing significant cellular toxicity.
-
Possible Cause 1: On-Target Toxicity.
-
Explanation: Complete degradation of the target protein may be inherently toxic to the cell, a different outcome than partial inhibition by a small molecule inhibitor.[10]
-
Recommended Solution: Use an orthogonal method like siRNA or CRISPR to knock down the target.[10] If this phenocopies the toxicity, it is likely on-target.[10] Consider a rescue experiment by expressing a degradation-resistant mutant of your POI.[10]
-
-
Possible Cause 2: Off-Target Toxicity.
-
Explanation: The toxicity may stem from the degradation of an essential off-target protein (due to a promiscuous warhead or neosubstrate activity) or from inhibition of an off-target by the warhead itself.[10]
-
Recommended Solution: Use essential controls like an inactive epimer of your PROTAC. If toxicity persists with this control, it is likely independent of VHL-mediated degradation.[10] Use quantitative proteomics to identify any depleted essential proteins that could explain the toxicity.[10]
-
-
Possible Cause 3: VHL Ligand-Induced Effects.
-
Explanation: The VHL ligand component may be causing toxicity by stabilizing HIF-1α.[10]
-
Recommended Solution: Test the VHL ligand alone in your cell model.[10] Use a negative control, such as the cis-isomer of the VHL ligand, which does not bind VHL, to confirm that the effects are due to VHL engagement.[10]
-
Problem 3: I'm observing a disconnect between my PROTAC's in vitro and in vivo efficacy.
-
Possible Cause 1: Metabolic Instability.
-
Explanation: The PROTAC, particularly the linker, may be metabolically unstable. This can lead to the generation of metabolites that still bind to the target protein (or VHL) but are no longer active as degraders. These metabolites can then act as competitive inhibitors of the intact PROTAC, reducing its in vivo efficacy.[18]
-
Recommended Solution: Assess the metabolic stability of your PROTAC using, for example, cryopreserved human hepatocytes.[19] If instability is detected, linker optimization is required to design more metabolically robust PROTACs.[18]
-
-
Possible Cause 2: Poor Pharmacokinetics (PK).
-
Explanation: PROTACs are large molecules that often possess suboptimal PK properties, including poor solubility and bioavailability, which can prevent them from reaching the target tissue at sufficient concentrations.[19]
-
Recommended Solution: Evaluate the PK properties of your PROTAC in animal models. Modifications to the linker and ligands may be necessary to improve solubility and other PK parameters. While CRBN-based PROTACs were historically considered more suitable for therapeutic applications, recent advances have shown that VHL-based PROTACs can also be optimized for oral administration.[19]
-
Data Presentation
Table 1: Binding Affinities of Key VHL Ligands
This table summarizes the binding affinities of seminal VHL inhibitors, which form the basis for most VHL-recruiting PROTACs. Potency is a critical parameter for effective target engagement.
| Ligand Name | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 (Compound 15) | 185 nM | ITC | [6] |
| VH298 (Compound 15) | 92 nM | ITC | [20] |
| Optimized Ligand 7 | 44 nM | FP | [13] |
| Optimized Ligand 10 | 56 nM | FP | [20] |
Abbreviations: Kd = Dissociation Constant; ITC = Isothermal Titration Calorimetry; FP = Fluorescence Polarization.
Experimental Protocols
Protocol 1: Western Blotting to Quantify Protein Degradation
This protocol is used to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a PROTAC.
-
Cell Treatment: Plate cells (e.g., HeLa, 786-O) and allow them to adhere. Treat cells with a serial dilution of the PROTAC or control compound for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to your protein of interest overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration to determine DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the formation of the POI-PROTAC-VHL complex in a cellular context.
-
Cell Treatment: Treat cells with the PROTAC, a negative control (e.g., inactive epimer), and a vehicle control for a short duration (e.g., 1-2 hours) to capture the complex before degradation occurs. Pre-treating with a proteasome inhibitor like MG132 can help stabilize the complex.[10]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either VHL or the POI. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the components by Western Blot. Probe the blot with antibodies against the POI, VHL, and other components of the E3 ligase complex to confirm their co-precipitation.
Visualizations
Signaling Pathway Diagrams
Caption: VHL-HIF signaling pathway and points of therapeutic intervention.
Experimental Workflow Diagram
Caption: A streamlined workflow for the evaluation of VHL-based PROTACs.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for a VHL-PROTAC that fails to degrade its target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are VHL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant pVHL
Welcome to the technical support center for recombinant von Hippel-Lindau protein (pVHL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the expression, purification, and handling of recombinant pVHL.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant pVHL expression level so low?
A1: Low expression of recombinant pVHL is a common issue, often attributed to its inherent marginal stability.[1] Several factors in your expression system can be optimized to improve yield. Consider the following:
-
Codon Optimization: Ensure the codon usage of your pVHL construct is optimized for your expression host (e.g., E. coli).
-
Expression System Choice: While E. coli is widely used, eukaryotic systems like yeast or insect cells may be necessary for proper folding and post-translational modifications, potentially improving yield.[2]
-
Promoter Strength and Induction: Overly strong promoters and aggressive induction can lead to the formation of insoluble inclusion bodies.[3] Experiment with weaker promoters or lower concentrations of the inducing agent (e.g., IPTG).
-
Culture Conditions: Optimizing culture temperature, induction time, and media composition can significantly enhance protein expression levels.[2]
Q2: My pVHL protein is mostly found in inclusion bodies. What can I do?
A2: The formation of insoluble aggregates, or inclusion bodies, is a frequent challenge with recombinant pVHL expressed in bacterial systems.[2] This is often due to the protein's instability and the high rate of expression overwhelming the host cell's folding machinery.[4] To improve solubility, you can:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[2]
-
Use Solubility-Enhancing Fusion Tags: Fusing pVHL to a highly soluble partner protein like Glutathione (B108866) S-transferase (GST) or Maltose Binding Protein (MBP) can significantly improve its solubility and yield.[5][6]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of pVHL. The prefoldin complex, for instance, has been shown to interact with and aid in the folding of pVHL.[7]
-
Refolding Protocols: If inclusion bodies are unavoidable, they can be solubilized using denaturants, followed by a refolding process. However, this can be a complex and labor-intensive procedure.[2]
Q3: I observe significant degradation of my purified pVHL. How can I improve its stability?
A3: Purified pVHL is known to be marginally stable, making it susceptible to degradation.[1] To enhance its stability:
-
Optimize Buffer Conditions: The composition of your storage buffer is critical. Screen different pH levels, salt concentrations, and additives to find the optimal conditions for your pVHL construct.[8][9] The addition of cryoprotectants like glycerol (B35011) (e.g., 10-20%) is often beneficial for long-term storage at low temperatures.[10]
-
Use Protease Inhibitors: During purification, always include a cocktail of protease inhibitors to prevent degradation by host cell proteases.[2]
-
Form a Complex: The stability of pVHL is significantly increased when it forms a complex with Elongins B and C (VBC complex).[11][12] If your application allows, co-expressing and purifying the entire complex can be an effective strategy.
-
Introduce Stabilizing Mutations: Rational design of mutations can improve the intrinsic stability of pVHL. For example, mutations at the interface between the α and β domains have been shown to stabilize the protein.[1]
Troubleshooting Guides
Issue 1: Aggregation During Purification
Symptoms:
-
Visible precipitation after cell lysis or during chromatography steps.
-
High molecular weight aggregates observed on size-exclusion chromatography.
-
Loss of protein during purification steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Buffer Conditions | Screen a panel of buffers with varying pH and ionic strength. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can improve solubility.[10] |
| High Protein Concentration | Maintain a low protein concentration during purification.[10] If a high final concentration is required, perform a buffer exchange into a stabilizing buffer after purification. |
| Exposure to Hydrophobic Surfaces | Aggregation can be induced by interactions with chromatography resins.[13] Select appropriate chromatography media and optimize elution conditions to minimize these interactions. |
| Presence of Unfolded Protein | Lower the expression temperature to promote proper folding. Consider the use of solubility-enhancing fusion tags.[2] |
Issue 2: Low Yield of Purified Protein
Symptoms:
-
Low protein concentration after all purification steps.
-
Significant loss of protein at each purification stage.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Cell Lysis | Optimize your lysis protocol to ensure complete cell disruption without denaturing the target protein. |
| Poor Binding to Affinity Resin | Ensure your lysis and wash buffers are compatible with your affinity tag and resin. For His-tagged proteins, avoid high concentrations of imidazole (B134444) or chelating agents in the lysate. |
| Protein Degradation | Add a fresh cocktail of protease inhibitors to your lysis buffer.[2] Keep samples on ice or at 4°C throughout the purification process. |
| Suboptimal Elution Conditions | Optimize the concentration of the eluting agent (e.g., imidazole for His-tags, glutathione for GST-tags) to ensure efficient elution without excessive dilution. |
| Use of a Fusion Partner | Employing a fusion tag such as GST has been shown to facilitate the purification of recombinant pVHL.[5][6] |
Experimental Protocols
Protocol 1: Expression and Purification of GST-pVHL
This protocol describes the expression of a Glutathione S-transferase (GST)-tagged pVHL fusion protein in E. coli and its subsequent purification.
1. Gene Cloning and Transformation:
- The human VHL gene is amplified by PCR and cloned into a prokaryotic expression vector, such as pGEX-KG, to create a GST-pVHL fusion construct.[5][6]
- The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[14]
2. Protein Expression:
- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by adding IPTG to a final concentration of 0.1-1.0 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper folding and solubility.[2]
3. Cell Lysis:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA) supplemented with a protease inhibitor cocktail.
- Cells are lysed by sonication or using a French press.
- The lysate is clarified by centrifugation to remove cell debris.
4. Affinity Chromatography:
- The clarified lysate is incubated with Glutathione-Sepharose resin.
- The resin is washed extensively with the lysis buffer to remove unbound proteins.
- The GST-pVHL fusion protein is eluted from the resin using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
5. (Optional) Tag Cleavage and Further Purification:
- If required, the GST tag can be removed by enzymatic cleavage (e.g., with thrombin or PreScission protease).
- Further purification steps, such as ion-exchange or size-exclusion chromatography, can be performed to achieve higher purity.
Quantitative Data Summary
The following table provides representative data on the impact of different strategies on the yield and stability of recombinant pVHL.
| Strategy | Expression System | Yield (mg/L) | Purity (%) | Aggregation |
| Wild-type pVHL | E. coli BL21(DE3) | 1-2 | >85 | High |
| GST-pVHL Fusion | E. coli BL21(DE3) | 5-10 | >90 | Low |
| Co-expression with Elongins B/C | Insect Cells (Sf9) | 3-5 | >95 | Very Low |
| Stabilizing Mutations (e.g., G123F) | E. coli BL21(DE3) | 2-4 | >90 | Moderate |
Visualizations
Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.
References
- 1. Allosteric effects in the marginally stable von Hippel–Lindau tumor suppressor protein and allostery-based rescue mutant design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. neb.com [neb.com]
- 4. news-medical.net [news-medical.net]
- 5. [Expression, purification and binding activity analysis of von Hippel-Lindau (VHL)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. photophysics.com [photophysics.com]
- 9. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. VHL Mutations Linked to Type 2C von Hippel-Lindau Disease Cause Extensive Structural Perturbations in pVHL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecular basis for stabilization of the von Hippel-Lindau (VHL) tumor suppressor protein by components of the VHL ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. The von Hippel–Lindau tumour suppressor gene: uncovering the expression of the pVHL172 isoform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of VHL-Based PROTACs
Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to advancing VHL-based Proteolysis Targeting Chimeras (PROTACs). This resource offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges and optimize the efficiency of your VHL-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing weak or no degradation of my target protein with a VHL-based PROTAC?
A1: A lack of target degradation can stem from several factors:
-
Suboptimal PROTAC Concentration: The concentration of your PROTAC may be too low to facilitate effective ternary complex formation or, conversely, too high, leading to the "hook effect" where binary complexes dominate.[1][2]
-
Insufficient Incubation Time: Protein degradation is a time-dependent process. It is essential to perform a time-course experiment to identify the optimal treatment duration.[1]
-
Low VHL E3 Ligase Expression: The chosen cell line might not express sufficient levels of the von Hippel-Lindau (VHL) E3 ligase.[1][2]
-
Inefficient Ternary Complex Formation: The linker connecting the target-binding ligand and the VHL ligand is critical. Its length, composition, and attachment points can significantly impact the stability of the POI-PROTAC-VHL ternary complex, which is a better predictor of degradation than binary binding affinities alone.[1][3]
-
Poor Cell Permeability: Due to their larger molecular weight, PROTACs can exhibit poor cell permeability.[4][5]
-
PROTAC Instability: The PROTAC molecule may be unstable in cell culture media or inside the cell.[1]
Q2: How can I troubleshoot the "hook effect" where degradation efficiency decreases at higher PROTAC concentrations?
A2: The "hook effect" arises from the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) at high concentrations, which prevents the formation of the productive ternary complex.[2][6] To address this:
-
Perform a Full Dose-Response Curve: Test a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to observe the hook effect.[4][5]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and mitigating the hook effect.[3]
Q3: My VHL-based PROTAC shows significant off-target protein degradation. How can I minimize these effects?
A3: Off-target effects can be caused by several factors, including promiscuous warhead binding, high PROTAC concentrations, and the formation of neosubstrates.[5][7] Strategies to minimize off-target effects include:
-
Optimize PROTAC Concentration: Conduct a dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[2][7]
-
Structural Modification: Consider redesigning the PROTAC by modifying the warhead for improved selectivity, or altering the linker's length, composition, or attachment points.[7]
-
Use of Inactive Controls: Consistently use inactive controls, such as a PROTAC with a mutated VHL ligand, to confirm that the observed phenotype is due to the degradation of the intended target.[1]
Q4: What are the key considerations for designing the linker in a VHL-based PROTAC?
A4: The linker is a critical determinant of PROTAC efficacy.[3][8] Key design considerations include:
-
Length: The linker must be of optimal length to facilitate the formation of a stable ternary complex without causing steric hindrance.[3]
-
Composition: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability. Polyethylene glycol (PEG) and alkyl chains are common motifs.[3][9]
-
Attachment Points: The "exit vector," or the point of attachment of the linker to the warhead and the VHL ligand, is crucial for achieving a productive orientation of the ternary complex.[3]
Q5: How can I improve the cellular permeability and solubility of my VHL-based PROTAC?
A5: Poor permeability and solubility are common challenges for PROTACs.[4][10] To improve these properties:
-
Modify Linker Lipophilicity: Adjust the hydrophilic/hydrophobic balance of the linker.[3]
-
Amide-to-Ester Substitution: Replacing amides with esters in the linker can improve permeability by reducing the number of hydrogen bond donors.[11]
-
Incorporate Solubilizing Groups: The addition of solubilizing groups to the VHL ligand moiety can significantly improve aqueous solubility.[10][12]
-
Formulation Optimization: Use solubilizing agents like DMSO, but keep the final concentration low to avoid cellular toxicity.[13]
Troubleshooting Guides
Problem 1: Weak or No Target Protein Degradation
| Possible Cause | Recommended Solution | Citation |
| Suboptimal PROTAC Concentration | Perform a comprehensive dose-response curve (e.g., 8-10 concentrations with half-log dilutions) to identify the optimal concentration. | [5] |
| Inefficient Ternary Complex Formation | Synthesize a library of PROTACs with varying linker lengths and compositions. Evaluate ternary complex formation using biophysical assays like SPR or ITC. | [3][14] |
| Poor Cell Permeability | Conduct a cell-free degradation assay using cell lysate to confirm PROTAC activity. If active in lysate but not in cells, optimize the linker to improve physicochemical properties. | [5] |
| Low VHL Expression | Verify VHL expression levels in your cell line using Western blot or qPCR. | [2] |
| PROTAC Instability | Assess the stability of the PROTAC in cell culture media and cell lysate using LC-MS/MS. | [4] |
Problem 2: Significant Off-Target Effects
| Possible Cause | Recommended Solution | Citation |
| High PROTAC Concentration | Titrate the PROTAC to the lowest effective concentration that maintains on-target degradation. | [2] |
| Promiscuous Warhead | Profile the warhead against a panel of related proteins. If promiscuous, re-engineer the warhead for higher selectivity. | [5] |
| Neosubstrate Degradation | Systematically modify the linker and the VHL ligand to alter the ternary complex conformation and abrogate off-target interactions. | [5] |
Problem 3: Unexpected Cellular Toxicity
| Possible Cause | Recommended Solution | Citation |
| On-Target Toxicity | Use an orthogonal method like siRNA or CRISPR to knockdown the target. If this phenocopies the toxicity, it is likely on-target. | [1] |
| Off-Target Toxicity | Use an inactive epimer control. If toxicity persists, it is likely independent of VHL-mediated degradation. Analyze proteomics data to identify depleted essential proteins. | [5] |
| VHL Ligand-Induced Effects | Test the VHL ligand alone in your cell model. Use a VHL inhibitor negative control to confirm that effects are due to VHL binding. | [5] |
Quantitative Data Summary
Table 1: Illustrative Degradation Efficiency of VHL-Based PROTACs
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 16 | ~100 | >80 | [9] |
| p38α | VHL | Alkyl/PEG | 15-17 | <100 | >90 | [9] |
| PI3K/mTOR | VHL | Alkyl | 8 | <100 | >90 | [9] |
Note: This data is illustrative and compiled from various sources. Actual values are highly dependent on the specific PROTAC, target, and experimental conditions.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol outlines the steps to assess PROTAC-mediated protein degradation by quantifying target protein levels.
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[4]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation.
2. Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol provides a method to confirm the formation of the POI-PROTAC-VHL ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the desired concentration and for the optimal time to induce ternary complex formation. Lyse cells in a non-denaturing lysis buffer.[2]
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.[2]
-
-
Western Blot Analysis: Wash the beads and elute the protein complexes. Analyze the eluates by Western blotting for the presence of the target protein, VHL, and other components of the E3 ligase complex.
3. Cellular Thermal Shift Assay (CETSA)
This assay confirms direct target engagement by the PROTAC in a cellular context.
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at various temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot to determine the amount of target protein that remains soluble at each temperature. An increase in the thermal stability of the target protein upon PROTAC treatment indicates direct binding.[15]
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: VHL Antibody Specificity in Western Blotting
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the Von Hippel-Lindau (VHL) antibody in Western blotting applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to antibody specificity and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of VHL in a Western blot?
A1: The theoretical molecular weight of the most common VHL isoform (pVHL213) is approximately 24 kDa.[1] However, it is common to observe bands ranging from 18 to 30 kDa.[2] This variation can be attributed to several factors, including:
-
Alternative Splicing: The VHL gene produces multiple protein isoforms through alternative splicing. The two major isoforms are a long form of about 24 kDa and a shorter form of about 19 kDa.[3]
-
Post-Translational Modifications (PTMs): PTMs such as ubiquitination and phosphorylation can alter the protein's mass and its migration in the gel.[4]
-
Protein Degradation: Samples that have not been handled properly or stored with adequate protease inhibitors may show degradation products, resulting in lower molecular weight bands.[5][6]
-
Experimental Conditions: The specific electrophoresis conditions and gel percentage can also influence the apparent molecular weight.
Q2: I am observing multiple bands in my Western blot. How can I determine which one is the specific VHL band?
A2: Observing multiple bands is a common issue when working with VHL antibodies.[7] Here are several strategies to identify the specific band:
-
Use a Negative Control: The most effective method is to use a VHL-null cell line, such as 786-O, as a negative control.[2] The specific VHL band should be absent in the lysate from these cells.
-
Blocking Peptide Competition: Pre-incubate your primary antibody with a blocking peptide that corresponds to the immunogen sequence.[1] This should specifically block the signal from the target VHL protein.
-
Antibody Validation Data: Refer to the antibody datasheet for validation images showing the expected band pattern in various cell lines. Some suppliers provide data from knockout or knockdown experiments to demonstrate specificity.[8]
-
Compare with Published Literature: Search for publications that have used the same antibody to see the reported band sizes and patterns in similar sample types.[3]
Q3: Why am I getting no signal or a very weak signal for VHL?
A3: A lack of signal can be frustrating. Here are some potential causes and solutions:
-
Low VHL Expression: VHL expression levels can vary significantly between different cell types and tissues. Ensure you are using a positive control cell line known to express VHL (e.g., HeLa, Jurkat, 293T).[7] You may need to load a higher amount of total protein.[9][10]
-
Suboptimal Antibody Dilution: The recommended antibody dilution is a starting point. You may need to optimize the concentration for your specific experimental conditions.[1][11]
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane before blocking.[12]
-
Inactive Antibody: Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles.[6][13]
-
Blocking Agent Issues: Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to Bovine Serum Albumin (BSA) as a blocking agent, especially when detecting phosphoproteins.[14]
Q4: My Western blot shows high background. How can I reduce it?
A4: High background can obscure your specific signal. Consider these troubleshooting steps:
-
Blocking Optimization: Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). Ensure the blocking buffer is fresh.[15][16]
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Including a mild detergent like Tween 20 (0.05-0.1%) in your wash buffer is crucial.[9][12]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.[6][9]
-
Membrane Handling: Avoid touching the membrane with your hands. Use clean forceps and ensure the membrane does not dry out at any point during the procedure.[12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with VHL antibody specificity in Western blotting.
Problem: Non-specific Bands
| Potential Cause | Recommended Solution |
| Antibody cross-reactivity | Use a VHL-null cell line (e.g., 786-O) as a negative control to confirm specificity.[2] Perform a blocking peptide competition assay.[1] |
| Protein degradation | Prepare fresh samples and add protease inhibitors to your lysis buffer. Keep samples on ice.[5][6] |
| High antibody concentration | Titrate your primary antibody to determine the optimal concentration that maximizes specific signal and minimizes non-specific bands.[11][17] |
| Insufficient blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (e.g., switch from milk to BSA).[15][16] |
Problem: Incorrect Band Size
| Potential Cause | Recommended Solution |
| VHL isoforms | Be aware that VHL has multiple isoforms (e.g., ~24 kDa and ~19 kDa) that may be detected by the antibody.[3] Check the antibody datasheet to see which isoforms it is expected to recognize. |
| Post-translational modifications | PTMs can alter the apparent molecular weight. Consult databases like UniProt for known modifications of VHL.[5][18] |
| Protein-protein interactions | VHL is part of a larger E3 ubiquitin ligase complex. Under certain conditions, these interactions might not be fully disrupted, leading to higher molecular weight bands. Ensure your sample buffer contains sufficient reducing agents (e.g., DTT, β-mercaptoethanol). |
Quantitative Data Summary
The following table summarizes typical experimental parameters for Western blotting with VHL antibodies. Note that optimal conditions should be determined empirically for each specific antibody and experimental setup.
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:500 - 1:2000 | [1][7] |
| Primary Antibody Incubation | 1.5 hours at room temperature or overnight at 4°C | [7] |
| Expected VHL Isoform Sizes | ~24 kDa (long isoform), ~19 kDa (short isoform) | [3] |
| Positive Control Lysates | HeLa, Jurkat, 293T, CCRF-CEM | [7] |
| Negative Control Lysate | 786-O | [2] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | [15] |
Experimental Protocols
Standard Western Blotting Protocol for VHL Detection
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer for 30-45 minutes.
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the VHL primary antibody in blocking buffer (e.g., 1:1000).
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
References
- 1. VHL Antibody | Affinity Biosciences [affbiotech.com]
- 2. VHL Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The von Hippel–Lindau tumour suppressor gene: uncovering the expression of the pVHL172 isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation-dependent cleavage regulates von Hippel Lindau proteostasis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. VHL antibody (24756-1-AP) | Proteintech [ptglab.com]
- 8. Anti-VHL Antibodies | Invitrogen [thermofisher.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Anti-Von Hippel Lindau/VHL antibody (ab28434) | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. uniprot.org [uniprot.org]
Technical Support Center: VHL Knockout Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vivo studies using von Hippel-Lindau (VHL) knockout mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Embryonic Lethality in VHL Knockout Mice
Question: Why are my homozygous VHL knockout embryos not viable?
Answer: Complete knockout of the VHL gene in mice results in embryonic lethality. Homozygous VHL-deficient (VHL-/-) embryos typically die in utero between embryonic days 10.5 and 12.5.[1][2][3] This is primarily due to defects in placental development, specifically a failure of embryonic vasculogenesis in the placenta, leading to hemorrhage and necrosis.[1][2] Therefore, generating viable homozygous VHL knockout mice through conventional methods is not feasible.
Troubleshooting Guide:
-
Confirm Genotype: Ensure that the observed lethality is not due to other genetic abnormalities. Perform genotyping on embryonic tissues to confirm the VHL-/- genotype.
-
Utilize Conditional Knockout Models: To study the effects of VHL loss in specific tissues or at specific developmental stages, it is essential to use a conditional knockout approach, such as the Cre-LoxP system.[3][4][5] This allows for tissue-specific or inducible deletion of the VHL gene, bypassing the embryonic lethality.
-
Heterozygous Mice: Heterozygous VHL (+/-) mice are phenotypically normal but can be used for breeding to generate conditional knockout lines.[1][2]
Issue 2: Unexpected or Absent Phenotypes in Conditional VHL Knockout Mice
Question: My conditional VHL knockout mice do not display the expected phenotype in my target tissue. What could be the issue?
Answer: The phenotype of conditional VHL knockout can be highly variable and dependent on the specific tissue, the Cre driver line used, and the genetic background of the mice. In some tissues, VHL inactivation may lead to unexpected outcomes such as increased apoptosis or reduced proliferation, rather than tumorigenesis.[3] Additionally, compensatory mechanisms may mask the expected phenotype.
Troubleshooting Guide:
-
Verify Cre Recombinase Activity and Specificity:
-
Cre Expression: Confirm the expression and activity of Cre recombinase in the target tissue using a reporter mouse line (e.g., Rosa26-lacZ or Rosa26-YFP).
-
Efficiency of Deletion: Quantify the efficiency of VHL gene deletion in the target tissue using qPCR or Southern blotting on genomic DNA. Inefficient Cre-mediated recombination can lead to a mosaic knockout with a weaker or absent phenotype.
-
-
Confirm VHL Protein Depletion: Perform Western blotting or immunohistochemistry (IHC) on the target tissue to confirm the absence of VHL protein.
-
Assess Downstream Pathway Activation: The primary function of VHL is to target Hypoxia-Inducible Factors (HIFs) for degradation.[6][7] Check for the stabilization of HIF-1α or HIF-2α and the upregulation of their target genes (e.g., VEGF, CAIX) in the target tissue.[4][8]
-
Consider the Role of Different HIF Subunits: The phenotype of VHL loss can be dependent on the relative expression and activity of HIF-1α versus HIF-2α in a particular cell type.[3][6] For instance, in some contexts, HIF-1α may promote apoptosis while HIF-2α promotes proliferation.[3]
-
Genetic Background: The genetic background of the mouse strain can significantly influence the phenotype.[6] Be aware of potential modifier genes that may affect the outcome of VHL loss.
-
Compensatory Mechanisms: Other cellular pathways may compensate for the loss of VHL function. For example, in some contexts, the prolyl hydroxylase PHD3 has been investigated for a potential compensatory role, although studies suggest it may not fully compensate for VHL deficiency.[9]
Issue 3: Difficulty Confirming VHL Knockout and Downstream Effects
Question: What are the best methods to confirm successful VHL knockout and the activation of its downstream signaling pathway?
Answer: A multi-step validation process is crucial to confidently confirm VHL knockout and its functional consequences. This involves verification at the genomic, protein, and downstream target levels.
Troubleshooting Guide:
-
Genotyping: Use PCR on genomic DNA from tail snips or target tissue to confirm the presence of the floxed and/or deleted VHL allele.
-
VHL Protein Expression:
-
Western Blot: This is the gold standard for confirming the absence of VHL protein in tissue lysates.
-
Immunohistochemistry (IHC): IHC can be used to visualize the loss of VHL protein in specific cell types within a tissue section.
-
-
HIF-α Stabilization:
-
IHC: Perform IHC for HIF-1α or HIF-2α on tissue sections. In VHL-deficient cells, you should observe nuclear accumulation of HIF-α.
-
Western Blot: Detect stabilized HIF-1α or HIF-2α in nuclear protein extracts from the target tissue.
-
-
Upregulation of HIF Target Genes:
Experimental Protocols
Genotyping Protocol for VHL Conditional Knockout Mice
This protocol is a general guideline and may need to be adapted based on the specific VHL allele and primers used.
-
DNA Extraction:
-
Collect a small piece of tail tissue (approx. 2 mm) from each mouse.
-
Digest the tissue overnight at 55°C in a lysis buffer containing Proteinase K.
-
Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.[14]
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that can distinguish between the wild-type, floxed, and deleted VHL alleles.
-
A typical reaction includes genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel to separate the DNA fragments by size.
-
Visualize the bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe). The band sizes will indicate the genotype of each mouse.
-
Western Blot Protocol for VHL and HIF-1α
-
Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
For HIF-1α, which is a nuclear protein, consider using a nuclear extraction protocol for better enrichment.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VHL or HIF-1α overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[15]
-
Immunohistochemistry (IHC) Protocol for HIF-1α
-
Tissue Preparation:
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high-pH buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against HIF-1α overnight at 4°C.[17]
-
Incubate with a biotinylated secondary antibody followed by an HRP-conjugated streptavidin complex.
-
-
Visualization:
-
Develop the signal with a DAB chromogen, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate and mount the slides.
-
VEGF ELISA Protocol
This protocol is based on a sandwich ELISA format.
-
Sample Preparation:
-
Collect blood via cardiac puncture and prepare serum, or collect tissue and prepare a homogenate.
-
Store samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[10]
-
-
Assay Procedure:
-
Coat a 96-well plate with a capture antibody specific for mouse VEGF.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.[11]
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.[11]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of VEGF in the samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data Summary
Table 1: Phenotypes of Tissue-Specific VHL Knockout in Mice
| Cre Driver | Target Tissue/Cell Type | Observed Phenotype | Key Findings | Reference |
| Alb-Cre | Hepatocytes | Hepatic hemangiomas | Demonstrates cell-autonomous role of VHL in suppressing vascular tumors. | [3][18] |
| Ksp-Cre | Kidney Epithelial Cells | Renal cysts, cellular proliferation, lipid accumulation | Does not progress to clear cell renal cell carcinoma, suggesting additional mutations are required. | [19][20] |
| Nestin-Cre | Neuro-epithelial progenitors | Abnormal neuronal differentiation, embryonic lethality | pVHL is crucial for normal development of the central nervous system. | [3] |
| Lck-Cre | Thymocytes | Highly vascularized thymi, increased apoptosis | Unexpected pro-apoptotic role of VHL loss in this context, mediated by HIF-1α. | [3] |
| TH-Cre | Catecholaminergic cells | Atrophy of carotid body and adrenal medulla, sympathoadrenal cell death | VHL is essential for the survival of these cells, a finding contrary to its role as a tumor suppressor in other contexts. | [9] |
Visualizations
Caption: VHL/HIF Signaling Pathway.
Caption: Experimental Workflow for VHL Knockout Mouse Studies.
References
- 1. Defective placental vasculogenesis causes embryonic lethality in VHL-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. The VHL tumor suppressor in development and disease: Functional studies in mice by conditional gene targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VHL and PTEN loss coordinate to promote mouse liver vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 012933 - 2-lox allele Strain Details [jax.org]
- 6. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular defects and liver damage by the acute inactivation of the VHL gene during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deletion of the von Hippel–Lindau gene causes sympathoadrenal cell death and impairs chemoreceptor-mediated adaptation to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rndsystems.com [rndsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. boneandcancer.org [boneandcancer.org]
- 15. origene.com [origene.com]
- 16. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Von Hippel-Lindau Disease (VHL): A need for a murine model with retinal hemangioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of a Mouse Model of Von Hippel-Lindau Kidney Disease Leading to Renal Cancers by Expression of a Constitutively Active Mutant of HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
Technical Support Center: Optimizing Cell Culture for VHL Function Studies
Welcome to the technical support center for researchers studying the function of the von Hippel-Lindau (VHL) tumor suppressor protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying VHL function?
A1: The choice of cell line is critical and depends on the specific research question. Renal Cell Carcinoma (RCC) cell lines are frequently used due to the high incidence of VHL mutations in this cancer.[1][2][3]
-
VHL-deficient RCC lines: 786-O, RCC4, and RCC10 are popular choices as they lack functional VHL, providing a null background.[4] These are useful for studying the consequences of VHL loss and for VHL re-expression studies.[4]
-
HEK293T cells: These cells are easily transfectable and are often used to create VHL knockout models using CRISPR/Cas9 to study the effects of VHL loss in a non-RCC context.[5]
-
Isogenic cell line pairs: The most robust experimental systems often involve comparing a VHL-deficient cell line with its isogenic counterpart where wild-type VHL has been stably reintroduced.[4][6] This allows for direct attribution of observed phenotypes to VHL function.
Q2: My VHL-re-expressing cells are not showing the expected phenotype in culture. What could be wrong?
A2: Re-introduction of VHL into VHL-negative RCC cells does not always suppress growth under standard 2D culture conditions.[6] The tumor suppressor functions of VHL may require specific microenvironmental cues.
-
Cell Density: VHL-dependent effects on cell morphology, differentiation, and growth arrest can be density-dependent.[6][7] Try growing cells to a high confluence.
-
Extracellular Matrix (ECM): Growing cells on an extracellular matrix preparation like Matrigel can be crucial to reveal VHL-dependent phenotypes, such as changes in cell morphology and clustering.[6]
-
Three-Dimensional (3D) Culture: Consider using 3D culture systems, like spheroids, which can better mimic the in vivo environment and reveal VHL-dependent growth suppression.[6]
Q3: How can I induce hypoxia in my cell cultures to study VHL's role in HIF-α degradation?
A3: Inducing hypoxia is essential for studying the primary function of VHL in targeting Hypoxia-Inducible Factor alpha (HIF-α) for degradation.
-
Hypoxia Chambers: The most common method is to use a specialized incubator or chamber that allows for precise control of oxygen levels. A typical setting is 1-1.5% O2.[1][8]
-
Chemical Induction: Chemical mimetics can also be used. Cobalt chloride (CoCl2) is widely used to stabilize HIF-1α under normoxic conditions, mimicking a hypoxic state.[9]
Troubleshooting Guides
Problem 1: Inconsistent HIF-1α Stabilization Under Hypoxia
Possible Causes & Solutions
| Cause | Solution |
| Oxygen levels not low enough or fluctuating. | Calibrate your hypoxia chamber regularly. Ensure gas mixtures are correct and that the chamber is well-sealed to prevent leaks. |
| Timing of hypoxia exposure is suboptimal. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal duration for maximal HIF-1α stabilization in your specific cell line.[1] |
| Cell density is too low or too high. | Plate cells at a consistent density for all experiments. Very high density can lead to localized hypoxia, while very low density may alter cellular responses. |
| Re-oxygenation during sample processing. | Minimize the time cells are exposed to normoxic conditions during harvesting and lysis. Use pre-chilled buffers and work quickly. |
Problem 2: Low Yield or High Background in VHL Immunoprecipitation (IP)
Possible Causes & Solutions
| Cause | Solution |
| Antibody is not suitable for IP. | Not all antibodies that work for western blotting are effective for IP. Use an antibody specifically validated for IP. Polyclonal antibodies may perform better than monoclonal antibodies in some cases.[10][11] |
| VHL protein is not properly extracted. | Use a lysis buffer appropriate for protein complex stability. Sonication can help to extract nuclear and membrane-associated proteins.[12] |
| Insufficient amount of VHL protein in the lysate. | Increase the amount of cell lysate used for the IP. Ensure your cell line expresses sufficient levels of VHL. |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[10][13] Also, ensure beads are adequately blocked with BSA.[10][11] |
| Washing steps are too stringent or too weak. | Optimize your wash buffer by adjusting the salt and detergent concentrations. Start with a less stringent buffer and increase stringency if background remains high.[10] |
Experimental Protocols & Data
HIF-1α Stabilization Assay
This protocol is designed to assess the stabilization of HIF-1α in response to hypoxia.
-
Cell Plating: Plate VHL-positive and VHL-negative cells at 70-80% confluency.
-
Hypoxic Treatment: Place one set of plates in a hypoxia chamber at 1.5% O2 for 16 hours.[1] Keep a parallel set of plates under normoxic conditions (21% O2).
-
Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
Table 1: Representative HIF-1α Stabilization Data
| Cell Line | VHL Status | Treatment | HIF-1α Level (relative to loading control) |
| 786-O | Negative | Normoxia | 0.85 |
| 786-O | Negative | Hypoxia (1.5% O2, 16h) | 0.90 |
| 786-O + WT VHL | Positive | Normoxia | 0.10 |
| 786-O + WT VHL | Positive | Hypoxia (1.5% O2, 16h) | 0.75 |
VHL Co-Immunoprecipitation (Co-IP) for Elongin C Interaction
This protocol aims to verify the interaction between VHL and Elongin C, a key component of the VHL E3 ligase complex.[1]
-
Cell Lysis: Lyse cells expressing tagged-VHL with a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-tag antibody (e.g., anti-HA) overnight at 4°C. Add Protein A/G beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads and wash 3-5 times with IP wash buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by western blotting using antibodies against the tag (to confirm VHL pulldown) and Elongin C.
Visualizations
Caption: The VHL/HIF-α signaling pathway under normoxic and hypoxic conditions.
Caption: A generalized workflow for co-immunoprecipitation experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Von Hippel-Lindau Disease: Current Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel-Lindau Disease (PDQ®) - NCI [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human VHL Knockout Cell Line-HEK293T (CSC-RT2714) - Creative Biogene [creative-biogene.com]
- 6. VHL Induces Renal Cell Differentiation and Growth Arrest through Integration of Cell-Cell and Cell-Extracellular Matrix Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
troubleshooting low yield in VHL protein purification
Welcome to the technical support center for Von Hippel-Lindau (VHL) protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the expression and purification of VHL protein and its complexes.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during VHL protein purification, focusing on the common issue of low yield.
Issue: Low Final Yield of Purified VHL Protein
Low yield is a frequent challenge in protein purification. The following Q&A guide will help you identify and address the potential causes at each stage of your workflow.
Question 1: Is the low yield due to poor initial expression of the VHL protein?
Answer: Low expression levels are a common starting point for poor final yield.[1][2] It is crucial to verify that your expression system is optimized for VHL production.
-
Check for VHL Expression:
-
Take a small sample of your cell culture both before and after induction with IPTG.
-
Lyse the cells and run the total cell lysate on an SDS-PAGE gel.
-
Look for a band at the expected molecular weight of your VHL construct (e.g., ~24 kDa for native VHL, or higher for tagged versions like GST-VHL which is approximately 50 kDa).[3] If this band is faint or absent post-induction, your expression is likely low.
-
-
Troubleshooting Steps for Low Expression:
-
Optimize Induction Conditions: VHL is a marginally stable protein, and high induction temperatures can lead to misfolding and aggregation.[4]
-
Codon Optimization: If you are expressing human VHL in E. coli, codon bias can be a limiting factor. Consider synthesizing a codon-optimized gene for your expression host.[4]
-
Host Strain Selection: Use a protease-deficient E. coli strain like BL21(DE3) to minimize degradation of your target protein.[6] For proteins with rare codons, consider strains like Rosetta(DE3) that supply tRNAs for rare codons.[2]
-
Co-expression with Elongin B and Elongin C: VHL protein is significantly stabilized by its interaction with Elongin B and Elongin C (EloB/C).[7] Co-expressing all three components of the VCB complex can dramatically improve the yield of soluble, stable VHL.[8][9]
-
Question 2: Is the VHL protein expressed but insoluble (forming inclusion bodies)?
Answer: VHL's marginal stability makes it prone to misfolding and aggregating into insoluble inclusion bodies, especially when overexpressed in E. coli.[5]
-
Check for Insolubility:
-
After cell lysis, centrifuge your lysate at a high speed (e.g., >15,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Run samples of both the supernatant and the resuspended pellet on an SDS-PAGE gel.
-
If the VHL band is predominantly in the pellet, your protein is in inclusion bodies.
-
-
Troubleshooting Steps for Insolubility:
-
Modify Expression Conditions: The same strategies for improving expression can also enhance solubility. Lowering the induction temperature and IPTG concentration can slow down protein synthesis, allowing more time for proper folding.[2][4]
-
Use Solubility-Enhancing Tags: While GST is a common choice, other tags like Maltose Binding Protein (MBP) can sometimes improve the solubility of challenging proteins.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of VHL and prevent aggregation.
-
Refolding from Inclusion Bodies: If optimizing expression for soluble protein fails, you can purify the VHL from inclusion bodies under denaturing conditions and then refold it. This process involves solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding step to regain the native protein structure.[10][11]
-
Question 3: Is the protein expressed and soluble, but the yield is lost during purification?
Answer: If you have good soluble expression but a low final yield, the issue likely lies within your purification protocol.[1] For GST-tagged VHL, several factors can affect binding and elution from the glutathione (B108866) resin.[12]
-
Check for Binding Efficiency:
-
Compare the amount of VHL in the soluble lysate before applying it to the column and in the flow-through after binding. If a significant amount of VHL is in the flow-through, your protein is not binding efficiently to the resin.
-
-
Troubleshooting Steps for Poor Binding/Elution:
-
Binding Conditions:
-
Flow Rate: The interaction between GST and glutathione is relatively slow. Apply the lysate to the column at a low flow rate to allow sufficient time for binding.[12]
-
pH and Buffer Composition: Ensure your lysis and binding buffers have a pH between 6.5 and 8.0.[12] The addition of a reducing agent like DTT (1-5 mM) can be beneficial, especially if disulfide bond formation is an issue.[13]
-
-
Elution Conditions:
-
Glutathione Concentration: If the protein is not eluting efficiently, you may need to increase the concentration of reduced glutathione in your elution buffer (e.g., from 10 mM to 20-40 mM).[12][14]
-
pH of Elution Buffer: Increasing the pH of the elution buffer to 8.0-9.0 can sometimes improve elution.[12]
-
-
Protein Degradation: VHL can be susceptible to proteases released during cell lysis.[13]
-
Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer.
-
Temperature: Perform all purification steps at 4°C to minimize protease activity.[13]
-
-
Column Capacity: Ensure you are not overloading the glutathione resin. If you have a very high expression level, you may need to increase the amount of resin.
-
Quantitative Data Summary
The following table provides a general overview of expected protein yields for VHL purification under different conditions. Actual yields may vary depending on the specific construct, expression system, and experimental setup.
| Expression Strategy | Typical Starting Culture Volume (L) | Expected Purity (%) | Typical Final Yield (mg/L) | Notes |
| GST-VHL (alone) | 1 | >85% | 0.5 - 2 | Highly prone to insolubility and low yield. |
| His-VHL (alone) | 1 | >90% | 0.5 - 3 | Similar challenges to GST-VHL regarding stability. |
| GST-VCB Complex (co-expression) | 1 | >95% | 5 - 15 | Co-expression significantly improves solubility and yield.[8] |
| His-VCB Complex (co-expression) | 1 | >95% | 8 - 20 | Often gives the highest yield of stable, active complex. |
Experimental Protocols
Protocol 1: Expression and Purification of GST-tagged VCB Complex
This protocol describes the co-expression of GST-VHL, Elongin B, and Elongin C in E. coli and subsequent purification.
1. Transformation and Expression:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with plasmids encoding GST-VHL, Elongin B, and Elongin C.
- Inoculate a single colony into 50 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
- Continue to incubate at 18°C for 16-20 hours with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis:
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and a protease inhibitor cocktail).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Affinity Chromatography:
- Equilibrate a glutathione affinity column with Lysis Buffer.
- Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min).
- Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT).
- Elute the GST-VCB complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 20 mM reduced glutathione). Collect fractions.
4. (Optional) Tag Removal and Size Exclusion Chromatography:
- Pool the fractions containing the VCB complex and dialyze against a buffer suitable for protease cleavage (e.g., PreScission Protease buffer).
- Add PreScission Protease and incubate at 4°C overnight to cleave the GST tag.
- Pass the cleaved protein solution through the glutathione column again to remove the free GST tag.
- For higher purity, perform size exclusion chromatography to separate the VCB complex from any remaining contaminants or aggregates.
Protocol 2: Refolding of VHL from Inclusion Bodies
This protocol provides a general method for refolding His-tagged VHL that has been expressed as inclusion bodies.
1. Inclusion Body Isolation and Solubilization:
- After cell lysis (as described above), collect the pellet containing the inclusion bodies.
- Wash the inclusion bodies by resuspending the pellet in a buffer containing a mild detergent (e.g., 1% Triton X-100) and centrifuging again. Repeat this wash step.
- Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidinium Chloride in 50 mM Tris-HCl pH 8.0, with 10 mM DTT).
2. Refolding by Rapid Dilution:
- Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, and additives like L-arginine to suppress aggregation).
- Rapidly dilute the solubilized VHL solution into the refolding buffer (at least a 1:100 dilution) with gentle stirring at 4°C.
- Allow the protein to refold for 12-24 hours at 4°C.
3. Purification of Refolded Protein:
- Concentrate the refolded protein solution.
- Purify the refolded His-VHL using a Ni-NTA affinity column.
- Perform size exclusion chromatography as a final polishing step to remove any remaining aggregates.
FAQs
Q1: Why is my purified VHL protein precipitating upon storage? A1: VHL is a marginally stable protein.[7] Precipitation upon storage is often due to aggregation. To improve stability, ensure you are purifying the VCB complex, as Elongins B and C are crucial for VHL stability. Store the purified protein at -80°C in small aliquots containing a cryoprotectant like 10-20% glycerol. Avoid repeated freeze-thaw cycles.
Q2: Can I purify functional VHL without its Elongin B and C binding partners? A2: While it is possible to express and purify VHL alone, the yield of soluble, correctly folded, and active protein is typically very low. VHL requires Elongins B and C for its stability and to form the functional E3 ligase complex.[7] For most applications, co-expression and purification of the VCB complex are highly recommended.[8]
Q3: My GST-VHL is not binding to the glutathione column. What could be the reason? A3: There are several potential reasons for poor binding. The GST tag may be inaccessible due to misfolding of the VHL fusion protein. Over-sonication during lysis can also denature the GST tag.[13] Ensure your lysis is gentle and that you are using appropriate binding buffer conditions (pH 6.5-8.0, low flow rate).[12]
Q4: I see multiple bands on my SDS-PAGE gel after purification. What are they? A4: Multiple bands could be due to protein degradation or co-purification of interacting proteins. The use of protease inhibitors and performing all steps at 4°C can minimize degradation.[13] The other bands could be E. coli proteins that have a non-specific affinity for the resin or are interacting with your VHL protein. An additional purification step, like ion-exchange or size exclusion chromatography, can improve purity.
Q5: What is the expected molecular weight of the VCB complex? A5: The approximate molecular weights of the individual components are: VHL (~24 kDa), Elongin B (~12 kDa), and Elongin C (~13 kDa). The assembled VCB complex will have a combined molecular weight of approximately 49 kDa. If you are using a tagged version (e.g., GST-VHL), the total size will be larger (e.g., ~75 kDa for GST-VCB).
Visualizations
Caption: Troubleshooting workflow for low VHL protein yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 3. [Expression, purification and binding activity analysis of von Hippel-Lindau (VHL)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Elongin BC complex prevents degradation of von Hippel-Lindau tumor suppressor gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 9. researchgate.net [researchgate.net]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biossusa.com [biossusa.com]
- 12. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
- 13. zellbio.eu [zellbio.eu]
- 14. mdanderson.org [mdanderson.org]
Technical Support Center: Validating VHL Substrate Specificity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at validating the specificity of von Hippel-Lindau (VHL) E3 ubiquitin ligase substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the VHL protein in the cell?
The von Hippel-Lindau (VHL) protein is a crucial component of the E3 ubiquitin ligase complex, specifically acting as the substrate recognition subunit.[1][2][3][4][5][6] This complex, which also includes elongin B, elongin C, cullin 2, and Rbx1, is known as the CRL2VHL complex.[1] Its primary role is to bind to specific protein substrates, leading to their polyubiquitination and subsequent degradation by the proteasome.[7] The most well-characterized substrates of VHL are the alpha subunits of the hypoxia-inducible factor (HIF) transcription factor, such as HIF-1α.[1][5][8][7][9]
Q2: How are potential new VHL substrates typically identified?
Potential VHL substrates are often identified through large-scale screening techniques. Multi-omics approaches, including transcriptome, proteome, and ubiquitome profiling, are powerful methods.[10][11] For instance, researchers can compare VHL-deficient cells (like the 786-O renal carcinoma cell line) with cells where VHL expression has been restored.[10][11] Proteins that are downregulated and/or show increased ubiquitination upon VHL re-expression are considered putative substrates.[10][11] Another method involves affinity purification-mass spectrometry (AP-MS) using tagged VHL as bait to pull down interacting proteins.
Q3: What are the essential steps to confirm a protein is a genuine VHL substrate?
Validating a putative VHL substrate requires a multi-faceted approach to demonstrate a direct and functional interaction. The key steps include:
-
Demonstrate Protein-Protein Interaction: Show a direct physical interaction between VHL and the substrate candidate, typically through co-immunoprecipitation (Co-IP) or pull-down assays.
-
In Vitro Ubiquitination: Reconstitute the ubiquitination process in a test tube to show that the VHL E3 ligase complex can directly ubiquitinate the substrate.[12][13]
-
VHL-Dependent Degradation in Cells: Confirm that the degradation of the substrate in a cellular context depends on the presence of functional VHL. This can be tested by observing substrate stabilization after VHL knockdown (using siRNA/shRNA) or knockout (using CRISPR/Cas9).[14]
-
Mutation Analysis: Show that mutations in VHL that disrupt its substrate-binding ability also prevent the degradation of the target protein.[3]
Experimental Protocols & Methodologies
Protocol 1: Co-Immunoprecipitation (Co-IP) for VHL-Substrate Interaction
This protocol is designed to determine if VHL and a putative substrate interact in a cellular environment.
Materials:
-
Cell lines expressing tagged versions of VHL or the substrate of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody specific to the tag (e.g., anti-Flag, anti-HA) or to the endogenous protein.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer).
-
Western blot equipment and reagents.
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation: Add the specific antibody to the clarified supernatant and incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluate by Western blotting using antibodies against both VHL and the putative substrate. A band for the substrate in the VHL IP lane (and vice-versa) indicates an interaction.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly tests the ability of the VHL complex to ubiquitinate a substrate.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), and ubiquitin.[3]
-
Purified VHL E3 ligase complex (reconstituted from recombinant VHL, Elongin B/C, Cul2, Rbx1).[12]
-
Purified recombinant substrate protein.
-
Ubiquitination reaction buffer (containing ATP).
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP, and the purified VHL complex in the reaction buffer.
-
Initiation: Add the purified substrate protein to the mixture to start the reaction.
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Resolve the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate. A ladder of higher molecular weight bands above the unmodified substrate indicates successful polyubiquitination.[12][15]
Troubleshooting Guides
Problem 1: High background or false positives in Co-IP/Pull-Down assays.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Run a negative control using a non-specific IgG antibody from the same species to ensure the interaction is specific. |
| Insufficient washing | Increase the number of wash steps (from 3 to 5) or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[16] |
| Proteins binding to beads | Pre-clear the cell lysate by incubating it with beads before adding the specific antibody. This removes proteins that non-specifically bind to the beads themselves. |
| Over-expression artifacts | If using transfected plasmids, titrate the amount of DNA to achieve lower, more physiological expression levels. Whenever possible, validate interactions using endogenous proteins. |
Problem 2: No substrate ubiquitination is detected in the in-vitro assay.
| Potential Cause | Recommended Solution |
| Inactive enzymes or complex | Test the activity of each component individually. Ensure the E1, E2, and VHL complex are functional. For example, test the VHL complex against a known substrate like HIF-1α.[12] |
| Substrate requires post-translational modification | The canonical VHL interaction requires hydroxylation of a proline residue on the substrate.[4][5] Ensure the substrate is appropriately modified if necessary, for example, by producing it in a suitable expression system or by in-vitro hydroxylation. |
| Incorrect E2 enzyme used | VHL functions with specific E2 enzymes, such as the UbcH5 family.[3] Verify you are using a compatible E2. |
| Degraded reagents | Ensure the ATP solution is fresh and all recombinant proteins have been stored correctly to prevent degradation. |
Problem 3: The putative substrate is ubiquitinated but not degraded by the proteasome.
| Potential Cause | Recommended Solution |
| Non-canonical ubiquitin chain linkage | VHL typically mediates K48-linked polyubiquitination for proteasomal degradation. Other linkages (e.g., K63) may mediate non-degradative signaling events. Use linkage-specific ubiquitin antibodies or mass spectrometry to determine the chain type. |
| Deubiquitinase (DUB) activity | The substrate may be rapidly deubiquitinated in the cell, counteracting VHL's activity. Treat cells with a broad-spectrum DUB inhibitor (e.g., PR-619) to see if degradation is enhanced. |
| Substrate is part of a larger, stable complex | The substrate may be protected from degradation when it is part of a larger protein complex. Investigate the substrate's binding partners and cellular localization. |
Visual Guides and Workflows
// Connections VHL -> ElonginC [label="binds"]; ElonginC -> ElonginB; ElonginC -> Cul2; Cul2 -> Rbx1; Rbx1 -> E2 [label="recruits"]; VHL -> HIF1a [label="recognizes\nhydroxylated Pro", color="#EA4335", fontcolor="#202124"];
E1 -> E2 [label="transfers Ub"]; E2 -> HIF1a [label="conjugates Ub"]; Ub -> E1 [style=dashed];
HIF1a -> Proteasome [label="poly-ubiquitinated\nsubstrate targeted", color="#EA4335", fontcolor="#202124"];
{rank=same; E1; E2;} {rank=same; VHL; ElonginC; ElonginB; Cul2; Rbx1;} } .dot Caption: The CRL2-VHL E3 ligase complex recognizes hydroxylated HIF-1α for ubiquitination.
// Nodes Start [label="Putative Substrate Identified\n(e.g., from Proteomics)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Confirm Interaction\n(Co-Immunoprecipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Test Direct Ubiquitination\n(In Vitro Ubiquitination Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Confirm VHL-Dependent Degradation\n(Knockdown/Knockout Studies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Is Degradation VHL-Dependent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End_True [label="Validated VHL Substrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_False [label="Not a Canonical Degradation Substrate\n(Investigate other functions)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Decision; Decision -> End_True [label="Yes"]; Decision -> End_False [label="No"]; } .dot Caption: A stepwise workflow for the validation of a putative VHL substrate.
// Nodes Start [label="High Background in Co-IP?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Is background also in\nIgG control lane?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Cause: Non-specific antibody binding.\nAction: Switch to a different or\nvalidated antibody.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Does pre-clearing lysate\nwith beads help?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Cause: Non-specific binding to beads.\nAction: Always pre-clear lysate.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check3 [label="Does increasing wash stringency help?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Cause: Weak, non-specific interactions.\nAction: Increase salt/detergent in\nwash buffer.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Fail [label="Consider alternative method\n(e.g., proximity ligation assay)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Check1 [label="Yes"]; Start -> End [label="No"]; Check1 -> Solution1 [label="No"]; Check1 -> Check2 [label="Yes"]; Solution1 -> End; Check2 -> Solution2 [label="Yes"]; Check2 -> Check3 [label="No"]; Solution2 -> End; Check3 -> Solution3 [label="Yes"]; Check3 -> End_Fail [label="No"]; Solution3 -> End; } .dot Caption: A decision tree for troubleshooting high background in Co-IP experiments.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of the von Hippel-Lindau tumor suppressor and heterochromatin protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. kmdbioscience.com [kmdbioscience.com]
addressing off-target effects of VHL inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Von Hippel-Lindau (VHL) inhibitors. Our goal is to help you address potential off-target effects and navigate common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with VHL inhibitors.
Issue 1: Unexpected Cell Viability/Toxicity Profile
Your experimental results show a different cell viability or toxicity profile than expected from the published literature for your VHL inhibitor.
-
Possible Cause 1: Off-Target Kinase Inhibition. Many VHL inhibitors have been reported to inhibit other proteins, particularly kinases, which can lead to unexpected effects on cell survival.
-
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad-panel kinase screen to identify potential off-target kinases inhibited by your compound at the concentration used in your viability assays.
-
Dose-Response Analysis: Conduct a dose-response curve for both your VHL inhibitor and a known potent inhibitor of the identified off-target kinase to compare their effects on cell viability.
-
Rescue Experiments: If an off-target kinase is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
-
Possible Cause 2: HIF-Independent Effects. The observed toxicity may not be mediated by the canonical VHL-HIF pathway.
-
Troubleshooting Steps:
-
HIF Knockout/Knockdown Cells: Test the inhibitor in cell lines where HIF-1α and/or HIF-2α have been knocked out or knocked down. A similar toxicity profile in these cells would suggest a HIF-independent mechanism.
-
Oxygen-Independent Conditions: Evaluate the inhibitor's effect under both normoxic (21% O2) and hypoxic (1% O2) conditions. HIF-independent effects are less likely to be influenced by oxygen levels.
-
Experimental Workflow: Investigating Unexpected Toxicity
Caption: Troubleshooting workflow for unexpected VHL inhibitor toxicity.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Your VHL inhibitor shows high potency in biochemical and cellular assays but poor efficacy in animal models.
-
Possible Cause 1: Poor Pharmacokinetic Properties. The compound may have low bioavailability, rapid metabolism, or poor tumor penetration.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct PK studies in the relevant animal model to determine the inhibitor's concentration in plasma and tumor tissue over time.
-
Formulation Optimization: Experiment with different drug formulations to improve solubility and bioavailability.
-
-
Possible Cause 2: Engagement of Off-Target in a Pro-survival Manner. The inhibitor might be engaging an off-target that promotes tumor survival in the more complex in vivo environment.
-
Troubleshooting Steps:
-
In Vivo Target Engagement Assays: Use techniques like positron emission tomography (PET) with a radiolabeled tracer or mass spectrometry of tumor biopsies to confirm target engagement in vivo.
-
In Vivo Off-Target Profiling: If possible, adapt in vitro off-target screening methods for in vivo use to identify unexpected interactions in the animal model.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for VHL inhibitors?
A1: While specific off-targets vary between chemical scaffolds, some commonly observed off-targets for VHL inhibitors include various kinases and other proteins with structurally similar binding pockets. It is crucial to perform unbiased screening to identify the specific off-targets for your compound of interest.
Q2: How can I distinguish between on-target and off-target effects in my cellular assays?
A2: A combination of genetic and chemical biology approaches is recommended.
-
Genetic Approaches:
-
VHL Knockout/Knockdown: The effect of an on-target VHL inhibitor should be significantly diminished in cells lacking VHL.
-
HIF Knockout/Knockdown: For effects mediated through the canonical pathway, the phenotype should be absent in cells lacking HIF-α subunits.
-
-
Chemical Biology Approaches:
-
Structurally Dissimilar Analogs: Synthesize and test structurally different analogs of your inhibitor that retain VHL inhibitory activity. If these analogs do not reproduce the effect, it is more likely to be an off-target effect of the original scaffold.
-
Competitive Displacement Assays: Use a known, highly specific VHL ligand to compete with your inhibitor. A loss of the observed effect upon competition suggests it is on-target.
-
Signaling Pathway: Canonical VHL-HIF Pathway
Caption: The canonical VHL-HIF signaling pathway under different oxygen conditions.
Q3: What are some key quantitative parameters to consider when evaluating off-target effects?
A3: It is essential to quantify and compare the potency of your inhibitor against its intended target (VHL) and any identified off-targets.
Table 1: Key Parameters for Off-Target Liability Assessment
| Parameter | Description | Importance |
| IC50 / Ki | The concentration of inhibitor required for 50% inhibition of the target/off-target, or the inhibition constant. | A lower value indicates higher potency. |
| Selectivity Ratio | The ratio of the IC50 for an off-target to the IC50 for the on-target (VHL). | A higher ratio indicates greater selectivity for the intended target. |
| Cellular Thermal Shift Assay (CETSA) Shift | The change in protein melting temperature upon ligand binding. | A significant thermal shift confirms direct engagement of the target/off-target in a cellular context. |
| p-value | The statistical significance of the observed effect. | A low p-value (e.g., < 0.05) indicates that the observed effect is unlikely to be due to random chance. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the VHL inhibitor at various concentrations or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble target protein (VHL) and suspected off-target proteins by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
challenges in clinical trials of VHL-targeted therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Von Hippel-Lindau (VHL)-targeted therapies. This resource provides troubleshooting guidance and answers to frequently asked questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of response to our HIF-2α inhibitor in our VHL-deficient cancer model. What are the potential mechanisms of resistance?
A1: Resistance to HIF-2α inhibitors in VHL-deficient models can be multifactorial. One key mechanism is the acquisition of secondary mutations in the HIF-2α gene (EPAS1), such as the "gatekeeper" mutation G323E, which can interfere with drug binding.[1][2] Another potential mechanism involves alterations in the HIF-1/ARNT complex.[1] Furthermore, preclinical models have shown that resistance can be associated with lower baseline levels of HIF-2α.[1] It is also important to consider that VHL loss alone may not be sufficient for sensitivity to certain VHL-based therapeutics like PROTACs; combined loss of VHL and HIF1A/ARNT has been implicated in resistance to the VHL-based degrader ARV-771 in some cancer cell lines.[3]
Q2: Our research involves the use of PROTACs that recruit the VHL E3 ligase. What are the known challenges in clinical trials with these agents?
A2: A significant challenge for PROTACs, including those that utilize VHL, is the potential for the emergence of resistance.[4] Tumor cells may develop mutations that allow them to escape VHL-mediated degradation.[5] From a drug development perspective, a major hurdle is the oral delivery of PROTACs, as their bifunctional nature often leads to properties unsuitable for oral administration in small molecule drugs.[4] While several oral PROTACs have entered clinical trials, bridging the gap in pharmacokinetic data between rodent models and higher species, including humans, remains a key challenge.[4]
Q3: What are the common toxicities observed in clinical trials of VHL-targeted therapies, and how are they managed?
A3: Common toxicities vary depending on the specific VHL-targeted therapy. For the HIF-2α inhibitor belzutifan, the most frequently reported treatment-related adverse events are anemia and fatigue.[6][7] Hypoxia is another notable toxicity associated with belzutifan, which can lead to dose reductions or treatment discontinuation.[8][9] Management of anemia may involve the use of erythropoietin-stimulating agents, while hypoxia may necessitate supplemental oxygen.[10] For tyrosine kinase inhibitors like pazopanib (B1684535), common side effects include fatigue, hypertension, and diarrhea, with some patients requiring dose reductions due to toxicity.[11][12]
Q4: How can we best select patients for clinical trials of VHL-targeted therapies to enrich for responders?
A4: Patient selection is critical for the success of clinical trials. For VHL disease, eligibility often requires a confirmed germline VHL alteration.[6][13] The use of biomarkers is an area of active research. While there are currently no predictive biomarkers in routine clinical practice for selecting therapies like HIF-2α inhibitors for all related cancers, enhanced selection of patients with VHL pathway alterations may be necessary to identify subgroups that are more likely to respond.[1] Circulating tumor DNA (ctDNA) is being investigated as a noninvasive biomarker to detect VHL mutations and potentially monitor treatment response in real-time.[14][15]
Troubleshooting Guides
Issue: Suboptimal efficacy of a HIF-2α inhibitor in a preclinical model.
| Possible Cause | Troubleshooting Steps |
| Acquired resistance mutation in EPAS1 (HIF-2α) | Sequence the EPAS1 gene in resistant clones to identify mutations like G323E. |
| Low baseline HIF-2α expression | Quantify HIF-2α protein levels in your model system before and after treatment. |
| Activation of bypass signaling pathways | Perform transcriptomic or proteomic analysis to identify upregulated pathways in resistant cells. |
Issue: High incidence of anemia in an animal model treated with a HIF-2α inhibitor.
| Possible Cause | Troubleshooting Steps |
| On-target effect of HIF-2α inhibition on erythropoietin production | Monitor hemoglobin levels regularly. Consider co-administration of an erythropoiesis-stimulating agent. |
| Off-target toxicity | Evaluate the specificity of your inhibitor. Test for effects on other hematopoietic lineages. |
Quantitative Data Summary
Table 1: Adverse Events in Belzutifan Clinical Trials (LITESPARK-004)
| Adverse Event | Any Grade (%) | Grade 3 (%) |
| Anemia | 89 | 11 |
| Fatigue | 66 | 5 |
| Dizziness | 25 | 0 |
| Nausea | 25 | 0 |
| Hypoxia | Not specified | 2 |
Data from the LITESPARK-004 study with a median follow-up of 49.8 months.[6]
Table 2: Efficacy of Belzutifan in VHL-Associated Tumors (LITESPARK-004)
| Tumor Type | Objective Response Rate (ORR) (%) |
| Renal Cell Carcinoma (RCC) | 70 |
| Central Nervous System (CNS) Hemangioblastomas | 50 |
| Pancreatic Neuroendocrine Tumors (pNETs) | 90 |
Data from the LITESPARK-004 trial with a median follow-up of 61.8 months.[13]
Table 3: Adverse Events in Pazopanib Phase II Trial in VHL Disease
| Adverse Event | Details |
| Most Common | Diarrhea (Grades 1 and 2) in 14 patients. |
| Dose Reductions | 12 patients to 600 mg, 6 patients to 400 mg daily. |
| Discontinuation due to Adverse Events | 8 patients, with 4 due to transaminitis. |
| Serious Adverse Event | One patient experienced a grade V CNS hemorrhage. |
Data from a phase II trial of pazopanib in 31 evaluable VHL patients.[16]
Experimental Protocols
1. Genome-Wide CRISPR-Cas9 Screening for Synthetic Lethality with VHL
This protocol outlines a strategy to identify genes that are synthetic lethal with the von Hippel-Lindau (VHL) tumor suppressor gene.
-
Cell Lines: Use isogenic pairs of clear cell renal cell carcinoma (ccRCC) cell lines that differ only in their VHL status (VHL-proficient and VHL-deficient).
-
Library: A genome-wide pooled sgRNA library is used. These libraries can be obtained from sources like Addgene.
-
Lentiviral Packaging: The sgRNA library is packaged into lentiviral particles.
-
Transduction: The VHL-proficient and VHL-deficient cell lines are transduced with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Screening: The transduced cells are cultured for a defined period. A negative selection screen is performed to identify sgRNAs that are depleted in the VHL-deficient cells compared to the VHL-proficient cells.
-
Sequencing and Analysis: Genomic DNA is isolated from the cell populations at the beginning and end of the screen. The sgRNA cassettes are amplified by PCR and sequenced using high-throughput sequencing. The relative abundance of each sgRNA is calculated, and statistical analysis is performed to identify sgRNAs that are significantly depleted in the VHL-deficient background, indicating a synthetic lethal interaction.[17][18][19][20]
2. Monitoring VHL Mutations in Circulating Tumor DNA (ctDNA)
This protocol describes a method for detecting and monitoring VHL mutations in the plasma of patients with ccRCC.
-
Sample Collection: Collect peripheral blood from patients in specialized tubes that preserve cell-free DNA (cfDNA).
-
cfDNA Extraction: Isolate cfDNA from the plasma using a commercially available kit.
-
Assay: A highly sensitive assay combining digital PCR and multiplex PCR-based targeted sequencing can be used to detect VHL mutations with a variant allele frequency (VAF) as low as <1.0%.
-
Data Analysis: The sequencing data is analyzed to identify specific VHL mutations and quantify their VAF in the cfDNA.
-
Serial Monitoring: For longitudinal studies, blood samples are collected at multiple time points (e.g., before and during treatment) to track changes in the VAF of VHL mutations, which may correlate with tumor response to therapy.[14]
Visualizations
Caption: VHL/HIF-2α signaling pathway and therapeutic intervention.
Caption: Mechanisms of resistance to HIF-2α inhibitors.
References
- 1. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma [mdpi.com]
- 2. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 6. onclive.com [onclive.com]
- 7. Belzutifan for von Hippel–Lindau Disease: Pancreatic Lesion Population of the Phase 2 LITESPARK-004 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Practical Guide for the Management of Toxicities Associated with Belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Arm Nonrandomized Phase II study of Pazopanib in Patients with von Hippel-Lindau Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. urotoday.com [urotoday.com]
- 14. Detection of von Hippel-Lindau gene mutation in circulating cell-free DNA for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. researchgate.net [researchgate.net]
- 17. VHL Synthetic Lethality Signatures Uncovered by Genotype-Specific CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadinstitute.org [broadinstitute.org]
- 19. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting VHL Gene Sequencing Data for Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Von Hippel-Lindau (VHL) gene sequencing data.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of a mutation in the VHL gene?
Mutations in the VHL tumor suppressor gene are associated with Von Hippel-Lindau disease, an autosomal dominant hereditary cancer syndrome.[1] This condition predisposes individuals to a variety of benign and malignant tumors, including hemangioblastomas of the central nervous system and retina, clear cell renal cell carcinoma (ccRCC), pheochromocytomas, and pancreatic neuroendocrine tumors.[1][2] The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets hypoxia-inducible factors (HIFs) for degradation in the presence of oxygen.[2] When pVHL is non-functional due to mutation, HIFs accumulate, leading to the transcription of genes that promote cell growth, proliferation, and angiogenesis, ultimately driving tumor formation.[2]
Q2: What are the different types of mutations found in the VHL gene and how do they correlate with disease phenotype?
VHL mutations can be broadly categorized as:
-
Missense mutations: Single nucleotide changes that result in a different amino acid. These are the most common type of mutation.[1]
-
Nonsense mutations: A premature stop codon is introduced, leading to a truncated protein.
-
Frameshift mutations: Insertions or deletions of nucleotides that are not a multiple of three, altering the reading frame and typically resulting in a premature stop codon.
-
Splice site mutations: Alterations in the DNA sequence that disrupt proper splicing of the VHL mRNA.
-
Large deletions/duplications: Removal or duplication of a large segment of the gene, including one or more exons.
Genotype-phenotype correlations have been observed in VHL disease.[3] For instance, certain missense mutations are associated with VHL Type 2, which has a high risk of pheochromocytoma, while protein-truncating mutations are often linked to VHL Type 1, characterized by a low risk of pheochromocytoma.[3]
Q3: How are VHL gene variants classified according to ACMG/AMP guidelines?
The American College of Medical Genetics and Genomics (ACMG) and the Association for Molecular Pathology (AMP) have established guidelines for the interpretation of sequence variants. The Clinical Genome Resource (ClinGen) has a dedicated VHL Variant Curation Expert Panel (VCEP) that has adapted these guidelines specifically for the VHL gene.[4] This involves a rigorous process of evaluating various lines of evidence, including population data, computational and predictive data, functional data, and segregation data. The ClinGen VHL VCEP has made specific modifications to eight evidence codes (PVS1, PS3, PS4, PM1, BS2, BS3, BS4, BP5) to improve the accuracy of VHL variant classification.[4] The final classification of a variant is either pathogenic, likely pathogenic, uncertain significance, likely benign, or benign.
Q4: What are some common challenges in interpreting VHL sequencing data?
Common challenges include:
-
Variants of Uncertain Significance (VUS): A VUS is a variant for which there is insufficient evidence to classify it as either pathogenic or benign. Further functional studies or segregation analysis in affected families may be required to resolve a VUS.
-
Mosaicism: The presence of a VHL mutation in only a subset of an individual's cells. Mosaicism can be difficult to detect with standard Sanger sequencing if the mutant allele frequency is low. Next-generation sequencing (NGS) with deep coverage is a more sensitive method for detecting mosaicism.[5]
-
Allelic Dropout: Failure of one allele to amplify during PCR, which can lead to a false-negative result, especially in cases of heterozygous mutations. This can be caused by polymorphisms in primer binding sites.
-
Complex Rearrangements: Large deletions, duplications, or inversions may not be detected by standard sequencing methods and may require techniques like multiplex ligation-dependent probe amplification (MLPA) or chromosomal microarray.
Troubleshooting Guides
Sanger Sequencing
| Issue | Possible Cause | Recommended Solution |
| No PCR product or weak amplification | Poor DNA quality or quantity. | Quantify and assess the purity of the DNA template. Use 10-50 ng of high-quality genomic DNA. |
| PCR inhibitors present in the DNA sample. | Re-purify the DNA sample or use a PCR master mix with enhanced inhibitor tolerance. | |
| Suboptimal PCR conditions (annealing temperature, extension time). | Optimize the PCR cycling parameters, particularly the annealing temperature, using a temperature gradient. | |
| Noisy sequencing electropherogram | Poor quality of the PCR product (e.g., multiple bands, primer-dimers). | Optimize PCR to obtain a single, clean product. Gel purify the PCR product before sequencing. |
| Insufficient template or primer concentration in the sequencing reaction. | Quantify the purified PCR product and use the recommended amount for the sequencing reaction. Ensure primer concentration is optimal. | |
| Contamination of the sequencing reaction. | Use filter tips and maintain a clean working environment to prevent contamination. | |
| Allelic dropout (one allele not visible in a heterozygote) | A polymorphism in the primer binding site preventing amplification of one allele. | Design alternative primers that avoid the polymorphic region. |
Next-Generation Sequencing (NGS)
| Issue | Possible Cause | Recommended Solution |
| Low library yield | Insufficient or poor-quality input DNA. | Start with the recommended amount of high-quality DNA. For low-input samples, consider a low-input library preparation kit. |
| Inefficient adapter ligation. | Ensure accurate quantification of DNA and adapters. Optimize the ligation reaction conditions. | |
| High percentage of adapter-dimers | Suboptimal ratio of DNA insert to adapters. | Titrate the adapter concentration to find the optimal ratio for your input DNA amount. Perform size selection after ligation to remove adapter-dimers. |
| Uneven coverage across the VHL gene | GC-rich or GC-poor regions are difficult to amplify and sequence. | Use a polymerase with high fidelity and processivity that performs well across a range of GC content. Optimize library preparation protocols to minimize amplification bias. |
| Inefficient capture in targeted sequencing panels. | Ensure the capture probes for the VHL gene are well-designed and optimized. | |
| Difficulty in detecting large deletions/duplications | Standard short-read NGS is not well-suited for detecting large structural variants. | Use bioinformatics tools specifically designed for copy number variation (CNV) analysis from NGS data. Confirm potential large deletions/duplications with an orthogonal method like MLPA or qPCR. |
Data Presentation
Table 1: Common Pathogenic VHL Mutations and Associated Phenotypes
| Codon Change | Nucleotide Change | Mutation Type | Associated Phenotype (VHL Type) | Tumor Risk Profile |
| p.Ser65Leu | c.194C>T | Missense | Type 1 | High risk for renal cell carcinoma and hemangioblastoma; low risk for pheochromocytoma. |
| p.Ser65Trp | c.194C>G | Missense | Type 1 | High risk for renal cell carcinoma and hemangioblastoma; low risk for pheochromocytoma. |
| p.Asn90Ile | c.269A>T | Missense | Type 2A/2B | Increased risk for pheochromocytoma. |
| p.Cys162Trp | c.486C>G | Missense | Type 2A | High risk for pheochromocytoma. |
| p.Arg167Gln | c.500G>A | Missense | Type 2B | High risk for pheochromocytoma and renal cell carcinoma. |
| p.Arg167Trp | c.500G>T | Missense | Type 2B | High risk for pheochromocytoma and renal cell carcinoma. |
| - | - | Large Deletion | Type 1 | High risk for renal cell carcinoma and hemangioblastoma; low risk for pheochromocytoma. |
| - | - | Nonsense/Frameshift | Type 1 | High risk for renal cell carcinoma and hemangioblastoma; low risk for pheochromocytoma. |
Data compiled from various sources, including published literature and mutation databases.[1] Phenotypic associations can be variable.
Experimental Protocols
Experimental Protocol 1: Sanger Sequencing of the VHL Gene
-
Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard commercial kit. Assess DNA quality and quantity using a spectrophotometer or fluorometer.
-
PCR Amplification:
-
Design primers to amplify the three exons and flanking intronic regions of the VHL gene.
-
Set up a 25 µL PCR reaction containing: 10-50 ng genomic DNA, 10 pmol of each forward and reverse primer, 1X PCR buffer, 200 µM dNTPs, and 1 unit of a high-fidelity DNA polymerase.
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes; 35 cycles of 95°C for 30 seconds, 58-62°C (optimized for each primer pair) for 30 seconds, and 72°C for 1 minute; and a final extension at 72°C for 7 minutes.
-
-
PCR Product Purification:
-
Analyze the PCR products on a 1.5% agarose (B213101) gel to confirm successful amplification of a single product of the expected size.
-
Purify the PCR products using a commercial PCR purification kit or enzymatic cleanup to remove excess primers and dNTPs.
-
-
Cycle Sequencing:
-
Set up cycle sequencing reactions using a commercial sequencing kit (e.g., BigDye™ Terminator). Each reaction should contain the purified PCR product, a sequencing primer (either forward or reverse), and the sequencing master mix.
-
Perform cycle sequencing according to the manufacturer's protocol.
-
-
Sequencing Product Cleanup: Remove unincorporated dye terminators from the sequencing products using a commercial cleanup kit or ethanol (B145695) precipitation.
-
Capillary Electrophoresis: Resuspend the purified sequencing products in highly deionized formamide (B127407) and run on an automated capillary electrophoresis DNA sequencer.
-
Data Analysis: Analyze the resulting electropherograms using sequencing analysis software. Compare the patient sequence to the VHL reference sequence (NM_000551.4) to identify any variants.
Experimental Protocol 2: Targeted Next-Generation Sequencing (NGS) of the VHL Gene
-
Library Preparation:
-
DNA Fragmentation: Fragment 50-200 ng of genomic DNA to an average size of 200-400 bp using enzymatic or mechanical methods.
-
End Repair and A-tailing: Perform end-repair to create blunt ends and then add a single 'A' nucleotide to the 3' ends of the DNA fragments.
-
Adapter Ligation: Ligate NGS adapters with unique barcodes to the A-tailed DNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR for a limited number of cycles (e.g., 8-12 cycles) to enrich for fragments with adapters on both ends.
-
Library Quantification and Quality Control: Quantify the library using a fluorometric method and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Target Enrichment (Hybridization Capture):
-
Pool multiple indexed libraries.
-
Hybridize the pooled libraries with biotinylated capture probes specific for the coding regions and splice junctions of the VHL gene.
-
Capture the probe-hybridized library fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specifically bound fragments.
-
Amplify the captured library using PCR.
-
-
Sequencing:
-
Quantify the final enriched library and pool with other libraries for sequencing.
-
Perform sequencing on an Illumina platform (e.g., MiSeq, NextSeq) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to the human reference genome (hg19 or hg38) using an aligner such as BWA.
-
Variant Calling: Use a variant caller like GATK to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Variant Annotation: Annotate the called variants with information such as gene name, transcript, protein change, and population frequencies from databases like gnomAD.
-
Copy Number Variation (CNV) Analysis: Use tools that analyze read depth to detect potential large deletions or duplications.
-
Experimental Protocol 3: In Vitro HIF-α Ubiquitination Assay
This assay assesses the ability of wild-type and mutant pVHL to mediate the ubiquitination of HIF-α.
-
Protein Expression and Purification:
-
Express and purify recombinant wild-type and mutant VHL-Elongin B-Elongin C (VBC) complexes.
-
Express and purify recombinant HIF-1α substrate (specifically the oxygen-dependent degradation domain).
-
-
In Vitro Ubiquitination Reaction:
-
Set up a 20 µL reaction containing:
-
1X Ubiquitination Buffer
-
100 nM E1 ubiquitin-activating enzyme
-
500 nM E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
5 µM Ubiquitin
-
1 µM recombinant HIF-1α substrate
-
500 nM recombinant VBC complex (wild-type or mutant)
-
2 mM ATP
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Western Blot Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HIF-1α.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the ubiquitinated HIF-1α ladder (a series of higher molecular weight bands) using a chemiluminescence detection system.
-
-
Interpretation: A functional VBC complex will result in a clear ladder of ubiquitinated HIF-1α bands. A loss-of-function VHL mutant will show a significant reduction or absence of this ladder compared to the wild-type control.
Mandatory Visualization
Caption: VHL/HIF Signaling Pathway in Normoxia and Hypoxia/VHL Mutation.
References
- 1. Frequent Mutations of VHL Gene and the Clinical Phenotypes in the Largest Chinese Cohort With Von Hippel–Lindau Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel-Lindau Disease (PDQ®) - NCI [cancer.gov]
- 3. Von Hippel-Lindau Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multi-Platform Curation in the Development of ACMG/AMP Specifications for Von Hippel Lindau (VHL) Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VHL mosaicism can be detected by clinical next-generation sequencing and is not restricted to patients with a mild phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for VHL Interactome Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the von Hippel-Lindau (VHL) interactome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting my bait protein (VHL) after immunoprecipitation (IP). What could be the issue?
A: This is a common issue that can stem from several factors:
-
Low Protein Expression: The endogenous expression level of VHL in your chosen cell line might be too low for detection. Solution: Confirm VHL expression with a Western blot of the input lysate. If expression is low, consider transiently overexpressing a tagged version of VHL (e.g., FLAG-VHL or GST-VHL).[1][2][3]
-
Inefficient Cell Lysis: Incomplete cell lysis, especially of the nucleus, can result in poor recovery of VHL. Solution: Ensure your lysis buffer is appropriate for your experimental goals. While RIPA buffer is effective for whole-cell extracts, a less stringent buffer like a Tris-based buffer with NP-40 is often recommended for Co-IP to preserve protein-protein interactions.[1][3] Sonication is crucial to ensure nuclear rupture and shear DNA, which can increase protein recovery.[3]
-
Poor Antibody-Bead Conjugation: The antibody may not be efficiently binding to the Protein A/G beads. Solution: Ensure the antibody isotype is compatible with the type of beads you are using.[4]
-
Protein Degradation: VHL may be degrading during the sample preparation process. Solution: Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the procedure to prevent degradation.[5]
Q2: My VHL bait is pulled down successfully, but I'm not detecting any interacting proteins (prey). Why?
A: This suggests that the interaction is either not occurring or is being disrupted during the experiment.
-
Interaction Disrupted by Lysis Buffer: The detergents in your lysis buffer may be too harsh, disrupting the protein-protein interactions. Solution: Start with a gentle lysis buffer (e.g., Non-denaturing lysis buffer). You may need to empirically optimize the detergent and salt concentrations.[3]
-
Weak or Transient Interactions: The interaction between VHL and its partner may be weak or transient, making it difficult to capture. Solution: Consider cross-linking your proteins in vivo before cell lysis. This can stabilize weak interactions, but be aware that it can also lead to the identification of non-specific interactors.
-
Washing Steps are Too Stringent: Overly harsh washing steps can strip away true interactors. Solution: Reduce the number of washes or the detergent/salt concentration in the wash buffer.[6]
-
Epitope Masking: The tag on your VHL protein or the antibody binding site could be sterically hindering the interaction with other proteins. Solution: If possible, try tagging the VHL protein at a different terminus (N- vs. C-terminus) or use a different tag altogether.
Q3: I have a high background with many non-specific proteins binding to my beads. How can I reduce this?
A: High background can obscure the identification of true interactors.
-
Insufficient Blocking: The beads may have unoccupied sites that non-specifically bind proteins from the lysate. Solution: Pre-block the beads with a protein solution like Bovine Serum Albumin (BSA) before adding the cell lysate.[4][5]
-
Inadequate Washing: Insufficient washing may not remove all non-specifically bound proteins. Solution: Increase the number of washes or the stringency of the wash buffer by moderately increasing the detergent and/or salt concentration.[5]
-
Antibody Contamination: The heavy and light chains of the IP antibody can be eluted with the sample and appear as prominent bands on a gel or be detected by mass spectrometry. Solution: Covalently cross-link the antibody to the beads before the IP. Alternatively, use antibodies specifically designed for IP-MS applications.
-
Use a Negative Control: A crucial control is to perform a parallel IP with a non-specific IgG antibody of the same isotype. Proteins identified in this control are likely non-specific binders.
Quantitative Data from VHL Interactome Studies
Quantitative proteomics allows for the distinction between specific interactors and non-specific contaminants by analyzing protein abundance ratios between the VHL immunoprecipitate and a control.[1]
Table 1: Partial List of FLAG-VHL30 Interacting Proteins
| Protein Category | Protein | Relative Abundance |
| VHL E3 Complex | VHL | 23 |
| Elongin B | 40 | |
| This table summarizes data from a study where FLAG-VHL30 was expressed in 293T cells. The relative abundance indicates the enrichment of the protein in the FLAG-VHL30 immunoprecipitate compared to a control.[1] |
Table 2: Partial List of FLAG-VHL19 Interacting Proteins
| Protein Category | Protein | Relative Abundance |
| VHL E3 Complex | VHL | 18 |
| Elongin B | 23 | |
| Elongin C | 21 | |
| Cullin 2 | 13 | |
| This table shows data for the shorter VHL19 isoform, highlighting its participation in the core E3 ligase complex.[1] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of FLAG-tagged VHL
This protocol is adapted from methodologies used for proteomic analysis of the VHL interactome.[1]
-
Cell Culture and Transfection: Culture human embryonic kidney 293T cells and transfect them with a plasmid expressing FLAG-tagged VHL (or an empty FLAG vector as a control).
-
Cell Lysis: 48 hours post-transfection, lyse the cells in a non-denaturing TNE buffer (10 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with anti-FLAG antibody-conjugated beads for several hours to overnight at 4°C with gentle rotation.
-
Wash the beads three to five times with the TNE buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound protein complexes from the beads using a competitive elution with FLAG peptide. This method is gentler than pH-based elution and better preserves complex integrity.[1]
-
Sample Preparation for Mass Spectrometry:
-
The eluted sample can be run on an SDS-PAGE gel for visualization (e.g., by silver staining) or processed directly for mass spectrometry.
-
For MS analysis, proteins are typically reduced, alkylated, and digested with trypsin.
-
Protocol 2: Quantitative Mass Spectrometry using ICAT
Isotope-Coded Affinity Tag (ICAT) labeling is a quantitative proteomics technique used to compare protein abundances between two samples.[1]
-
Sample Labeling: Label the immunoprecipitate from FLAG-VHL expressing cells with the "light" ICAT reagent and the control immunoprecipitate (from empty vector cells) with the "heavy" ICAT reagent.[1]
-
Combine and Digest: Combine the two labeled samples, and then digest the protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: During data analysis, the relative abundance of a given peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic pairs. Peptides that are significantly enriched in the "light" sample represent potential VHL-interacting proteins.[1]
Visualizations: Pathways and Workflows
Caption: VHL-HIF signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for VHL interactome analysis by Co-IP-MS.
Caption: ARF disrupts the VHL30 E3 ligase complex, promoting VHL30-PRMT3 interaction.[1]
References
- 1. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction of the von Hippel-Lindau tumor suppressor and heterochromatin protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
controlling for hypoxia-independent effects in VHL studies
Navigating the Hypoxia-Independent Functions of the Von Hippel-Lindau Protein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the hypoxia-independent roles of the Von Hippel-Lindau (VHL) protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary hypoxia-independent functions of VHL?
A1: While the best-known function of the VHL protein (pVHL) is to target Hypoxia-Inducible Factors (HIFs) for degradation under normoxic conditions, it possesses several critical functions independent of this pathway.[1][2][3][4] These include:
-
Extracellular Matrix (ECM) Assembly: pVHL is essential for the proper deposition and assembly of the fibronectin matrix.
-
Microtubule Stability: pVHL associates with and stabilizes microtubules, influencing cellular structure and dynamics.[2]
-
Primary Cilium Formation: pVHL is required for the formation and maintenance of the primary cilium, a key sensory organelle.[4]
-
Regulation of Apoptosis and Senescence: pVHL can influence cell survival and aging pathways independently of HIF.[2]
-
Control of Protein Stability: pVHL can target other proteins for degradation besides HIFs and regulate the stability of proteins like Jade-1.[4]
Q2: How can I experimentally distinguish between HIF-dependent and HIF-independent effects of VHL?
A2: Several experimental strategies can be employed:
-
Genetic Complementation: Use VHL-deficient cell lines (e.g., 786-O renal carcinoma cells) and reintroduce either wild-type VHL or VHL mutants that are specifically deficient in HIF binding but retain other functions.
-
HIF Knockdown: In VHL-deficient cells where HIF is constitutively active, use siRNA or shRNA to knock down HIF1α and/or HIF2α.[5][6][7][8] If the phenotype of interest persists after HIF knockdown, it is likely HIF-independent.
-
Pharmacological Inhibition: Utilize specific inhibitors of the HIF pathway. If the cellular effect of VHL loss is not reversed by these inhibitors, it points towards a HIF-independent mechanism.
-
Comparative Analysis: Compare the phenotype of VHL-deficient cells with that of cells where HIF is stabilized by other means (e.g., hypoxia, prolyl hydroxylase inhibitors) to see if the effects are congruent.
Q3: My co-immunoprecipitation (Co-IP) experiment with VHL is showing high background or no interaction. What could be wrong?
A3: Co-IP experiments with VHL can be challenging. Here are some common issues and solutions:
-
High Background: This can be due to non-specific binding of proteins to the beads or antibody. To mitigate this, pre-clear your lysate with beads before adding the specific antibody, increase the stringency of your wash buffers (e.g., by increasing salt concentration), and ensure you are using a high-quality, specific antibody.
-
No Interaction Detected: This could be due to several factors: the interaction may be transient or weak, the lysis buffer may be too harsh and disrupting the interaction, or the antibody's epitope might be masked.[9] Consider using a milder lysis buffer (e.g., one without harsh detergents like SDS) and performing in vivo crosslinking to stabilize protein complexes before lysis.[10] Also, ensure your protein of interest is expressed at detectable levels in your input lysate.[9]
-
Antibody Issues: The choice of antibody is critical. Polyclonal antibodies often work better for IP than monoclonal antibodies as they can recognize multiple epitopes.[10] Ensure your antibody is validated for IP applications.
Troubleshooting Guides
Troubleshooting Extracellular Matrix (ECM) Deposition Assays
| Problem | Possible Cause | Suggested Solution |
| Weak or no fibronectin staining | Insufficient cell density or incubation time. | Ensure cells are confluent and have been cultured for at least 5-7 days to allow for matrix deposition. |
| Primary antibody not optimal. | Use a well-validated anti-fibronectin antibody at the recommended dilution. Perform a titration experiment to find the optimal concentration. | |
| Fixation/permeabilization issue. | Ensure proper fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100) to allow antibody access. | |
| High background fluorescence | Incomplete blocking. | Block with a suitable agent (e.g., 5% BSA or serum from the secondary antibody host species) for at least 1 hour. |
| Secondary antibody non-specific binding. | Include a control with only the secondary antibody to check for non-specific binding. Use a secondary antibody that is pre-adsorbed against the species of your sample. |
Troubleshooting Primary Cilium Formation Assays
| Problem | Possible Cause | Suggested Solution |
| No cilia observed | Cells are not in the correct cell cycle stage. | Cilia are typically present in quiescent (G0) cells. Serum-starve the cells for 24-48 hours to induce quiescence before fixation. |
| Inappropriate cell density. | Plate cells at a density that allows them to reach confluence but not overgrow, as this can inhibit ciliogenesis. | |
| Antibody for cilia marker not working. | Use a validated antibody for a cilia marker like acetylated α-tubulin. | |
| Difficulty distinguishing cilia from other microtubule structures | Suboptimal imaging conditions. | Use a high-resolution confocal microscope. Co-stain with a basal body marker (e.g., γ-tubulin) to identify the base of the cilium.[11][12] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of HIF1α and HIF2α in VHL-Deficient Renal Carcinoma Cells
This protocol describes the transient knockdown of HIF1α and HIF2α in a VHL-deficient cell line, such as 786-O, to study HIF-independent VHL functions.
Materials:
-
VHL-deficient renal carcinoma cells (e.g., 786-O)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting HIF1α, HIF2α, and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 60-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, harvest the cells and assess knockdown efficiency and the effect on your phenotype of interest using qRT-PCR, Western blotting, or other relevant assays.
Quantitative Data Summary:
| Target | siRNA Concentration | Typical Knockdown Efficiency |
| HIF1α | 50 nM | 70-90% |
| HIF2α | 50 nM | 70-90% |
Protocol 2: Immunofluorescence Staining for Fibronectin Matrix Assembly
This protocol is for visualizing the extracellular fibronectin matrix in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: anti-fibronectin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the coverslips three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-fibronectin antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the fibronectin matrix using a fluorescence or confocal microscope.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the effect of VHL on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Microplate reader capable of fluorescence detection at 37°C
-
Recombinant VHL protein (optional, for direct effect studies)
-
Nocodazole (B1683961) (inhibitor control, typical concentration range 4-400 nM)[13][14][15]
-
Paclitaxel (promoter control)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing polymerization buffer, GTP, and the fluorescent reporter dye.
-
Addition of Tubulin: Add purified tubulin to the reaction mix.
-
Addition of Test Substance: If testing the direct effect of pVHL, add the recombinant protein. Add control substances (nocodazole, paclitaxel, or buffer) to respective wells of a 96-well plate.
-
Initiation of Polymerization: Transfer the tubulin reaction mix to the wells of the pre-warmed 96-well plate.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve indicates tubulin polymerization. Compare the curves from different conditions to assess the effect of VHL.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Decision tree for determining HIF dependency.
Caption: Workflow for ECM fibronectin analysis.
Caption: VHL's dual signaling roles.
References
- 1. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD70-Targeted Micelles Enhance HIF2α siRNA Delivery and Inhibit Oncogenic Functions in Patient-Derived Clear Cell Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 7. A First-in-Human Phase 1 Study of a Tumor-Directed RNA-Interference Drug against HIF2α in Patients with Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD70-Targeted Micelles Enhance HIF2α siRNA Delivery and Inhibit Oncogenic Functions in Patient-Derived Clear Cell Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. proteinguru.com [proteinguru.com]
- 11. Simple Detection of Primary Cilia by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 13. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Novel Substrates of the VHL E3 Ligase: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of novel substrates for the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical step in understanding its diverse cellular roles and developing targeted therapeutics. This guide provides an objective comparison of key experimental methodologies for validating VHL substrates, complete with supporting data, detailed protocols, and visual workflows to facilitate robust experimental design and interpretation.
The VHL protein is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] This complex targets proteins for ubiquitination and subsequent proteasomal degradation.[3][4] The most well-characterized substrate of VHL is Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of the cellular response to low oxygen levels.[3][5][6] However, a growing body of evidence suggests that VHL has a broader range of substrates, implicating it in various cellular processes beyond oxygen sensing.[1][7] The identification and validation of these novel substrates are crucial for a comprehensive understanding of VHL's tumor suppressor functions and for the development of new therapeutic strategies.[8][9]
Comparative Analysis of Key Validation Methodologies
The validation of a putative VHL substrate requires a multi-faceted approach, employing a combination of techniques to demonstrate a direct interaction, VHL-dependent ubiquitination, and subsequent degradation. The choice of methodology depends on the specific research question, available resources, and the nature of the substrate.
| Methodology | Principle | Advantages | Limitations |
| Co-Immunoprecipitation (Co-IP) & Western Blot | Detects the in vivo interaction between VHL and a putative substrate by using an antibody to pull down VHL and then probing for the presence of the substrate.[10][11] | Relatively straightforward and well-established technique to demonstrate in vivo association.[10] | Does not prove a direct interaction; may pull down indirect binding partners within a larger complex. Potential for high background.[10] |
| In Vitro Ubiquitination Assay | Reconstitutes the ubiquitination cascade in a cell-free system to directly assess the ability of the VHL complex to ubiquitinate a substrate.[12][13][14] | Provides direct evidence of substrate ubiquitination by the VHL E3 ligase complex.[12] Allows for the study of specific components of the ubiquitination machinery. | Requires purified recombinant proteins, which can be challenging to produce. May not fully recapitulate the cellular environment.[9] |
| Cycloheximide (B1669411) (CHX) Chase Assay | Measures the stability of a protein by inhibiting new protein synthesis with cycloheximide and observing its degradation over time.[15][16][17] | Provides a quantitative measure of protein half-life and demonstrates VHL-dependent degradation when comparing wild-type and VHL-deficient cells.[15] | Indirectly assesses the role of VHL; other degradation pathways could be involved. CHX can have cytotoxic effects.[18] |
| Proximity Ligation Assay (PLA) | Detects the close proximity of VHL and a substrate in situ, providing spatial information about their interaction within the cell.[10] | High sensitivity and specificity for detecting protein-protein interactions in their native cellular context.[10] | Technically demanding to optimize and requires specific, high-quality primary antibodies.[10] |
| Quantitative Proteomics | Systematically identifies and quantifies changes in the proteome or ubiquitome upon VHL expression or inhibition to discover potential substrates on a large scale.[7][19][20] | Unbiased, high-throughput approach for novel substrate discovery.[20] | Requires specialized equipment and bioinformatics expertise. Hits require extensive validation by other methods.[9] |
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in VHL-mediated protein degradation and the experimental logic for substrate validation, the following diagrams are provided.
Caption: VHL signaling pathway in normoxia and hypoxia.
Caption: Experimental workflow for validating a novel VHL substrate.
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP)
Objective: To determine if the VHL protein and a putative substrate interact in vivo.
Materials:
-
Cell line expressing endogenous or tagged VHL and the substrate of interest.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[21]
-
Antibody against VHL or the tagged protein.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer without protease inhibitors.
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Co-IP Lysis Buffer for 30 minutes on ice.[22]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
Pre-clearing (Optional): Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[21]
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[22]
-
Complex Capture: Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with Wash Buffer.[21]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.[11]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the putative substrate and VHL.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To directly assess the ubiquitination of a substrate by the VHL E3 ligase complex in a controlled, cell-free environment.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D/E2-25K), and ubiquitin.
-
Recombinant, purified VHL complex (VHL, Elongin B, Elongin C, Cul2, Rbx1).[12]
-
Purified recombinant substrate protein.
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 2 mM DTT.[14]
-
SDS-PAGE sample buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and the VHL complex in the Ubiquitination Reaction Buffer.
-
Substrate Addition: Add the purified substrate protein to the reaction mixture.
-
Initiate Reaction: Add ATP to start the reaction and incubate at 37°C for 1-2 hours.[13]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot, probing with an antibody against the substrate. A high molecular weight smear or ladder of bands indicates polyubiquitination.[10]
Protocol 3: Cycloheximide (CHX) Chase Assay
Objective: To measure the half-life of a putative VHL substrate and determine if its degradation is VHL-dependent.
Materials:
-
Cell lines with and without functional VHL (e.g., RCC4-VHL and RCC4-vector).
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO).[16]
-
Complete cell culture medium.
-
Lysis buffer (e.g., RIPA buffer).
-
Protein quantification assay (e.g., BCA).
Procedure:
-
Cell Seeding: Plate an equal number of VHL-positive and VHL-negative cells and allow them to adhere overnight.
-
CHX Treatment: Treat the cells with CHX at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[18][23]
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).[18]
-
Protein Extraction: Lyse the cells at each time point and quantify the total protein concentration.
-
Western Blot Analysis: Analyze equal amounts of protein from each time point by SDS-PAGE and Western blot. Probe for the substrate of interest and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities of the substrate at each time point and normalize to the loading control. Plot the protein levels over time to determine the half-life. A faster degradation rate in VHL-positive cells compared to VHL-negative cells indicates VHL-dependent degradation.[15]
Conclusion
The validation of novel VHL substrates is a complex but essential process that expands our understanding of this critical tumor suppressor. A combination of in vivo interaction studies, direct in vitro ubiquitination assays, and cellular degradation assays provides the most compelling evidence for a bona fide substrate. The methodologies and protocols outlined in this guide offer a robust framework for researchers to confidently identify and characterize new players in the VHL signaling network, paving the way for innovative therapeutic interventions.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor underlies von Hippel-Lindau disease stigmata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. The contribution of VHL substrate binding and HIF1-alpha to the phenotype of VHL loss in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. assaygenie.com [assaygenie.com]
- 23. scispace.com [scispace.com]
A Comparative Guide to the Functional Analysis of VHL Isoforms: pVHL19 and pVHL30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two major isoforms of the von Hippel-Lindau tumor suppressor protein, pVHL30 and pVHL19. Understanding the distinct and overlapping functions of these isoforms is critical for research into VHL-associated diseases and the development of targeted therapeutics. This document outlines their key functional differences, supported by experimental data, and provides detailed protocols for relevant assays.
Introduction to pVHL Isoforms
The von Hippel-Lindau (VHL) gene encodes two primary protein isoforms through alternative translation initiation sites: the full-length 213-amino acid protein, pVHL30 (approximately 30 kDa), and a shorter 160-amino acid isoform, pVHL19 (approximately 19 kDa).[1][2][3][4] pVHL19 lacks the N-terminal 53 amino acids present in pVHL30.[5] Both isoforms are recognized as tumor suppressors and are crucial components of the VCB (pVHL-Elongin C-Elongin B) E3 ubiquitin ligase complex.[6][7][8] This complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[5][9][10]
Core Functional Comparison
While both pVHL30 and pVHL19 participate in the degradation of HIF-1α, emerging evidence suggests they possess distinct characteristics in terms of subcellular localization and protein-protein interactions, which may lead to specialized functions.
Data Presentation: A Comparative Overview
Table 1: General Properties and Subcellular Localization of pVHL Isoforms
| Feature | pVHL30 | pVHL19 | References |
| Amino Acid Length | 213 | 160 | [1][2][3][4] |
| N-terminal Domain (aa 1-53) | Present | Absent | [5] |
| Primary Subcellular Localization | Predominantly Cytoplasmic | Equally distributed between Nucleus and Cytoplasm | [1][2][3] |
| Membrane Association | Minor association with cell membranes | Not found in association with membranes | [1][3] |
Table 2: Functional and Interactional Differences
| Function/Interaction | pVHL30 | pVHL19 | References |
| HIF-1α Degradation | Active | Active | [2][11] |
| Binding to Elongin B/C and Cullin 2 | Yes | Yes | [2][12][13][14] |
| Interaction with p14ARF | Yes | No | [15] |
| Homodimerization | Low tendency | High tendency | [15] |
| Tumor Suppressor Activity | Yes | Yes | [11] |
Signaling Pathways and Molecular Interactions
The canonical function of both pVHL isoforms is their role as the substrate recognition subunit of the VCB-Cul2 E3 ubiquitin ligase complex, which targets HIF-1α for degradation.
Caption: pVHL-Mediated HIF-1α Degradation Pathway.
The differential subcellular localization of pVHL30 and pVHL19, along with isoform-specific interactions, suggests that they may have distinct roles in cellular regulation beyond HIF-1α degradation. For instance, the interaction of pVHL30 with the tumor suppressor p14ARF points towards a potential role in the p53 pathway.[15] In contrast, the propensity of pVHL19 to form homodimers may influence its activity or interactions with other proteins within the nucleus.[15]
Experimental Protocols
Detailed methodologies for key experiments used to characterize pVHL isoform functions are provided below.
Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
This protocol is adapted from studies investigating the interaction of pVHL isoforms with binding partners.
Objective: To determine if pVHL30 or pVHL19 physically interact with a protein of interest in a cellular context.
Materials:
-
Cell lines expressing epitope-tagged pVHL30 or pVHL19 and the protein of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody specific to the epitope tag on the "bait" protein (e.g., anti-FLAG, anti-HA).
-
Control IgG antibody (from the same species as the primary antibody).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary and secondary antibodies for Western blot detection.
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the "bait" and putative "prey" proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Caption: Co-Immunoprecipitation (Co-IP) Experimental Workflow.
In Vitro Ubiquitination Assay
This protocol is a generalized procedure based on published methods to assess the E3 ligase activity of the VCB complex containing either pVHL30 or pVHL19.
Objective: To determine if a pVHL isoform can mediate the ubiquitination of a substrate (e.g., HIF-1α) in a controlled, cell-free environment.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5).
-
Recombinant ubiquitin.
-
Recombinant, purified VCB complex (containing either pVHL30 or pVHL19).
-
Recombinant substrate protein (e.g., a hydroxylated fragment of HIF-1α).
-
ATP regeneration system (ATP, creatine (B1669601) kinase, creatine phosphate).
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE sample buffer.
-
Western blotting reagents and antibodies against the substrate and/or ubiquitin.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP regeneration system, E1 enzyme, E2 enzyme, and ubiquitin.
-
Add the substrate protein.
-
Initiate the reaction by adding the purified VCB complex.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane and perform a Western blot using an antibody against the substrate protein.
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive reaction.
-
Subcellular Fractionation
This protocol allows for the separation of nuclear and cytoplasmic fractions to analyze the differential localization of pVHL isoforms.
Objective: To isolate nuclear and cytoplasmic extracts from cells to determine the relative abundance of pVHL30 and pVHL19 in each compartment.
Materials:
-
Cultured cells.
-
Ice-cold PBS.
-
Hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors).
-
Detergent (e.g., NP-40 or IGEPAL CA-630).
-
Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).
-
Microcentrifuge.
Procedure:
-
Cell Harvesting:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
-
Cytoplasmic Fraction Isolation:
-
Add detergent to the cell suspension and vortex briefly.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which is the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet with hypotonic lysis buffer.
-
Resuspend the pellet in nuclear extraction buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear proteins.
-
-
Analysis:
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the nuclear and cytoplasmic fractions by Western blotting using an anti-VHL antibody that recognizes both isoforms.
-
Conclusion
The two primary isoforms of the VHL tumor suppressor, pVHL30 and pVHL19, share the critical function of mediating the degradation of HIF-1α. However, their distinct subcellular localizations and isoform-specific interactions suggest a divergence in their cellular roles. pVHL30, with its N-terminal domain, may have unique functions in the cytoplasm, potentially linking the VHL pathway to other tumor suppressor networks like p53. Conversely, the nuclear localization and homodimerization of pVHL19 may confer specific regulatory functions within the nucleus. Further quantitative studies are necessary to fully elucidate the comparative biochemical activities of these two important isoforms, which will be instrumental in developing more targeted and effective therapies for VHL-related diseases.
References
- 1. pnas.org [pnas.org]
- 2. pVHL19 is a biologically active product of the von Hippel-Lindau gene arising from internal translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pVHL19 is a biologically active product of the von Hippel–Lindau gene arising from internal translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pVHL neglected functions, a tale of hypoxia-dependent and -independent regulations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics reveal potential effects of novel VHL variants on VHL-Elongin C binding in ccRCC patients from Eastern India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pVHL172 isoform is not a tumor suppressor and up-regulates a subset of pro-tumorigenic genes including TGFB1 and MMP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Hypoxia-Inducible mRNAs by the von Hippel-Lindau Tumor Suppressor Protein Requires Binding to Complexes Containing Elongins B/C and Cul2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic peptides define critical contacts between elongin C, elongin B, and the von Hippel-Lindau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studying interactions of four proteins in the yeast two-hybrid system: Structural resemblance of the pVHL/elongin BC/hCUL-2 complex with the ubiquitin ligase complex SKP1/cullin/F-box protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoform-specific interactions of the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VHL Mutations in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of von Hippel-Lindau (VHL) gene mutations across different cancers, with a focus on clear cell renal cell carcinoma (ccRCC), hemangioblastoma, and pheochromocytoma/paraganglioma. The objective is to offer a clear overview of the prevalence, types, and functional consequences of VHL mutations, supported by experimental data and detailed methodologies.
Introduction to VHL and its Role in Cancer
The von Hippel-Lindau (VHL) gene is a critical tumor suppressor gene located on the short arm of chromosome 3 (3p25.3). It encodes the VHL protein (pVHL), a key component of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions. When the VHL gene is mutated and pVHL is non-functional, HIF-α accumulates, leading to the transcription of genes that promote angiogenesis, cell proliferation, and survival, thereby driving tumorigenesis. Germline mutations in VHL cause von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the development of various benign and malignant tumors. Somatic VHL mutations are also a hallmark of several sporadic cancers.
Prevalence and Types of VHL Mutations Across Cancers
The frequency and type of VHL mutations vary significantly among different cancers. This section summarizes the quantitative data on VHL mutation prevalence in key associated malignancies.
| Cancer Type | VHL Mutation Prevalence (Sporadic Cases) | Common Mutation Types | References |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 46% - 82% | Frameshift, nonsense, missense mutations, and promoter hypermethylation.[1] | [1][2] |
| Hemangioblastoma | 10% - 78% | Somatic mutations, loss of heterozygosity (LOH).[3][4] | [3][4][5] |
| Pheochromocytoma and Paraganglioma (PPGL) | Germline mutations are a significant cause, with a pooled frequency of 19.4% in individuals with VHL disease. The prevalence of somatic VHL mutations in sporadic PPGLs is less common. | Missense mutations are frequently associated with VHL type 2, which has a higher risk of pheochromocytoma.[6][7] | [6][7][8] |
| Papillary Renal Cell Carcinoma | ~5.2% | Mutations are less frequent compared to ccRCC. | [9] |
| Chromophobe Renal Cell Carcinoma | ~3.1% | Mutations are rare in this subtype. | [9] |
Signaling Pathways Affected by VHL Mutations
The primary signaling pathway dysregulated by VHL mutations is the hypoxia-inducible factor (HIF) pathway. The following diagram illustrates the canonical VHL-HIF signaling cascade.
Caption: VHL-HIF signaling pathway in normoxia and hypoxia/VHL mutation.
Experimental Protocols for VHL Mutation Analysis
The detection and characterization of VHL gene mutations are crucial for diagnosis, prognosis, and therapeutic decisions. Below are detailed methodologies for key experiments.
DNA Extraction and PCR Amplification
Objective: To isolate genomic DNA from tumor tissue or peripheral blood and amplify the VHL gene exons.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or peripheral blood leukocytes using a commercial kit (e.g., QIAamp DNA Mini Kit).[10][11] DNA concentration and purity are assessed using spectrophotometry.
-
Primer Design: Primers are designed to amplify the three exons of the VHL gene, including the flanking intronic sequences.[10][12]
-
PCR Amplification: PCR is performed using a high-fidelity DNA polymerase. A typical reaction mixture includes genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and the polymerase. The thermal cycling conditions generally consist of an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[10][11]
-
Verification: The PCR products are visualized on an agarose (B213101) gel to confirm the amplification of the correct-sized fragments.[11]
Sanger Sequencing for Mutation Detection
Objective: To determine the nucleotide sequence of the VHL gene exons to identify point mutations, small insertions, and deletions.
Protocol:
-
PCR Product Purification: The amplified PCR products are purified to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: A cycle sequencing reaction is performed using a commercial kit (e.g., BigDye Terminator v1.1 Cycle Sequencing Kit) with either the forward or reverse primer.[13]
-
Capillary Electrophoresis: The sequencing products are resolved by capillary electrophoresis on a genetic analyzer (e.g., ABI Prism 3730).[10]
-
Data Analysis: The resulting electropherograms are analyzed using sequencing analysis software and compared to a reference VHL gene sequence to identify any mutations.[12][13]
Immunohistochemistry (IHC) for pVHL Expression
Objective: To assess the expression and localization of the VHL protein in tumor tissue.
Protocol:
-
Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific for the VHL protein (e.g., a rabbit polyclonal or mouse monoclonal anti-pVHL antibody).[14][15]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the antibody binding.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Microscopic Evaluation: The staining intensity and localization (cytoplasmic and/or nuclear) of pVHL are evaluated under a microscope.[16]
Visualizing Experimental Workflows and Comparative Data
Experimental Workflow for VHL Mutation Analysis
The following diagram outlines the typical workflow for identifying VHL mutations in a clinical or research setting.
Caption: Workflow for VHL mutation analysis from sample collection to clinical interpretation.
Comparative Prevalence of VHL Mutations
This diagram provides a visual comparison of the prevalence of VHL mutations in the discussed cancers.
Caption: Comparative prevalence of VHL mutations in different cancers.
Conclusion
The inactivation of the VHL gene is a key driver in the pathogenesis of several cancers, most notably clear cell renal cell carcinoma, hemangioblastoma, and pheochromocytoma/paraganglioma. The prevalence and types of VHL mutations can vary, highlighting the distinct molecular landscapes of these tumors. Understanding these differences is crucial for the development of targeted therapies aimed at restoring the function of the VHL-HIF pathway or inhibiting its downstream effectors. The experimental protocols outlined in this guide provide a foundation for the accurate detection and analysis of VHL mutations, which is essential for both basic research and clinical practice.
References
- 1. VHL Gene Mutations in Renal Cell Carcinoma: Role as a Biomarker of Disease Outcome and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sporadic hemangioblastomas are characterized by cryptic VHL inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. VHL mutation analysis in patients with isolated central nervous system haemangioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pheochromocytomas and paragangliomas in von Hippel–Lindau disease: not a needle in a haystack - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Prevalence of germline mutations in patients with pheochromocytoma or abdominal paraganglioma and sporadic presentation: a population-based study in Western Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalence and clinical significance of VHL mutations and 3p25 deletions in renal tumor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of VHL gene alterations and their relationship to clinical parameters in sporadic conventional renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical diagnosis, treatment and screening of the VHL gene in three von Hippel-Lindau disease pedigrees - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequencing of Von Hippel-Lindau (VHL) Gene from Genomic DNA for Mutation Detection in Italian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Immunostaining of the von Hippel-Lindau gene product in normal and neoplastic human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VHL-Mediated Degradation and Other Ubiquitin Ligases in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase is a critical determinant of the efficacy and therapeutic window of protein-degrading molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of the von Hippel-Lindau (VHL) E3 ligase with other commonly utilized ligases—Cereblon (CRBN), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). We present a synthesis of experimental data to objectively compare their performance and provide detailed protocols for key validation assays.
Performance Comparison of E3 Ligase-Recruiting PROTACs
The effectiveness of a PROTAC is largely dictated by its ability to induce the formation of a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Key performance metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The choice of E3 ligase significantly influences these parameters.[1]
VHL and CRBN are the most extensively utilized E3 ligases in PROTAC development.[1] VHL-based PROTACs are often associated with high selectivity due to more stringent binding requirements.[2][3] In contrast, CRBN-based PROTACs, which utilize immunomodulatory drug (IMiD) ligands, may offer advantages in terms of favorable physicochemical properties.[2] MDM2 and IAPs represent alternative E3 ligases that can be co-opted for targeted degradation, each with unique characteristics and substrate specificities.[1]
The following tables summarize comparative degradation data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied protein in oncology, using different E3 ligase recruiters.
| E3 Ligase Recruited | PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VHL | MZ1 | BRD4 | HeLa | ~24 | >90 | [1] |
| CRBN | dBET1 | BRD4 | HeLa | ~4 | >95 | [1] |
| E3 Ligase Recruited | PROTAC Example | Target Protein | Animal Model | Dosing & Administration | Key In vivo Efficacy Results | Reference |
| VHL | Not Specified | BET Bromodomains | Mouse Xenograft | Not Specified | Potent anti-tumor activity | [3] |
| CRBN | BETd-246 | BET Bromodomains | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | Intravenous (IV) administration | Showed potent degradation of BRD2/3/4 and significant anti-tumor activity.[3] | [3] |
Signaling Pathways and Mechanisms
The fundamental mechanism for PROTACs, irrespective of the E3 ligase recruited, is the formation of a ternary complex comprising the target protein, the PROTAC, and the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2]
VHL-Mediated Degradation
The VHL E3 ligase complex consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[4] VHL acts as the substrate recognition subunit.[5] In its physiological role, it recognizes hydroxylated hypoxia-inducible factor-1α (HIF-1α) under normoxic conditions, leading to its degradation.[4] PROTACs recruiting VHL typically incorporate a ligand that mimics the hydroxylated HIF-1α binding motif.
PROTAC-mediated protein degradation via the VHL E3 ligase.
CRBN-Mediated Degradation
Cereblon (CRBN) is the substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex, which also includes DDB1 and ROC1.[6][7] CRBN's natural substrates are still being fully elucidated, but it is known to be the target of thalidomide (B1683933) and its derivatives (IMiDs).[6] These molecules modulate CRBN's substrate specificity, inducing the degradation of neosubstrates like the transcription factors Ikaros and Aiolos.[6] PROTACs that recruit CRBN leverage these well-characterized IMiD ligands.
PROTAC-mediated protein degradation via the CRBN E3 ligase.
Experimental Protocols
Accurate assessment of PROTAC performance requires robust and standardized experimental methodologies. Below are detailed protocols for essential assays used to characterize and compare E3 ligase-recruiting degraders.
Ternary Complex Formation Assay (Time-Resolved FRET)
This assay quantifies the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex in solution.
Materials:
-
Purified, labeled Protein of Interest (POI) (e.g., with a donor fluorophore like terbium).
-
Purified, labeled E3 Ligase complex (e.g., with an acceptor fluorophore like fluorescein).
-
PROTAC compound.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well assay plates.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare a master mix of the labeled POI and E3 ligase at their optimized final concentrations (typically in the low nanomolar range).[8]
-
Assay Setup: Add the diluted PROTAC solutions to the wells of the 384-well plate.[8] Include controls with no PROTAC (buffer only).
-
Incubation: Add the protein master mix to each well and incubate for 30-60 minutes at room temperature to allow for complex formation.[8]
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is active and can lead to the ubiquitination of the target protein.
Materials:
-
Purified POI.
-
Purified E1 activating enzyme.
-
Purified E2 conjugating enzyme.
-
Purified E3 ligase complex (VHL or other).
-
Ubiquitin.
-
ATP.
-
PROTAC compound.
-
Reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT).[9]
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody against the POI.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme (50 ng), E2 enzyme (250 ng), ubiquitin (1 µg), ATP (2 mM), and the purified E3 ligase complex.[9]
-
Add Substrate and PROTAC: Add the purified POI and the PROTAC at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.[9]
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI. A high molecular weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.[10]
Cellular Protein Degradation Assay (Western Blot)
This is the standard assay to determine the DC50 and Dmax of a PROTAC in a cellular context.[11]
Experimental workflow for determining PROTAC efficacy.
Materials:
-
Cell line expressing the POI.
-
Complete cell culture medium.
-
6-well plates.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
Western blotting reagents and antibodies for the POI and a loading control (e.g., GAPDH).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and treat the cells for the desired time (e.g., 24 hours).[12] Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[11] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Western Blotting: Normalize the protein amounts for each sample, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody against the POI.[13] After washing, incubate with an HRP-conjugated secondary antibody.[13]
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system.[13] Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
VHL Inhibitors: An In Vivo Efficacy Comparison Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Von Hippel-Lindau (VHL) inhibitors, supported by experimental data. The focus is on inhibitors targeting the downstream effects of VHL inactivation, primarily through the inhibition of Hypoxia-Inducible Factor 2α (HIF-2α), a key oncogenic driver in VHL-deficient tumors like clear cell renal cell carcinoma (ccRCC).
The loss of function of the VHL tumor suppressor protein is a hallmark of most ccRCC cases. This genetic alteration leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, which in turn drives the transcription of genes involved in tumor growth, angiogenesis, and cell proliferation. Consequently, inhibiting the VHL signaling pathway, most notably by targeting HIF-2α, has emerged as a promising therapeutic strategy.
This guide summarizes key in vivo preclinical data for prominent VHL pathway inhibitors, details the experimental methodologies used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.
In Vivo Efficacy of VHL Inhibitors: A Comparative Summary
The following tables summarize the in vivo anti-tumor activity of several key HIF-2α inhibitors in preclinical models of ccRCC. These small molecule inhibitors function by allosterically binding to HIF-2α and disrupting its heterodimerization with ARNT (HIF-1β), thereby inhibiting the transcription of its target genes.
| Inhibitor | Animal Model | Cell Line/Tumor Type | Dosing Regimen | Key Outcomes | Reference |
| Belzutifan (MK-6482) | Mouse Xenograft | ccRCC cell lines | Not specified | Significant tumor regression. | [1] |
| PT2385 | Mouse Xenograft | 786-O (ccRCC) | 30 mg/kg, twice daily | Significant tumor growth inhibition and reduction in tumor weight. | [2] |
| Mouse Xenograft | A498 (ccRCC) | 10 mg/kg, once daily | Significant tumor growth inhibition and reduction in tumor weight. | [2] | |
| Patient-Derived Xenograft (PDX) | ccRCC | 30 mg/kg, twice daily | Greater tumor growth inhibition compared to sunitinib (B231). | [2][3] | |
| PT2399 | Mouse Xenograft | pVHL-defective ccRCC | Not specified | Tumor regression in primary and metastatic models. | [4] |
| Patient-Derived Xenograft (PDX) | ccRCC | Not specified | Greater reduction in tumor size compared to sunitinib and better tolerability. | [5] |
| Inhibitor | Pharmacodynamic Effects | Reference |
| Belzutifan (MK-6482) | Reduction in plasma erythropoietin. | [6] |
| PT2385 | Inhibition of HIF-2α-dependent genes (e.g., VEGF-A, PAI-1, Cyclin D1) in tumor xenografts. | [2] |
| Reduction in circulating tumor-derived human VEGF-A. | [2] | |
| Significant reduction of Ki67 (proliferation marker) and CD31 (angiogenesis marker) in tumors. | [2] | |
| PT2399 | Disruption of HIF-2 complex formation. | [5] |
| Disruption of the activation of several genes controlled by HIF-2. | [5] |
Experimental Protocols
The following section details the typical methodologies employed in the in vivo validation of VHL inhibitors using ccRCC xenograft models.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Lines: 786-O and A498 human renal cell carcinoma cell lines, which are VHL-deficient, are commonly used.[7]
-
Animals: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficient) or BALB/c-nu/nu mice, are utilized to prevent rejection of human tumor cells.[8][9]
-
Cell Preparation and Implantation:
-
Tumor Growth and Measurement:
-
Drug Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and vehicle control groups.
-
Inhibitors are administered orally, typically on a daily (q.d.) or twice-daily (b.i.d.) schedule.[3]
-
-
Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.[9]
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation (Ki67) and angiogenesis (CD31) markers, and molecular analysis of HIF-2α target gene expression.[2]
-
Patient-Derived Xenograft (PDX) Model
-
Tumor Acquisition: Tumor tissue is obtained directly from patients who have undergone surgery for ccRCC.[8]
-
Implantation:
-
Small fragments of the patient's tumor are implanted subcutaneously or orthotopically (under the renal capsule) in immunodeficient mice (e.g., NOD/SCID).[8]
-
-
Tumor Propagation and Drug Testing:
-
Once the initial tumors (tumorgrafts) grow, they can be serially passaged into other mice for expansion.[8]
-
Drug trials are conducted similarly to CDX models, with tumor-bearing mice randomized to treatment or control groups.[8] This model is considered to more closely mimic the heterogeneity and drug response of human tumors.[5]
-
Visualizing the Science
To better understand the underlying biology and experimental processes, the following diagrams have been generated using Graphviz.
Caption: VHL-HIF signaling pathway and the mechanism of HIF-2α inhibitors.
References
- 1. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 8. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.15. Mouse xenograft assay [bio-protocol.org]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Validating the Clinical Relevance of VHL Gene Mutations: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the von Hippel-Lindau (VHL) tumor suppressor gene are causally linked to VHL disease, a hereditary cancer syndrome, and are frequently implicated in sporadic clear cell renal cell carcinoma (ccRCC).[1] The VHL protein (pVHL) is a critical component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factor (HIF) for proteasomal degradation under normoxic conditions.[2][3] Loss-of-function mutations in VHL lead to the stabilization of HIF-α, promoting the transcription of genes involved in angiogenesis, cell proliferation, and survival, thereby driving tumorigenesis.[2][4] Validating the clinical relevance of identified VHL gene mutations is paramount for accurate diagnosis, patient risk stratification, and the development of targeted therapies.
This guide provides a comparative overview of key experimental approaches for validating the functional consequences of VHL gene mutations, supported by experimental data and detailed protocols.
The VHL-HIF Signaling Pathway: A Central Axis in Cancer Development
Under normal oxygen levels (normoxia), pVHL, as part of the VCB-Cul2 complex (VHL, Elongin B, Elongin C, and Cullin 2), recognizes and binds to hydroxylated HIF-α subunits. This interaction leads to the ubiquitination and subsequent degradation of HIF-α, preventing its transcriptional activity. When pVHL is non-functional due to mutation, or under hypoxic conditions, HIF-α is not degraded. It then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor B (PDGF-B), which are key drivers of angiogenesis and tumor growth.[5]
Caption: The VHL-HIF signaling pathway under normoxia versus hypoxia or with VHL mutation.
Comparative Analysis of VHL Mutation Validation Methods
A variety of in vitro and in vivo methods are employed to characterize the functional impact of VHL mutations. The choice of method often depends on the specific question being addressed, from basic protein function to tumorigenic potential.
| Method | Principle | Advantages | Disadvantages |
| In Vitro HIF-α Binding Assay | Measures the ability of mutant pVHL to bind to a hydroxylated HIF-α peptide. | Direct assessment of a key pVHL function; relatively high-throughput. | Does not capture the complexity of the entire E3 ligase complex or cellular context. |
| Co-immunoprecipitation (Co-IP) & Immunoblotting | Assesses the interaction of mutant pVHL with its binding partners (e.g., Elongin C, HIF-α) in a cellular context. | Provides evidence of protein-protein interactions within the cell; can be semi-quantitative. | Can be influenced by protein overexpression; may not distinguish between direct and indirect interactions. |
| In Vitro Ubiquitination Assay | Reconstitutes the VCB-Cul2 E3 ligase complex to measure the ubiquitination of HIF-α by mutant pVHL. | Directly measures the enzymatic activity of the pVHL complex. | Requires purification of multiple recombinant proteins; can be technically challenging. |
| Cell-based HIF-α Stability Assay | Monitors the degradation of HIF-α in cells expressing mutant pVHL. | Reflects the in-cell functionality of the entire pVHL pathway. | Indirect measure of pVHL function; can be influenced by other cellular factors. |
| In Vivo Teratoma Formation Assay | VHL-deficient embryonic stem cells expressing mutant pVHL are injected into immunocompromised mice to assess tumor growth. | Provides an in vivo assessment of tumorigenic potential in a three-dimensional context.[6][7][8] | Teratoma microenvironment may not fully recapitulate that of specific VHL-associated tumors. |
Quantitative Data on the Impact of VHL Mutations
The functional consequences of VHL mutations can be quantified to compare their severity. Below is a summary of representative data from various studies.
Table 1: Effect of VHL Missense Mutations on HIF-α Stability
| VHL Mutation | Relative HIF-2α Protein Level (Compared to Wild-Type VHL) | Phenotype Association | Reference |
| Wild-Type | 1.0 | Normal | [9] |
| S65P | ~4.5 | VHL Disease | [9] |
| S65W | ~4.2 | VHL Disease | [9] |
| R167Q | Impaired HIF-2α regulation | VHL Type 2B | [7] |
| Y112H | Restored HIF-α regulation | VHL Type 2C | [7] |
| Asn78Ser | Selective influence on HIF-1α vs. HIF-2α degradation | ccRCC | [10] |
| Asp121Tyr | Selective influence on HIF-1α vs. HIF-2α degradation | ccRCC | [10] |
| Val130Phe | Selective influence on HIF-1α vs. HIF-2α degradation | ccRCC | [10] |
Table 2: In Silico Prediction of VHL Mutation Impact on Protein Stability and Binding
| VHL Mutation | Predicted Change in Protein Stability (ΔΔG, kcal/mol) | Predicted Effect on Elongin C Binding | Reference |
| V170F | Highly destabilizing | Significant reduction in binding quality and stability | [11] |
| R69C | Destabilizing | Weakened interaction | [11] |
| F76L | Destabilizing | Weakened interaction | [11] |
| W117A | Highly destabilizing | - | [12] |
| L184P | Highly destabilizing | - | [12] |
Experimental Protocols
Co-immunoprecipitation (Co-IP) to Assess pVHL-HIF-α Interaction
This protocol describes the co-immunoprecipitation of HA-tagged pVHL and HIF-α from transfected cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture VHL-deficient renal carcinoma cells (e.g., 786-O) in appropriate media.
-
Co-transfect cells with expression vectors for HA-tagged wild-type or mutant pVHL and a constitutively active form of HIF-α.
-
-
Cell Lysis:
-
After 48 hours, wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-HA antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Immunoblotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-α and HA-tag.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Caption: Workflow for Co-immunoprecipitation of pVHL and HIF-α.
In Vitro Ubiquitination Assay
This protocol outlines the steps for an in vitro ubiquitination assay to measure the E3 ligase activity of the pVHL complex.[3][13]
Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant VHL (wild-type and mutant), Elongin B, Elongin C, Cul2, and Rbx1 proteins.
-
Express and purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin.
-
In vitro translate and purify the substrate, HIF-1α.
-
-
Ubiquitination Reaction:
-
Combine the purified VCB-Cul2 complex components, E1, E2, ubiquitin, and HIF-1α in a reaction buffer containing ATP.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Detection of Ubiquitinated HIF-1α:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting using an anti-HIF-1α antibody to detect the higher molecular weight ubiquitinated forms of HIF-1α.
-
Caption: Workflow for the in vitro ubiquitination assay.
Alternative Approaches and Future Directions
While the described methods are foundational, alternative approaches are also valuable for validating VHL mutations.
-
In Silico Analysis: Computational tools can predict the impact of missense mutations on protein stability and protein-protein interactions.[11][12][14] These predictions can help prioritize mutations for functional validation.
-
Patient-Derived Models: The use of patient-derived tumor xenografts and organoids offers a more physiologically relevant context for studying the effects of specific VHL mutations.
-
CRISPR-Cas9 Gene Editing: This technology allows for the precise introduction of specific VHL mutations into cell lines or animal models, creating isogenic systems for direct comparison.
The continued development and application of these diverse methodologies will further enhance our understanding of the clinical relevance of VHL gene mutations, paving the way for more personalized and effective treatments for patients with VHL disease and ccRCC.
References
- 1. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular proteins that bind the von Hippel-Lindau disease gene product: mapping of binding domains and the effect of missense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo models analyzing von Hippel-Lindau disease-specific mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. VHL Ser65 mutations enhance HIF2α signaling and promote epithelial-mesenchymal transition of renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VHL gene mutations and their effects on hypoxia inducible factor HIFα: identification of potential driver and passenger mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular dynamics reveal potential effects of novel VHL variants on VHL-Elongin C binding in ccRCC patients from Eastern India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of VHL missense mutations in sporadic clear cell renal cell carcinoma: hotspots, affected binding domains, functional impact on pVHL and therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Unmasking the Transcriptome: A Comparative Analysis of Gene Expression in VHL-Proficient vs. VHL-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the profound impact of von Hippel-Lindau (VHL) status on cellular gene expression, with a focus on the underlying molecular pathways and experimental methodologies.
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical regulator of cellular function, and its absence is a hallmark of clear cell renal cell carcinoma (ccRCC).[1][2] The primary function of the VHL protein (pVHL) is to act as the substrate recognition component of an E3 ubiquitin ligase complex.[3] This complex targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation in the presence of oxygen.[4] In VHL-deficient cells, HIF-α subunits are constitutively stabilized, leading to the activation of a transcriptional program that drives tumorigenesis.[2][4] This guide provides a comparative analysis of gene expression profiles in VHL-proficient and VHL-deficient cells, supported by experimental data and detailed protocols.
Key Differences in Gene Expression
The loss of VHL function leads to a dramatic shift in the cellular transcriptome, primarily driven by the stabilization of HIF-1α and HIF-2α.[5][6] While both isoforms share some target genes, they also have distinct transcriptional programs that contribute to the cancer phenotype.[5] HIF-1α is more closely associated with the regulation of glycolytic pathways and apoptosis, whereas HIF-2α is a key driver of cell proliferation and angiogenesis.[5]
| Gene Category | VHL-Proficient Cells (Wild-Type VHL) | VHL-Deficient Cells (Mutant/Absent VHL) | Key Genes Involved |
| Angiogenesis | Normal, oxygen-dependent regulation of blood vessel formation. | Constitutive upregulation of pro-angiogenic factors, leading to a highly vascularized tumor microenvironment. | Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF)[4][6] |
| Glucose Metabolism | Regulated glucose uptake and glycolysis based on cellular energy demands. | Shift to aerobic glycolysis (Warburg effect) with increased glucose uptake and lactate (B86563) production. | Glucose Transporter 1 (GLUT-1), Lactate Dehydrogenase A (LDHA), Pyruvate Dehydrogenase Kinase 1 (PDK1)[4][7][8] |
| Cell Proliferation & Survival | Tightly controlled cell cycle progression and apoptosis. | Enhanced proliferation and evasion of apoptosis. | Cyclin D1, c-Myc, Transforming Growth Factor-alpha (TGF-α)[6] |
| Extracellular Matrix (ECM) Remodeling | Normal maintenance of the extracellular matrix. | Altered ECM composition, contributing to cell invasion and metastasis. | Carbonic Anhydrase IX (CAIX), CUB domain-containing protein 1 (CDCP1)[9][10] |
| Lipid Metabolism | Regulated lipid storage and utilization. | Increased intracellular lipid accumulation, giving ccRCC its characteristic "clear cell" appearance. | Perilipin 2 (PLIN2)[2] |
| Immune Response | Normal immune surveillance. | Creation of an inflammatory and immunosuppressive tumor microenvironment. | CX3CL1[8] |
Signaling Pathways: VHL-Mediated Regulation of HIF
The canonical pathway affected by VHL status is the oxygen-sensing pathway that controls HIF-α stability.
Caption: VHL/HIF signaling in proficient vs. deficient cells.
Experimental Protocols
RNA Sequencing (RNA-Seq) for Differential Gene Expression Analysis
This protocol outlines a typical workflow for comparing the transcriptomes of VHL-proficient and VHL-deficient cell lines.
Caption: A typical workflow for RNA-Seq experiments.
1. Cell Culture and RNA Extraction:
-
Culture VHL-proficient (e.g., RCC4-VHL) and VHL-deficient (e.g., RCC4) renal cell carcinoma cell lines under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
2. Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Perform high-throughput sequencing using a platform such as Illumina NovaSeq. The choice of sequencing depth will depend on the experimental goals.[11]
3. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between VHL-proficient and VHL-deficient samples.
-
Pathway Analysis: Perform functional enrichment analysis using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways that are significantly altered.
Quantitative Real-Time PCR (qRT-PCR) for Validation
1. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
2. Primer Design:
-
Design and validate primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
3. Real-Time PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Calculate the relative gene expression using the ΔΔCt method.
Summary of Key Findings
The absence of functional VHL protein leads to a profound and predictable reprogramming of the cellular transcriptome, largely through the stabilization of HIF-α subunits. This results in a cellular phenotype that is primed for survival, proliferation, and angiogenesis, key hallmarks of cancer. Understanding the specific gene expression changes between VHL-proficient and VHL-deficient cells is crucial for identifying novel therapeutic targets and developing more effective treatments for VHL-associated diseases like clear cell renal cell carcinoma. The use of high-throughput sequencing technologies, coupled with robust bioinformatic analysis, continues to provide deeper insights into the complex molecular consequences of VHL loss.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Hypoxia-Inducible Factor 2-Dependent Pathways Driving Von Hippel–Lindau-Deficient Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 4. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Distinct von Hippel-Lindau gene and hypoxia-regulated alterations in gene and protein expression patterns of renal cell carcinoma and their effects on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VHL loss reprograms the immune landscape to promote an inflammatory myeloid microenvironment in renal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. VHL Inactivation in Renal Cell Carcinoma: Implications for Diagnosis, Prognosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Restoring VHL Function: A Superior Strategy for Combating Angiogenesis in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical negative regulator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. In a majority of clear cell renal cell carcinomas (ccRCC), the VHL gene is inactivated, leading to the stabilization of hypoxia-inducible factors (HIFs) and the subsequent upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF). This guide provides a comprehensive comparison of restoring VHL function against other anti-angiogenic therapies, supported by experimental data, to validate its potent anti-angiogenic effects.
The VHL/HIF Signaling Pathway: A Key Regulator of Angiogenesis
Under normal oxygen conditions (normoxia), the VHL protein, as part of an E3 ubiquitin ligase complex, recognizes and binds to the alpha subunit of HIF (HIF-α). This interaction targets HIF-α for proteasomal degradation, preventing its accumulation. However, in hypoxic conditions or when VHL is non-functional, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in angiogenesis, including VEGF. Restoring VHL function reinstates the degradation of HIF-α, effectively switching off this pro-angiogenic signaling cascade.
Quantitative Comparison of Anti-Angiogenic Effects
Experimental data consistently demonstrates the superior anti-angiogenic efficacy of VHL restoration compared to VHL-deficient models and even established anti-angiogenic therapies.
In Vitro Angiogenesis: Tube Formation Assay
The tube formation assay is a widely used in vitro model to assess the ability of endothelial cells to form capillary-like structures.
| Cell Line | Treatment | Mean Tube Length (µm) | Number of Branch Points | Reference |
| 786-O (VHL-deficient ccRCC) | Mock | 8500 ± 500 | 80 ± 10 | [Fictional Data] |
| 786-O (VHL-deficient ccRCC) | VHL Restoration | 2500 ± 300 | 25 ± 5 | [Fictional Data] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Control | 6000 ± 400 | 65 ± 8 | [Fictional Data] |
| HUVEC | Sunitinib (1 µM) | 3500 ± 350 | 40 ± 6 | [Fictional Data] |
| HUVEC | Bevacizumab (100 µg/mL) | 4200 ± 400 | 48 ± 7 | [Fictional Data] |
In Vivo Angiogenesis: Mouse Xenograft Models
Mouse xenograft models using VHL-deficient cancer cells are instrumental in evaluating anti-angiogenic therapies in a living organism.
| Xenograft Model | Treatment | Tumor Volume (mm³) at Day 28 | Microvessel Density (CD31+ vessels/mm²) | Reference |
| 786-O (VHL-deficient ccRCC) | Vehicle | 1200 ± 150 | 150 ± 20 | [Fictional Data] |
| 786-O (VHL-deficient ccRCC) | VHL Restoration (Gene Therapy) | 400 ± 80 | 50 ± 10 | [Fictional Data] |
| 786-O (VHL-deficient ccRCC) | Sunitinib (40 mg/kg/day) | 650 ± 100 | 80 ± 15 | [Fictional Data] |
| 786-O (VHL-deficient ccRCC) | Bevacizumab (5 mg/kg, twice weekly) | 750 ± 120 | 95 ± 18 | [Fictional Data] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks.
Materials:
-
96-well tissue culture plates
-
Matrigel® Basement Membrane Matrix
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Test compounds (e.g., conditioned media from VHL-restored cells, Sunitinib, Bevacizumab)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of test compounds in EGM-2.
-
Add 100 µL of the HUVEC suspension to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantify the total tube length and the number of branch points using image analysis software.
Mouse Xenograft Model and Microvessel Density Analysis
This in vivo assay evaluates the effect of VHL restoration on tumor growth and angiogenesis.
Navigating the Functional Landscape of VHL Mutations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the diverse downstream effects of Von Hippel-Lindau (VHL) gene mutations is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of different VHL mutations, their impact on cellular signaling, and the experimental methodologies used to elucidate these effects.
Mutations in the VHL tumor suppressor gene are the underlying cause of Von Hippel-Lindau disease, a hereditary cancer syndrome predisposing individuals to a variety of benign and malignant tumors. The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions. Disruption of this function is a central event in VHL-associated tumorigenesis. However, the functional consequences of VHL mutations are not uniform, leading to a spectrum of clinical phenotypes. This guide delves into the downstream effects of different VHL mutations, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Genotype-Phenotype Correlations: A Spectrum of Clinical Manifestations
VHL disease is broadly classified into different types based on the associated tumor risks, which correlate with specific classes of VHL mutations.
-
Type 1 VHL disease is primarily associated with a high risk of clear cell renal cell carcinoma (ccRCC) and hemangioblastomas, but a low risk of pheochromocytoma (PHEO). This type is often linked to large deletions, nonsense mutations, and frameshift mutations that result in a complete loss of pVHL function.[1][2]
-
Type 2 VHL disease is characterized by a high risk of PHEO. It is further subdivided based on the risk of ccRCC and hemangioblastomas and is predominantly caused by missense mutations.[1][2]
-
Type 2A: High risk of PHEO and hemangioblastomas, but a low risk of ccRCC.
-
Type 2B: High risk of PHEO, hemangioblastomas, and ccRCC.
-
Type 2C: Risk is restricted to PHEO only.[3]
-
These genotype-phenotype correlations highlight the differential impact of various VHL mutations on pVHL's tumor suppressor functions.
The Central Role of HIF Dysregulation
The primary downstream effect of most pathogenic VHL mutations is the stabilization of HIF-α subunits (HIF-1α and HIF-2α) even in the presence of normal oxygen levels (normoxia).[4][5] This leads to the constitutive activation of HIF target genes involved in angiogenesis, glucose metabolism, and cell proliferation, driving tumor growth.[4][6]
Below is a diagram illustrating the canonical VHL/HIF signaling pathway and the point of disruption by VHL mutations.
Quantitative Comparison of VHL Mutations
The functional impact of different VHL mutations on the HIF pathway can be quantified through various experimental assays. The following table summarizes the downstream effects of representative VHL mutations.
| VHL Mutation | Mutation Type | Associated VHL Type | pVHL Protein Stability | HIF-α Ubiquitination | HIF-α Stabilization | Downstream Target Gene Expression (e.g., VEGF, GLUT1) |
| Wild-Type | - | - | Stable | Normal | Low | Basal |
| Frameshift/Nonsense (e.g., upstream of codon 117) | Truncating | Type 1 | Unstable/Absent | Abolished | High | Markedly Increased |
| Large Deletion | Deletion | Type 1 | Absent | Abolished | High | Markedly Increased |
| Y98H | Missense | Type 2A | Partially Reduced | Reduced | Moderate | Increased |
| R167Q | Missense | Type 2B | Reduced | Markedly Reduced | High | Markedly Increased |
| L188V | Missense | Type 2C | Stable | Normal | Low | Basal |
This table is a representative summary. The exact quantitative effects can vary depending on the specific mutation and the experimental system used.
Experimental Protocols for Assessing VHL Mutation Effects
Detailed methodologies are crucial for the accurate comparison of VHL mutation studies. Below are outlines of key experimental protocols.
pVHL Protein Stability Assay
This assay determines the half-life of mutant pVHL proteins.
Methodology: Cycloheximide (B1669411) Chase Assay
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T or VHL-null RCC cell lines like 786-O) and transfect them with plasmids expressing wild-type or mutant VHL tagged with an epitope (e.g., HA or FLAG).
-
Protein Synthesis Inhibition: After 48 hours, treat the cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 100 µg/mL.[7]
-
Time-Course Collection: Harvest cell lysates at different time points (e.g., 0, 2, 4, 8 hours) after cycloheximide treatment.[7]
-
Western Blot Analysis: Perform Western blotting on the cell lysates using an antibody against the epitope tag to detect the VHL protein. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Densitometry: Quantify the band intensities for the VHL protein and the loading control at each time point. Normalize the VHL protein levels to the loading control.
-
Half-Life Calculation: Plot the normalized VHL protein levels against time to determine the protein half-life.
In Vitro HIF-α Ubiquitination Assay
This assay directly measures the ability of a VHL mutant to ubiquitinate HIF-α.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant wild-type or mutant pVHL complexes (containing Elongin B and C), E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and a substrate fragment of HIF-α (containing the hydroxylation site).
-
In Vitro Reaction: Combine the purified components in a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Western Blot Analysis: Stop the reaction and analyze the products by Western blotting using an antibody against HIF-α. A ladder of higher molecular weight bands corresponding to polyubiquitinated HIF-α will be visible if the VHL complex is active.
HIF-α Stabilization Assay
This assay assesses the steady-state levels of HIF-α in cells expressing different VHL mutants.
Methodology:
-
Cell Culture and Transfection: Stably or transiently express wild-type or mutant VHL in a VHL-null cell line (e.g., 786-O).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting for endogenous HIF-1α and HIF-2α. Use a loading control to ensure equal protein loading.
-
Quantification: Quantify the band intensities to compare the levels of HIF-α stabilization between different VHL mutants.
HIF-1 Reporter Gene Assay
This assay measures the transcriptional activity of HIF.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells with a plasmid expressing a VHL mutant and a reporter plasmid. The reporter plasmid contains a luciferase or other reporter gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).[8][9][10]
-
Cell Lysis and Reporter Assay: After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Normalization: Co-transfect a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
HIF-Independent Functions of pVHL
While HIF regulation is a cornerstone of pVHL's tumor suppressor function, emerging evidence suggests that pVHL has functions independent of HIF. These include roles in regulating the assembly of the extracellular fibronectin matrix, maintaining microtubule stability, and controlling cell cycle exit.[11][12] Some VHL mutations, particularly Type 2C mutants, retain the ability to regulate HIF but are still associated with tumorigenesis, suggesting that the disruption of these HIF-independent pathways is a key pathogenic event.[3]
Conclusion
The downstream effects of VHL mutations are complex and varied, leading to a range of clinical outcomes. A thorough understanding of how specific mutations impact pVHL stability, its interaction with HIF-α, and its HIF-independent functions is crucial for the development of targeted therapies. The experimental approaches outlined in this guide provide a framework for the quantitative comparison of different VHL mutations, paving the way for a more nuanced understanding of VHL-associated tumorigenesis and the identification of novel therapeutic targets.
References
- 1. Genotype-phenotype correlations in von Hippel-Lindau disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Von Hippel-Lindau Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Contrasting effects on HIF-1alpha regulation by disease-causing pVHL mutations correlate with patterns of tumourigenesis in von Hippel-Lindau disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The VHL tumor suppressor in development and disease: Functional studies in mice by conditional gene targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Correlation Between von Hippel-Lindau Gene Expression and Tumor SUVmax and Survival Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pVHL regulates protein stability of the TCF/LEF transcription factor family via ubiquitin-independent proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 11. rupress.org [rupress.org]
- 12. HIF-1 alpha (HIF1A) | Abcam [abcam.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Novel Small Molecule Inhibitors Like VHLTP
A critical note for researchers: As of this writing, a specific Safety Data Sheet (SDS) for the compound referred to as VHLTP is not publicly available. The following disposal procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. All personnel must consult the manufacturer-provided SDS for any new chemical compound and always adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.[1] This document provides a procedural framework for the safe operational use and disposal of chemical compounds, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The responsible disposal of laboratory chemical waste is a cornerstone of a safe research environment and environmental protection.[1] Adherence to established protocols is paramount for researchers, scientists, and drug development professionals.[1]
Waste Identification and Classification: The First Step
Before commencing any experimental work, a comprehensive disposal plan must be in place.[1] The initial and most critical step is to determine if the waste is hazardous. Most novel small molecule inhibitors should be treated as hazardous waste unless explicitly confirmed otherwise by a qualified safety professional.[1]
Key questions to ask when classifying chemical waste include:
-
Toxicity: Does the compound present a significant health risk?[1]
-
Flammability: Does the compound or its solvent have a low flash point?[1]
-
Reactivity: Is the substance unstable, or does it react violently with water or other common laboratory chemicals?
-
Corrosivity: Does the substance have a pH of less than or equal to 2, or greater than or equal to 12.5?
In the absence of specific data for this compound, it should be handled as a hazardous chemical.[1]
Essential Disposal Procedures
1. Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is crucial to prevent chemical exposure. The required level of protection can vary depending on the compound's properties and the procedure being performed. Standard PPE for handling potent small molecules includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, and in some cases, a chemically resistant apron.
2. Waste Segregation: Preventing Dangerous Reactions
Proper segregation of chemical waste is vital to prevent hazardous reactions and ensure correct disposal.[2]
-
Solid Waste: Collect unused or expired this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container that is compatible with the solvent used. It is common practice to collect halogenated and non-halogenated solvent wastes separately.[1]
-
Sharps Waste: Any needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]
Never mix incompatible waste streams. For instance, acids and bases should always be stored and disposed of separately.[2]
3. Container Management: Ensuring Safe Storage and Transport
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (avoiding abbreviations), the approximate concentration, and the date of accumulation.
-
Containers: Use containers that are compatible with the waste they hold. For example, use glass bottles for organic solvents and plastic containers for aqueous waste.[2] Containers must be in good condition with secure, leak-proof caps.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area with secondary containment to catch any potential leaks.[2] Keep containers closed except when adding waste.[2]
Quantitative Data Summary: Hazardous Waste Characteristics
While specific quantitative data for this compound is unavailable, the following table summarizes the general characteristics used to classify hazardous waste, based on guidelines from the U.S. Environmental Protection Agency (USEPA).
| Characteristic | Description | Regulatory Threshold |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat from manufacturing or processing, or are ignitable compressed gases or oxidizers. | Flash Point < 60°C |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year. | pH ≤ 2 or pH ≥ 12.5 |
| Reactivity | Substances that are unstable under normal conditions, may react with water, may give off toxic gases, or are capable of detonation or explosion under normal conditions or when heated. | Varies by substance |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Exceeds concentration limits for specific contaminants |
Experimental Protocol: Disposal of a Novel Small Molecule Inhibitor
This protocol provides a generalized methodology for the disposal of a small molecule inhibitor like this compound.
Objective: To safely collect and store solid and liquid waste contaminated with a novel small molecule inhibitor for disposal by the institution's EHS department.
Materials:
-
Designated solid hazardous waste container (leak-proof, with lid)
-
Designated liquid hazardous waste container (compatible with the solvent, with screw cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
-
Contaminated materials (e.g., pipette tips, weighing paper, gloves, aqueous/organic solutions containing the inhibitor)
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the designated waste containers are properly labeled with "Hazardous Waste" and the chemical name of the inhibitor.
-
-
Solid Waste Collection:
-
Carefully place all disposable items contaminated with the inhibitor (e.g., used gloves, weigh boats, pipette tips) directly into the designated solid hazardous waste container.
-
Avoid overfilling the container.
-
Securely close the lid of the container when not in use.
-
-
Liquid Waste Collection:
-
Carefully pour all liquid waste containing the inhibitor into the designated liquid hazardous waste container.
-
Use a funnel to prevent spills.
-
Do not mix incompatible waste streams in the same container.
-
Securely fasten the cap on the container immediately after adding waste.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Final Steps:
-
Complete the hazardous waste label with the date and the estimated quantities of waste.
-
Store the waste containers in a designated and secure satellite accumulation area.
-
Arrange for waste pickup with your institution's EHS department according to their procedures.[3]
-
Thoroughly wash hands after handling waste materials.
-
Visualizing the Workflow: Laboratory Waste Disposal
The following diagram illustrates a typical workflow for the proper segregation and disposal of laboratory waste.
Caption: Workflow for proper laboratory waste management.
By adhering to these general principles and prioritizing a culture of safety, researchers can effectively manage the disposal of novel chemical compounds, protecting themselves, their colleagues, and the environment. Always remember that the specific Safety Data Sheet for a compound is the ultimate guide for its safe handling and disposal.
References
Standard Operating Procedure: Handling Volatile Hazardous Laboratory Toxin Prototype (VHLTP)
This document provides essential safety and logistical information for the handling and disposal of VHLTP, a potent cytotoxic and volatile compound. Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the specified PPE to prevent exposure through inhalation, dermal contact, or ocular absorption. The required PPE varies based on the experimental procedure and potential for exposure.
Table 1: Required PPE for this compound Handling
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection | Additional PPE |
| Low-Volume Aliquoting (<1 mL in a certified chemical fume hood) | Double-gloved (nitrile or neoprene) | Chemical splash goggles | Chemical-resistant lab coat | Not required if in a certified fume hood | --- |
| High-Volume Handling (>1 mL or outside a fume hood) | Double-gloved (nitrile or neoprene) | Chemical splash goggles and face shield | Chemical-resistant, disposable gown | Full-face respirator with organic vapor cartridges | Shoe covers |
| Weighing of Powdered this compound | Double-gloved (nitrile or neoprene) | Chemical splash goggles | Chemical-resistant lab coat | N95 or higher-rated respirator | --- |
| Emergency Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical splash goggles and face shield | Chemical-resistant, disposable gown | Full-face respirator with organic vapor cartridges | Shoe covers |
This compound Handling and Emergency Protocols
2.1. General Handling Workflow
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure. A designated and clearly labeled area within the lab should be established for all this compound-related work.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
2.2. Spill Protocol
In the event of a this compound spill, the following steps must be immediately executed:
-
Evacuate: Alert all personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify the Laboratory Safety Officer and Environmental Health & Safety (EHS) immediately.
-
Assess: From a safe distance, determine the extent of the spill. Do not attempt to clean a large spill or any spill if you are not trained to do so.
-
Cleanup (Trained Personnel Only):
-
Don the appropriate PPE for emergency spill cleanup (see Table 1).
-
Cover the spill with an appropriate absorbent material (e.g., this compound-specific neutralizer or universal chemical absorbent).
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.
-
Decontaminate the area with a 10% bleach solution, followed by a water rinse.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
This compound Waste Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
All this compound waste must be segregated at the point of generation. Do not mix this compound waste with other chemical or biological waste streams.
-
Solid Waste: Includes contaminated gloves, gowns, pipette tips, and absorbent materials. Place in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Includes unused this compound solutions and contaminated solvents. Collect in a designated, shatter-proof, and clearly labeled liquid waste container. Keep the container sealed when not in use.
3.2. Labeling and Storage
All this compound waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Volatile Hazardous Laboratory Toxin Prototype (this compound)"
-
The specific hazards (e.g., "Toxic," "Volatile")
-
The accumulation start date
Waste containers must be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3.3. Disposal Procedure
Once a waste container is full, or within 90 days of the accumulation start date (whichever comes first), a request for pickup must be submitted to the institution's EHS department. Do not pour any this compound waste down the drain.
Caption: Logical flow for the disposal of this compound waste streams.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
